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  • Product: 2-(2-Chloroacetyl)benzoic acid
  • CAS: 127603-84-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(2-Chloroacetyl)benzoic Acid: Synthesis, Properties, and Reactivity

Abstract 2-(2-Chloroacetyl)benzoic acid, a bifunctional aromatic compound, stands as a versatile and highly reactive intermediate in modern organic synthesis. Characterized by the presence of a carboxylic acid and an α-c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(2-Chloroacetyl)benzoic acid, a bifunctional aromatic compound, stands as a versatile and highly reactive intermediate in modern organic synthesis. Characterized by the presence of a carboxylic acid and an α-chloro ketone moiety ortho to each other on a benzene ring, this molecule offers multiple reaction sites for the construction of complex chemical architectures. Its unique structure makes it a valuable precursor for the synthesis of various heterocyclic compounds, including phthalides, isochromanones, and isoindolines, which are core scaffolds in many pharmaceuticals and biologically active molecules.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-(2-Chloroacetyl)benzoic acid, offering field-proven insights for researchers, scientists, and professionals in drug development.

Nomenclature and Molecular Structure

IUPAC Name: 2-(2-Chloroacetyl)benzoic acid Synonyms: 2-carboxy-α-chloroacetophenone, Benzoic acid, 2-(chloroacetyl)- CAS Number: 23416-69-5[2]

The structure of 2-(2-Chloroacetyl)benzoic acid features a benzoic acid backbone with a chloroacetyl group at the C2 position. The molecule is conformationally complex due to the potential for rotation around the C(aryl)-C(carbonyl) and C(carbonyl)-C(methylene) bonds. The spatial arrangement of the carboxylic acid and the ketone group is critical to its reactivity, particularly in intramolecular cyclization reactions. Studies on analogous 2-acylbenzoic acids show that the molecule is often twisted, with the acyl group significantly out of plane with the phenyl ring of the benzoic acid.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-Chloroacetyl)benzoic acid is presented below. It is important to note that while some experimental data is available, other values may be predicted based on computational models due to the compound's nature as a reactive intermediate.

PropertyValueSource
Molecular Formula C₉H₇ClO₃[2]
Molecular Weight 198.60 g/mol Calculated
CAS Number 23416-69-5[2]
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like THF, DMF, DMSO; sparingly soluble in water (predicted)-

Synthesis and Preparation

The synthesis of 2-(2-Chloroacetyl)benzoic acid is not as commonly documented as that of its amide analogue. However, its structure strongly suggests that it can be prepared via established organic chemistry reactions. The most logical and industrially scalable approach is the Friedel-Crafts acylation of a suitable aromatic precursor.

Conceptual Synthetic Pathway: Friedel-Crafts Acylation

The primary route for synthesizing 2-acylbenzoic acids involves the reaction of phthalic anhydride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4] For 2-(2-Chloroacetyl)benzoic acid, a direct acylation of benzene with a derivative of phthalic anhydride is not feasible. Instead, a more practical approach involves the acylation of a protected or masked benzene derivative, or the modification of a pre-existing 2-acylbenzoic acid.

A plausible, though less direct, method could involve the Claisen condensation of a methyl ester of benzoic acid with the dianion of chloroacetic acid. This approach has been successfully used to prepare other α-chloroketones from amino acid esters.[5]

Experimental Protocol: Synthesis via Chloroacetate Claisen Condensation (Hypothetical)

This protocol is adapted from established methods for α-chloroketone synthesis and represents a viable, though unconfirmed, route to the target molecule.[5] Causality: This method is chosen for its potential to avoid the harsh conditions and rearrangement issues sometimes associated with Friedel-Crafts reactions. The use of a dianion generated from chloroacetic acid provides a potent nucleophile for attacking an activated benzoic acid derivative.

Materials:

  • Methyl 2-methoxybenzoate (as a stable precursor)

  • Chloroacetic acid

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Glacial Acetic Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dianion Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (2.2 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (2.2 eq) and stir for 30 minutes to form lithium diisopropylamide (LDA).

  • In a separate flask, dissolve chloroacetic acid (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly transfer this solution via cannula into the LDA solution, maintaining the temperature below -70 °C, to form the dianion of chloroacetic acid.

  • Condensation Reaction: Dissolve methyl 2-methoxybenzoate (1.0 eq) in anhydrous THF in a third flask and cool to 0 °C.

  • Slowly transfer the cold dianion solution via cannula into the ester solution. The reaction temperature should be carefully monitored. Allow the reaction to proceed for 1-2 hours.

  • Quenching and Work-up: Quench the reaction by slowly adding a solution of glacial acetic acid in THF. Allow the mixture to warm to room temperature.

  • Partition the mixture between diethyl ether and water. Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product would likely require purification by column chromatography on silica gel to yield the target α-chloroketone, which would then need to be demethylated to afford the final product.

Self-Validation: The success of the synthesis would be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) of the purified product to verify its structure and purity.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product chloroacetic_acid Chloroacetic Acid dianion_formation Dianion Formation chloroacetic_acid->dianion_formation methyl_benzoate Methyl 2-Methoxybenzoate condensation Claisen Condensation methyl_benzoate->condensation 0 °C lda LDA in THF lda->dianion_formation dianion_formation->condensation -78 °C workup Quench & Work-up condensation->workup Acetic Acid final_product 2-(2-Chloroacetyl)benzoic Acid (after demethylation) workup->final_product Purification

Caption: Hypothetical workflow for the synthesis of 2-(2-Chloroacetyl)benzoic acid.

Chemical Reactivity and Synthetic Utility

2-(2-Chloroacetyl)benzoic acid is a rich platform for synthetic transformations due to its distinct functional groups. Its reactivity can be categorized based on the carboxylic acid, the α-chloro ketone, and potential intramolecular interactions.

Reactions of the α-Chloro Ketone Moiety

The α-chloro ketone is a powerful electrophilic site. The presence of the adjacent carbonyl group significantly activates the carbon-chlorine bond towards nucleophilic substitution (Sₙ2) reactions.[6]

  • Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles, such as amines, thiols, and alcohols, to displace the chloride ion. This makes it an excellent scaffold for introducing diverse functional groups and building complex molecules. For instance, reaction with primary or secondary amines yields α-amino ketones, which are valuable intermediates in medicinal chemistry.

  • Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo the Favorskii rearrangement.[6] While the acidic proton on the carboxylic acid complicates this, derivatization into an ester would make this pathway accessible, leading to ring contraction and the formation of cyclic esters.

  • Darzens Condensation: Reaction with an aldehyde or another ketone in the presence of a base can lead to the formation of an epoxy ketone (an α,β-epoxy ketone), a process known as the Darzens condensation.[6]

Reactions of the Carboxylic Acid Group

The carboxylic acid group undergoes typical transformations:

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or with alkyl halides in the presence of a base yields the corresponding esters.

  • Amide Formation: Activation of the carboxylic acid (e.g., by conversion to an acyl chloride with thionyl chloride or oxalyl chloride) followed by reaction with an amine provides the corresponding amide.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Note that this would also reduce the ketone.

Intramolecular Reactivity: A Gateway to Heterocycles

The most compelling aspect of 2-(2-Chloroacetyl)benzoic acid's reactivity is the potential for intramolecular cyclization. The ortho positioning of the electrophilic chloroacetyl group and the nucleophilic (or potentially nucleophilic) carboxylic acid group allows for the formation of fused ring systems.

  • Formation of 3-Chloroisochroman-1-one: The carboxylic acid, particularly as its carboxylate salt, can act as an oxygen nucleophile. An intramolecular Sₙ2 reaction where the carboxylate attacks the chloromethyl carbon would displace the chloride and form a six-membered lactone, 3-chloroisochroman-1-one . This type of cyclization is a known process for related compounds like 2-chloromethylphenylacetic acid.[7][8]

Cyclization cluster_main Intramolecular Cyclization Pathway start 2-(2-Chloroacetyl)benzoic Acid intermediate [Intermediate Carboxylate] start->intermediate Base (e.g., NaHCO₃) product 3-Chloroisochroman-1-one intermediate->product Intramolecular SN2 (- Cl⁻)

Sources

Exploratory

A Comprehensive Technical Guide to 2-(2-Chloroacetyl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Key Synthetic Intermediate 2-(2-Chloroacetyl)benzoic acid, a derivative of benzoic acid, serves as a pivotal building block in syn...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

2-(2-Chloroacetyl)benzoic acid, a derivative of benzoic acid, serves as a pivotal building block in synthetic organic chemistry, particularly in the construction of heterocyclic compounds of significant pharmacological interest. Its strategic combination of a carboxylic acid and an α-chloroacetyl group makes it a versatile precursor for a range of chemical transformations. This technical guide provides an in-depth exploration of 2-(2-Chloroacetyl)benzoic acid, covering its nomenclature, chemical properties, a detailed synthetic protocol, and its crucial role as an intermediate in the synthesis of bioactive molecules for drug development.

Core Nomenclature and Identification

Proper identification of chemical compounds is paramount for scientific accuracy and reproducibility. This section details the Chemical Abstracts Service (CAS) number and the systematic nomenclature for 2-(2-Chloroacetyl)benzoic acid.

IdentifierValue
CAS Number 14422-49-2[1]
IUPAC Name 2-(2-Chloroacetamido)benzoic acid[2]
Synonyms 2-(2-chloroacetamido)benzoic acid, N-(Chloroacetyl) anthranilic acid
Molecular Formula C₉H₈ClNO₃[1]
Molecular Weight 213.62 g/mol [1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its handling, reaction optimization, and application. The table below summarizes the key properties of 2-(2-Chloroacetyl)benzoic acid.

PropertyValueSource
Melting Point 196-197 °CChemicalBook
Boiling Point (Predicted) 452.7±30.0 °CChemicalBook
Density (Predicted) 1.458±0.06 g/cm³ChemicalBook
Solubility Slightly soluble in DMSO and MethanolChemicalBook
Physical Form White SolidChemicalBook
pKa (Predicted) 3.15±0.10ChemicalBook

Synthesis of 2-(2-Chloroacetyl)benzoic Acid: A Step-by-Step Protocol

The synthesis of 2-(2-Chloroacetyl)benzoic acid is typically achieved through the N-acylation of anthranilic acid with chloroacetyl chloride. This reaction is a cornerstone for accessing this valuable intermediate. The following protocol is a detailed, self-validating system for its preparation, adapted from established methodologies for similar compounds.[3]

Reaction Principle:

The nucleophilic amino group of anthranilic acid attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol:

Materials:

  • Anthranilic acid

  • Chloroacetyl chloride

  • Anhydrous benzene (or a suitable alternative solvent like DMF)

  • Sodium hydroxide (for work-up)

  • Hydrochloric acid (for work-up)

  • Distilled water

  • Anhydrous sodium sulfate (for drying)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, Buchner funnel, etc.)

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Dissolution of Starting Material: Dissolve a molar equivalent of anthranilic acid in anhydrous benzene.

  • Addition of Acylating Agent: While stirring the solution, add a molar equivalent of chloroacetyl chloride dropwise from the dropping funnel. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.[1]

  • Work-up - Acid-Base Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a dilute solution of sodium hydroxide. Shake well to extract the acidic product into the aqueous layer as its sodium salt.

    • Separate the aqueous layer and wash the organic layer with water.

    • Combine the aqueous layers and acidify with dilute hydrochloric acid until a precipitate forms.[4]

  • Isolation and Purification:

    • Collect the precipitated 2-(2-Chloroacetyl)benzoic acid by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold distilled water to remove any inorganic impurities.[5]

    • For further purification, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed.[5]

  • Drying and Characterization:

    • Dry the purified product in a vacuum oven.

    • Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Synthesis_Workflow cluster_synthesis Synthesis of 2-(2-Chloroacetyl)benzoic Acid start Start: Anthranilic Acid & Chloroacetyl Chloride reaction N-Acylation in Benzene (Reflux, 2h) start->reaction Reactants workup Acid-Base Extraction reaction->workup Crude Product isolation Precipitation & Filtration workup->isolation purification Recrystallization isolation->purification product Pure 2-(2-Chloroacetyl)benzoic Acid purification->product

Caption: Workflow for the synthesis of 2-(2-Chloroacetyl)benzoic acid.

Application in Drug Development: A Gateway to Bioactive Quinazolinones

2-(2-Chloroacetyl)benzoic acid is a highly valued intermediate in the synthesis of quinazolinone derivatives, a class of heterocyclic compounds renowned for their diverse and potent biological activities.[6][7][8] The inherent reactivity of the α-chloroacetyl group and the carboxylic acid functionality allows for the construction of the quinazolinone scaffold through a well-established synthetic route.

Mechanism of Quinazolinone Formation:

The synthesis of quinazolinones from 2-(2-Chloroacetyl)benzoic acid generally proceeds through a two-step sequence:

  • Dehydrative Cyclization: The N-acylanthranilic acid (2-(2-Chloroacetyl)benzoic acid) undergoes intramolecular cyclization upon treatment with a dehydrating agent, such as acetic anhydride, to form a benzoxazinone intermediate.[6][9]

  • Condensation with Amines: The benzoxazinone intermediate then reacts with a primary amine in a condensation reaction. The amine attacks the electrophilic carbonyl carbon of the benzoxazinone, leading to ring-opening followed by recyclization to form the stable quinazolinone ring system.[6][9]

Quinazolinone_Formation cluster_mechanism Quinazolinone Synthesis from 2-(2-Chloroacetyl)benzoic Acid start 2-(2-Chloroacetyl)benzoic Acid intermediate Benzoxazinone Intermediate start->intermediate Dehydrative Cyclization product Quinazolinone Derivative intermediate->product Condensation reagent Primary Amine (R-NH2) reagent->product

Caption: General mechanism for the synthesis of quinazolinone derivatives.

Pharmacological Significance of Quinazolinone Derivatives:

Quinazolinone-based compounds have demonstrated a wide array of pharmacological activities, making them attractive scaffolds for drug discovery.

  • Anti-inflammatory Activity: Certain quinazolinone derivatives exhibit potent anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[10] This selectivity is advantageous as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.

  • Anticancer Activity: The quinazolinone core is present in several anticancer agents. The anticancer mechanism of some derivatives involves the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[11] Inhibition of HDACs can lead to the reactivation of tumor suppressor genes and cell cycle arrest. Furthermore, some quinazolinone derivatives have been shown to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is critical for tumor angiogenesis.[1]

  • Local Anesthetic Activity: Derivatives of 4-(2-chloroacetamido)benzoic acid have been investigated for their potential as local anesthetic agents.[3]

Conclusion

2-(2-Chloroacetyl)benzoic acid is a fundamentally important and versatile intermediate in organic synthesis, with a particularly significant role in the development of new therapeutic agents. Its straightforward synthesis from readily available starting materials and its utility in constructing the privileged quinazolinone scaffold underscore its value to the drug discovery and development community. A comprehensive understanding of its properties, synthesis, and reactive potential, as detailed in this guide, is crucial for researchers and scientists aiming to leverage this compound for the creation of novel and effective pharmaceuticals.

References

  • Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. (n.d.). PubMed Central (PMC). Retrieved February 8, 2026, from [Link]

  • Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9.
  • Method of preparing quinazolones. (1965). Google Patents.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PubMed Central (PMC). Retrieved February 8, 2026, from [Link]

  • 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. (2016). ResearchGate. Retrieved February 8, 2026, from [Link]

  • o- chlorobenzoic acid (2 - YouTube. (2022). YouTube. Retrieved February 8, 2026, from [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2015). PubMed Central (PMC). Retrieved February 8, 2026, from [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. Retrieved February 8, 2026, from [Link]

  • Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube. Retrieved February 8, 2026, from [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2023). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • o-CHLOROBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved February 8, 2026, from [Link]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). MDPI. Retrieved February 8, 2026, from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved February 8, 2026, from [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.). PubMed Central (PMC). Retrieved February 8, 2026, from [Link]

  • Quinazolinone - A Biologically Active Scaffold. (n.d.). RJPT. Retrieved February 8, 2026, from [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing. Retrieved February 8, 2026, from [Link]

  • Preparation of ortho chloro benzoic acid from anthranilic acid mechanism. (2018). Brainly.in. Retrieved February 8, 2026, from [Link]

  • Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. (2021). Asian Pacific Journal of Health Sciences. Retrieved February 8, 2026, from [Link]

  • Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. (n.d.). Bentham Science. Retrieved February 8, 2026, from [Link]

  • 1PreLab Purification of Benzoic Acid.docx. (n.d.). Academia.edu. Retrieved February 8, 2026, from [Link]

  • Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. (2022). International Journal of Progressive Research in Science and Engineering. Retrieved February 8, 2026, from [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (2017). PubMed. Retrieved February 8, 2026, from [Link]

  • Quinazolinone based hydroxamates as anti-inflammatory agents. (2025). ResearchGate. Retrieved February 8, 2026, from [Link]

Sources

Foundational

"2-(2-Chloroacetyl)benzoic acid" mechanism of action

An In-Depth Technical Guide to the Mechanistic Profile of 2-(2-Chloroacetyl)benzoic Acid Abstract 2-(2-Chloroacetyl)benzoic acid is a bifunctional chemical entity recognized primarily for its role as a versatile intermed...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanistic Profile of 2-(2-Chloroacetyl)benzoic Acid

Abstract

2-(2-Chloroacetyl)benzoic acid is a bifunctional chemical entity recognized primarily for its role as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds fundamental to medicinal chemistry. While not typically classified as a bioactive agent with a defined pharmacological mechanism of action, its intrinsic chemical reactivity, dictated by the presence of a potent electrophilic chloroacetyl group and a nucleophilic carboxylic acid, warrants a thorough mechanistic evaluation. This guide provides a comprehensive analysis of the potential mechanisms of interaction for 2-(2-Chloroacetyl)benzoic acid, moving beyond its synthetic utility to explore its hypothetical behavior in a biological milieu. We will dissect its reactivity profile, propose putative molecular interactions, and outline robust experimental protocols for the validation of these hypotheses. This document is intended for researchers in chemical biology, medicinal chemistry, and drug development who seek to understand and potentially exploit the reactivity of such intermediates.

Chemical Structure and Physicochemical Properties

2-(2-Chloroacetyl)benzoic acid possesses a unique structural arrangement that underpins its reactivity. The molecule consists of a benzoic acid core substituted at the 2-position with a chloroacetyl group.

Table 1. Core properties of 2-(2-Chloroacetyl)benzoic acid.

The chloroacetyl group renders the α-carbon highly electrophilic, susceptible to nucleophilic attack. Simultaneously, the ortho-positioned carboxylic acid can act as an internal nucleophile or participate in acid/base catalysis, modulating the molecule's overall reactivity.

Diagram 1. Chemical structure of 2-(2-Chloroacetyl)benzoic acid.

Analysis of Potential Mechanisms of Action

Given the absence of established pharmacological data, a mechanistic hypothesis must be constructed from first principles of chemical reactivity.

Intermolecular Alkylation: Covalent Modification of Biological Nucleophiles

The primary putative mechanism of action is covalent modification of biological macromolecules via nucleophilic substitution. The carbon atom alpha to the carbonyl group is highly activated towards S\sub>N2 attack by two factors:

  • Inductive Effect: The electronegative chlorine and oxygen atoms pull electron density away from the α-carbon, creating a significant partial positive charge (δ+).

  • Leaving Group Stability: The chloride ion (Cl⁻) is an excellent leaving group.

Biological systems are rich in soft nucleophiles, which are prime targets for alkylation by α-chloro ketones.[1][2] Key amino acid residues in proteins that are susceptible to such modification include:

  • Cysteine: The thiol side chain is a potent nucleophile, readily attacking the electrophilic carbon to form a stable thioether bond.

  • Histidine: The imidazole ring can act as a nucleophile.

  • Lysine: The primary amine of the side chain can also be alkylated.

Glutathione (GSH), a ubiquitous tripeptide and a key cellular antioxidant, is highly reactive towards electrophiles due to its cysteine residue and serves as a primary line of defense against such agents.[3][4] The reaction of 2-(2-chloroacetyl)benzoic acid with a protein cysteine residue would result in irreversible inhibition of the protein's function, a mechanism intentionally employed in the design of covalent inhibitor drugs.[5]

reactant 2-(2-Chloroacetyl)benzoic acid (Electrophile) transition SN2 Transition State reactant->transition Nucleophilic Attack nucleophile Protein Cysteine Residue (Nucleophile) nucleophile->transition product Covalently Modified Protein (Thioether Adduct) transition->product Chloride Expulsion

Diagram 2. Covalent modification of a protein cysteine residue.

Intramolecular Cyclization

The ortho positioning of the carboxylic acid and the chloroacetyl group allows for the possibility of intramolecular reactions.[6][7][8] Depending on the reaction conditions (e.g., presence of a base or acid catalyst), the carboxylate could act as an internal nucleophile, attacking the electrophilic α-carbon. This would lead to the formation of a cyclic ester intermediate, which could subsequently undergo further reactions. While this pathway is plausible from a chemical standpoint, its biological relevance is likely limited unless catalyzed by a specific enzyme active site.

Role as a Synthetic Precursor

It is critical to distinguish the reactivity of 2-(2-chloroacetyl)benzoic acid itself from that of the molecules it is used to create. It is a well-documented precursor in the synthesis of quinazolinone derivatives.[9][10][11] In these syntheses, it reacts with an amine, leading to the formation of a new heterocyclic ring system. The resulting quinazolinone scaffolds often possess a wide range of biological activities.[12] However, this is a mechanism of synthesis, not a biological mechanism of action of the starting material.

Experimental Protocols for Mechanistic Validation

To test the aforementioned hypotheses, a series of targeted experiments can be designed. The following protocols provide a framework for investigating the reactivity and target engagement of 2-(2-chloroacetyl)benzoic acid.

Protocol 1: Glutathione (GSH) Reactivity Assay

Objective: To quantify the intrinsic electrophilic reactivity of 2-(2-chloroacetyl)benzoic acid by measuring its rate of reaction with the model biological nucleophile, glutathione.[13]

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of 2-(2-chloroacetyl)benzoic acid in DMSO.

    • Prepare a 10 mM stock solution of Glutathione (GSH) in a phosphate buffer (100 mM, pH 7.4).

    • Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the same phosphate buffer.

  • Reaction Setup:

    • In a 96-well plate, add phosphate buffer to a final volume of 200 µL per well.

    • Add GSH to a final concentration of 500 µM.

    • Initiate the reaction by adding 2-(2-chloroacetyl)benzoic acid to a final concentration of 500 µM (or a range of concentrations to determine second-order rate constants). A vehicle control (DMSO only) well is essential.

    • Incubate the plate at 37°C with shaking.

  • Quantification of GSH Depletion:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction wells.

    • Add the aliquot to a new well containing the DTNB solution (final concentration 100 µM).

    • Allow the color to develop for 5 minutes. DTNB reacts with free thiols (unreacted GSH) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.

    • Measure the absorbance at 412 nm using a plate reader.

  • Data Analysis:

    • Calculate the concentration of remaining GSH at each time point by comparing the absorbance to a standard curve of known GSH concentrations.

    • Plot the percentage of GSH remaining versus time.

    • The rate of depletion is an indicator of the compound's reactivity. For a more quantitative measure, second-order rate constants can be calculated.[14]

cluster_prep 1. Preparation cluster_react 2. Reaction cluster_quant 3. Quantification cluster_analysis 4. Analysis prep1 Prepare Reagent Stocks (Compound, GSH, DTNB) react1 Mix Compound + GSH in Buffer (37°C) prep1->react1 react2 Collect Aliquots at Time Points react1->react2 quant1 Add Aliquot to DTNB react2->quant1 quant2 Measure Absorbance at 412 nm quant1->quant2 analysis1 Calculate GSH Depletion quant2->analysis1 analysis2 Determine Rate Constant analysis1->analysis2

Diagram 3. Workflow for the Glutathione (GSH) Reactivity Assay.

Protocol 2: Chemoproteomic Target Identification

Objective: To identify the specific protein targets of 2-(2-chloroacetyl)benzoic acid in a complex biological sample (e.g., cell lysate) on a proteome-wide scale. This protocol is based on established chemical proteomics strategies for covalent inhibitors.[15][16][17]

Methodology:

  • Probe Synthesis (Conceptual):

    • For a robust experiment, 2-(2-chloroacetyl)benzoic acid would ideally be derivatized to include a reporter tag, such as a terminal alkyne or biotin, for subsequent enrichment. For this guide, we will describe a competitive profiling approach that does not require probe synthesis.

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., HEK293T, HeLa) and harvest.

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer without reducing agents) and clarify the lysate by centrifugation.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Competitive Labeling:

    • Divide the proteome lysate into several treatment groups.

    • Treat the lysates with increasing concentrations of 2-(2-chloroacetyl)benzoic acid (e.g., 0, 1, 10, 100 µM) for 1 hour at room temperature. This is the "competition" step where the compound binds to its targets.

    • Subsequently, treat all samples with a broad-spectrum cysteine-reactive probe, such as iodoacetamide-alkyne, at a saturating concentration. This probe will label all cysteine residues that were not previously modified by the test compound.

  • Click Chemistry and Enrichment:

    • Perform a copper-catalyzed alkyne-azide cycloaddition (Click) reaction to attach a biotin-azide tag to the alkyne-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin-coated beads. Wash the beads extensively to remove non-specifically bound proteins.

  • Mass Spectrometry Analysis:

    • Elute the bound proteins from the beads.

    • Digest the proteins into peptides using trypsin.

    • Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the peptides in each sample.

    • Proteins whose corresponding cysteine-containing peptides show a dose-dependent decrease in abundance in the compound-treated samples are considered potential targets. The compound's binding prevents the alkyne probe from reacting, thus leading to their depletion from the enriched fraction.

Conclusion

While 2-(2-chloroacetyl)benzoic acid is principally known as a synthetic intermediate, its chemical structure imparts a significant potential for biological activity driven by covalent modification. The highly electrophilic α-carbon of the chloroacetyl group is a prime candidate for reaction with biological nucleophiles such as cysteine residues in proteins. This mechanism of irreversible alkylation is the most probable "mechanism of action" should the compound encounter a biological system. The experimental protocols outlined in this guide provide a clear and robust path for researchers to validate this hypothesis, quantify the compound's reactivity, and identify its specific molecular targets. Understanding this intrinsic reactivity is crucial for any application where this compound or similar structures might be considered for roles beyond simple chemical synthesis.

References

  • Schultz, T. W., et al. (2009). Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles—Application to α,β-Unsaturated Ketones, Acrylates, and Propiolates. Chemical Research in Toxicology. [Link]

  • Li, W., et al. (2023). Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. Molecules. [Link]

  • Wu, N., et al. (2026). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry. [Link]

  • Faramarzi, S., & Faghih, Z. (2015). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Reports in Pharmaceutical Sciences. [Link]

  • Zhang, T., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Enzymology. [Link]

  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

  • Alagarsamy, V. (2018). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. [Link]

  • Chiodini, G., et al. (2018). Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids. Organic & Biomolecular Chemistry. [Link]

  • Lanning, B. R., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. [Link]

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  • Kaur, R., et al. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. [Link]

  • Cambridge Healthtech Institute. (2024). Target Identification Strategies. Discovery On Target. [Link]

  • LoPachin, R. M., & Gavin, T. (2014). Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione. ResearchGate. [Link]

  • Cyprotex. Reactive Metabolite Assessment. Evotec. [Link]

  • LibreTexts Chemistry. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Turell, L., et al. (2018). Electrophiles modulate glutathione reductase activity via alkylation and upregulation of glutathione biosynthesis. Redox Biology. [Link]

  • Wang, Y., et al. (2022). Recent advances in the synthesis of 2,3-fused quinazolinones. Organic Chemistry Frontiers. [Link]

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  • Monge, A., et al. (1995). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. ResearchGate. [Link]

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Exploratory

A Technical Guide to the Solubility and Stability of 2-(2-Chloroacetyl)benzoic acid

Introduction 2-(2-Chloroacetyl)benzoic acid is a multifaceted organic compound characterized by a benzoic acid core substituted with a chloroacetyl group. As a chemical intermediate, it holds potential in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Chloroacetyl)benzoic acid is a multifaceted organic compound characterized by a benzoic acid core substituted with a chloroacetyl group. As a chemical intermediate, it holds potential in the synthesis of a variety of heterocyclic compounds and more complex pharmaceutical molecules. For researchers, scientists, and professionals in drug development, a comprehensive understanding of its physicochemical properties—specifically its solubility and stability—is paramount. These parameters govern its behavior in reaction media, its formulation potential, and its shelf-life, directly impacting its utility and reliability in research and development.

This guide provides an in-depth exploration of the key solubility and stability characteristics of 2-(2-Chloroacetyl)benzoic acid. It offers not only theoretical insights based on its chemical structure but also detailed, field-proven experimental protocols for researchers to determine these critical properties. The methodologies described herein are designed as self-validating systems to ensure the generation of robust and reliable data.

Physicochemical Properties: A Predictive Overview

While extensive experimental data for 2-(2-Chloroacetyl)benzoic acid is not widely published, its structure allows for a scientifically grounded prediction of its behavior. The molecule integrates a carboxylic acid, an α-halo ketone, and an aromatic ring, each contributing to its overall physicochemical profile.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₉H₇ClO₃Derived from its chemical structure.
Molecular Weight 213.62 g/mol Based on the atomic weights of its constituent atoms.
pKa ~3.15 ± 0.10The carboxylic acid group is the primary acidic center. Its acidity is enhanced by the electron-withdrawing nature of the adjacent chloroacetyl group.
XLogP3 ~2.5This value suggests moderate lipophilicity, indicating that solubility in nonpolar organic solvents is likely, but also some degree of aqueous solubility, especially at pH values above its pKa.
Appearance White SolidAs is common for many small aromatic carboxylic acids.
General Solubility Slightly soluble in Methanol and DMSOBased on available data for a structurally related compound, N-(Chloroacetyl) anthranilic acid[1]. The polarity of these solvents is suitable for solvating the molecule.

Table 1: Predicted Physicochemical Properties of 2-(2-Chloroacetyl)benzoic acid.

Section 1: Solubility Assessment

The solubility of a compound is a critical determinant of its utility in chemical synthesis and its bioavailability in pharmaceutical formulations[2]. For an acidic compound like 2-(2-Chloroacetyl)benzoic acid, solubility is heavily influenced by the pH of the medium, temperature, and the polarity of the solvent.

Theoretical Considerations
  • pH-Dependent Solubility: As a carboxylic acid, 2-(2-Chloroacetyl)benzoic acid will exist predominantly in its neutral, less soluble form at pH values significantly below its pKa (~3.15). As the pH increases above the pKa, the carboxylic acid deprotonates to form the more polar and, therefore, more water-soluble carboxylate salt.

  • Solvent Polarity: The molecule's moderate lipophilicity, suggested by its predicted XLogP3 value, implies that it will exhibit solubility in a range of organic solvents. Polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF, acetone) are expected to be effective. Solubility in nonpolar solvents like hexane is likely to be poor.

  • Temperature: Generally, solubility increases with temperature as the dissolution process is often endothermic.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a globally recognized and reliable technique for determining the equilibrium solubility of a compound[3]. It involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant[3][4].

Objective: To determine the maximum concentration of 2-(2-Chloroacetyl)benzoic acid that can be dissolved in a specific solvent system at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of solid 2-(2-Chloroacetyl)benzoic acid to a series of clear glass vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment, which confirms that saturation has been achieved[3].

  • Solvent Addition: To each vial, add a precise volume of the desired solvent or buffer system (e.g., pH 2.0, pH 7.4, pH 9.0 aqueous buffers, ethanol, methanol, acetonitrile).

  • Equilibration: Tightly seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached[5][6]. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued[3].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the undissolved solids settle. To separate the saturated solution from the excess solid, either centrifuge the vials at the test temperature or filter the supernatant using a chemically inert syringe filter (e.g., PVDF or PTFE)[5].

    • Causality Insight: Centrifugation or filtration is critical to remove microscopic solid particles that would otherwise lead to an overestimation of solubility.

  • Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, typically UV-Vis spectrophotometry or HPLC-UV.

  • Analysis: Measure the concentration of the diluted sample against a standard curve prepared with known concentrations of 2-(2-Chloroacetyl)benzoic acid.

  • Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Data Presentation

The results of the solubility studies should be compiled into a clear and concise table.

Solvent SystempHTemperature (°C)Solubility (mg/mL) ± SDSolubility (mM) ± SD
0.1 N HCl1.225
Phosphate Buffer7.425
Water~7.025
MethanolN/A25
AcetonitrileN/A25
DMSON/A25

Table 2: Template for Recording Solubility Data for 2-(2-Chloroacetyl)benzoic acid.

Section 2: Stability Evaluation

Understanding the chemical stability of a compound is essential for defining its storage conditions, shelf-life, and identifying potential degradation products[7]. Forced degradation, or stress testing, is a process used to accelerate the degradation of a drug substance under conditions more severe than standard stability testing[8]. This process is crucial for elucidating degradation pathways and developing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH[8][9].

Theoretical Considerations: Potential Degradation Pathways

The structure of 2-(2-Chloroacetyl)benzoic acid contains two primary reactive sites susceptible to degradation:

  • Hydrolysis of the α-chloro ketone: The chloroacetyl group is an α-halo ketone, making the α-carbon highly electrophilic and susceptible to nucleophilic attack[10]. Under aqueous conditions, particularly basic or neutral pH, this group can undergo hydrolysis to replace the chlorine atom with a hydroxyl group, forming 2-(2-hydroxyacetyl)benzoic acid.

  • Intramolecular Cyclization: The proximity of the carboxylic acid and the chloroacetyl group creates the potential for an intramolecular cyclization reaction. The carboxylate anion, formed at higher pH, could act as an internal nucleophile, attacking the electrophilic carbon of the chloroacetyl group to form a five-membered lactone ring.

  • Other Pathways: While less common for this structure, oxidation and photolytic degradation should also be considered as potential pathways.

Experimental Protocol: Forced Degradation Studies

Objective: To identify the likely degradation products of 2-(2-Chloroacetyl)benzoic acid under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

A stock solution of 2-(2-Chloroacetyl)benzoic acid is prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock is then subjected to the following stress conditions, typically aiming for 5-20% degradation of the parent compound[11].

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Heat the mixture (e.g., at 60-80 °C) for a specified period (e.g., 2, 8, 24 hours).

    • After cooling, neutralize the sample with an equivalent amount of 0.1 N NaOH before analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Keep the mixture at room temperature for a specified period (hydrolysis is often rapid under basic conditions).

    • Neutralize the sample with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Keep the mixture at room temperature for a specified period (e.g., up to 24 hours)[11].

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven (e.g., at 60-80 °C) for an extended period (e.g., 1-2 weeks).

    • Also, expose a solution of the compound to similar thermal stress.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B[12].

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.

Analytical Monitoring:

All stressed samples, along with an unstressed control, should be analyzed using a stability-indicating HPLC method. The goal is to develop a method that can separate the intact parent compound from all process impurities and degradation products[13].

  • Typical HPLC Method Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.

    • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is free from co-eluting degradants.

Data Presentation

Summarize the findings from the forced degradation studies in a table.

Stress ConditionReagent/ConditionDurationTemperature% DegradationNo. of DegradantsObservations
Acid Hydrolysis0.1 N HCl24 h80 °C
Base Hydrolysis0.1 N NaOH8 hRT
Oxidation3% H₂O₂24 hRT
Thermal (Solid)Heat1 week80 °C
Thermal (Solution)Heat48 h80 °C
Photolytic (Solid)ICH Q1B LightN/ART
Photolytic (Soln)ICH Q1B LightN/ART

Table 3: Template for Summarizing Forced Degradation Results.

Visualization of Experimental Workflow

The logical flow for a comprehensive characterization of 2-(2-Chloroacetyl)benzoic acid can be visualized as follows.

G cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Stability Assessment A Compound Procurement 2-(2-Chloroacetyl)benzoic acid B Select Solvents & Buffers (e.g., pH 2, 7.4, MeOH, DMSO) A->B G Develop Preliminary HPLC Method C Shake-Flask Equilibration (Excess solid, 24-48h, 25°C) B->C D Phase Separation (Centrifuge / Filter) C->D E Quantification (HPLC/UV) vs. Standard Curve D->E F Solubility Data Table E->F H Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) G->H I Analyze Stressed Samples (HPLC-PDA) H->I J Method Optimization (Ensure peak separation & purity) I->J L Stability Profile Table I->L K Validate Stability-Indicating Method J->K

Caption: Workflow for Solubility and Stability Characterization.

Conclusion

A thorough understanding of the solubility and stability of 2-(2-Chloroacetyl)benzoic acid is fundamental to its successful application in research and drug development. While theoretical predictions based on its structure provide initial guidance, rigorous experimental determination is indispensable. The shake-flask method offers a reliable means of quantifying thermodynamic solubility, which is crucial for reaction condition optimization and pre-formulation studies. Concurrently, a systematic approach to forced degradation studies, guided by ICH principles, is essential for identifying potential liabilities, elucidating degradation pathways, and developing a robust, stability-indicating analytical method. The protocols and insights provided in this guide equip researchers with the necessary tools to generate the high-quality data required for informed decision-making throughout the development lifecycle.

References

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • TechnoPharmaSphere. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Hey, D. H., Jones, G. H., & Perkins, M. J. (1971). Intramolecular cyclisations of biphenyl-2-carboxyl radicals: evidence for a II-state aroyloxyl radical. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, July 31). 17.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[(Chloroacetyl)amino]benzoic acid. PubChem. Retrieved from [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Yamazaki, S., et al. (2023). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

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Foundational

"2-(2-Chloroacetyl)benzoic acid" potential research applications

Technical Whitepaper: 2-(2-Chloroacetyl)benzoic Acid – A Strategic Scaffold for Heterocyclic Synthesis and Drug Discovery Executive Summary 2-(2-Chloroacetyl)benzoic acid (CAS 23416-69-5) is a bifunctional aromatic scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-(2-Chloroacetyl)benzoic Acid – A Strategic Scaffold for Heterocyclic Synthesis and Drug Discovery

Executive Summary

2-(2-Chloroacetyl)benzoic acid (CAS 23416-69-5) is a bifunctional aromatic scaffold characterized by an ortho-positioned carboxylic acid and an electrophilic


-chloroketone moiety. This unique structural arrangement makes it a high-value intermediate in organic synthesis, particularly for the construction of fused nitrogen and oxygen heterocycles. Its primary utility lies in the synthesis of phthalazin-1(2H)-ones  and isocoumarins , which serve as core pharmacophores in FDA-approved drugs such as Azelastine  (antihistamine) and Olaparib  (PARP inhibitor). This guide details the chemical reactivity, synthetic protocols, and medicinal chemistry applications of this versatile compound.[1]

Chemical Profile & Reactivity

PropertyData
Chemical Name 2-(2-Chloroacetyl)benzoic acid
CAS Number 23416-69-5
Molecular Formula C

H

ClO

Molecular Weight 198.60 g/mol
Appearance White to off-white solid
Key Functional Groups Carboxylic Acid (C-1),

-Chloroketone (C-2)

Reactivity Analysis: The molecule possesses "dual-electrophile" character but with distinct selectivity profiles:

  • 
    -Chloroketone:  Highly reactive toward soft nucleophiles (thiols, amines) via S
    
    
    
    2 displacement. It also serves as a hard electrophile at the carbonyl carbon.
  • Carboxylic Acid: Provides an intramolecular nucleophile (oxygen) for cyclization to isocoumarins or an electrophile (after activation) for amide formation.

  • Cyclization Potential: The ortho relationship between the acid and the ketone facilitates rapid 5- or 6-membered ring formation, making it an ideal "pre-organized" scaffold for heterocycle synthesis.

Core Application: Synthesis of Phthalazinones

The most commercially significant application of 2-(2-chloroacetyl)benzoic acid is the synthesis of 4-(chloromethyl)phthalazin-1(2H)-one . This intermediate retains the reactive alkyl chloride, allowing for further diversification at the 4-position—a critical feature for generating libraries of bioactive compounds.

Mechanistic Pathway

The reaction with hydrazine proceeds via a cascade sequence:

  • Condensation: Hydrazine attacks the ketone carbonyl to form a hydrazone intermediate.

  • Cyclization: The distal nitrogen of the hydrazone attacks the carboxylic acid (or carboxylate), eliminating water to close the pyridazine ring.

  • Result: Formation of the stable phthalazinone core with the chloromethyl handle intact.

PhthalazinoneSynthesis Figure 1: Cyclocondensation pathway to Phthalazinone core. Start 2-(2-Chloroacetyl) benzoic acid Inter Hydrazone Intermediate Start->Inter Condensation (-H2O) Hydrazine Hydrazine Hydrate Hydrazine->Inter Product 4-(Chloromethyl) phthalazin-1(2H)-one Inter->Product Cyclization (-H2O)

Experimental Protocol: Synthesis of 4-(Chloromethyl)phthalazin-1(2H)-one

Note: This protocol is adapted for laboratory-scale synthesis (10 mmol scale).

Reagents:

  • 2-(2-Chloroacetyl)benzoic acid (1.99 g, 10 mmol)

  • Hydrazine hydrate (80% aqueous solution, 0.75 g, ~12 mmol)

  • Ethanol (absolute, 20 mL)

  • Glacial acetic acid (catalytic, optional)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-(2-chloroacetyl)benzoic acid in ethanol (20 mL).

  • Addition: Add hydrazine hydrate dropwise to the stirring solution at room temperature. A transient precipitate (hydrazone) may form.

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 3–5 hours. Monitor consumption of the starting material by TLC (System: Hexane/Ethyl Acetate 1:1).

  • Workup: Cool the mixture to room temperature and then to 0 °C in an ice bath. The product typically precipitates as a white or pale yellow solid.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Purification: If necessary, recrystallize from ethanol/DMF.

  • Yield: Expected yield is 85–95%.

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ketone methylene singlet and the appearance of the phthalazinone NH (broad singlet >12 ppm) and the chloromethyl CH

    
     (singlet ~4.8 ppm).
    

Secondary Application: Isocoumarin Synthesis

2-(2-Chloroacetyl)benzoic acid serves as a precursor to 4-substituted isocoumarins (1H-isochromen-1-ones). The presence of the chlorine atom allows for unique substitution patterns that are difficult to access via standard homophthalic acid routes.

Synthetic Strategy

Under acidic or dehydrating conditions (e.g., H


SO

, Ac

O, or POCl

), the carboxylic acid oxygen attacks the ketone carbonyl (or its enol form), followed by dehydration.
  • Direct Cyclization: Yields 3-(chloromethyl)isocoumarin (unstable) or 4-chloroisocoumarin derivatives depending on conditions.

  • Nucleophilic Displacement First: Reacting the starting material with a nucleophile (e.g., a phenol or amine) before cyclization allows for the synthesis of 3-substituted isocoumarins.

IsocoumarinSynthesis Figure 2: Divergent pathways to Isocoumarin derivatives. Start 2-(2-Chloroacetyl) benzoic acid PathA Acid/Dehydration (H2SO4 or Ac2O) Start->PathA Subst 2-(2-Nu-acetyl) benzoic acid Start->Subst SN2 Displacement IsoC 3-(Chloromethyl) isocoumarin PathA->IsoC Cyclization Nu Nucleophile (Nu-) Nu->Subst Final 3-(Nu-methyl) isocoumarin Subst->Final Cyclization

[2][3]

Medicinal Chemistry & Bioconjugation

Covalent Inhibition (Warhead Design)

The


-chloroketone moiety is a classic "warhead" for covalent drugs. It reacts irreversibly with nucleophilic cysteine residues in a target protein's active site.
  • Application: Researchers can use 2-(2-chloroacetyl)benzoic acid as a fragment to probe the "druggability" of cysteines in novel targets. The benzoic acid moiety provides binding affinity (via salt bridges or H-bonds), while the chloroketone locks the target.

Linker Chemistry

The chlorine atom is easily displaced by amines, making this molecule an excellent linker for PROTACs (Proteolysis Targeting Chimeras) or bioconjugates.

  • Workflow:

    • React 2-(2-chloroacetyl)benzoic acid with a secondary amine (Drug A).

    • Couple the carboxylic acid to an amine-functionalized E3 ligase ligand (Ligand B).

    • Result: A stable conjugate linked via a keto-amine spacer.

Safety & Handling

  • Lachrymator Hazard: Like most

    
    -haloketones, this compound is a potent lachrymator (tear gas agent). It causes severe eye and respiratory irritation.
    
  • Skin Sensitizer: Direct contact can cause allergic dermatitis.

  • Handling Protocol:

    • Always handle in a functioning chemical fume hood.

    • Wear double nitrile gloves and safety goggles.

    • Quench spills with dilute ammonia or sodium thiosulfate solution to destroy the alkylating potential.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23416-69-5, 2-(2-Chloroacetyl)benzoic acid.

  • Beilstein Journal of Organic Chemistry. "The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H coupling." (Context on phthalazinone relevance).

  • Molecules (MDPI). "Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.

  • Organic Chemistry Portal. "Synthesis of Isocoumarins.

Sources

Exploratory

An In-Depth Technical Guide to 2-(2-Chloroacetyl)benzoic Acid: Synthesis, Reactivity, and Therapeutic Potential of its Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals Abstract 2-(2-Chloroacetyl)benzoic acid is a versatile bifunctional molecule that holds significant promise as a key intermediate in the synthesis of a dive...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chloroacetyl)benzoic acid is a versatile bifunctional molecule that holds significant promise as a key intermediate in the synthesis of a diverse range of heterocyclic compounds with pronounced biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of 2-(2-chloroacetyl)benzoic acid. Particular emphasis is placed on its utility as a precursor to bioactive derivatives and analogues, including isochroman-1,4-diones. We will explore the therapeutic potential of these compounds in areas such as oncology, infectious diseases, and anesthesiology, supported by available quantitative data and mechanistic insights. Detailed experimental protocols and illustrative diagrams are provided to facilitate practical application and further research in the field of medicinal chemistry and drug development.

Introduction: The Strategic Importance of 2-(2-Chloroacetyl)benzoic Acid

2-(2-Chloroacetyl)benzoic acid (CAS No: 127603-84-3) is a keto acid characterized by the presence of a reactive α-haloketone (chloroacetyl group) positioned ortho to a carboxylic acid on a benzene ring. This unique structural arrangement of two electrophilic centers with distinct reactivities makes it a highly valuable building block in synthetic organic and medicinal chemistry. The chloroacetyl moiety serves as a potent electrophile for nucleophilic substitution and as a precursor for various heterocycle formations, while the carboxylic acid group can participate in esterification, amidation, and cyclization reactions.

This guide will delve into the core aspects of 2-(2-chloroacetyl)benzoic acid, from its synthesis to its transformation into therapeutically relevant molecules. The overarching goal is to provide researchers and drug development professionals with a foundational understanding of this compound's potential and to equip them with the technical knowledge necessary to leverage its unique chemical attributes in the design and synthesis of novel therapeutic agents.

Synthesis of the Core Scaffold: 2-(2-Chloroacetyl)benzoic Acid

While a specific, detailed protocol for the synthesis of 2-(2-chloroacetyl)benzoic acid is not abundantly available in mainstream chemical literature, its synthesis can be logically inferred from established organic chemistry principles, primarily through a Friedel-Crafts acylation reaction.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most plausible and industrially scalable method for the synthesis of 2-(2-chloroacetyl)benzoic acid is the Friedel-Crafts acylation of a suitable phthalic acid derivative with a chloroacetylating agent. A likely approach involves the reaction of phthalic anhydride with a reagent that can generate a chloroacetyl cation or its equivalent.

Conceptual Workflow for the Synthesis of 2-(2-Chloroacetyl)benzoic Acid

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products phthalic Phthalic Anhydride reaction Friedel-Crafts Acylation phthalic->reaction chloroacetyl Chloroacetylating Agent (e.g., Chloroacetyl Chloride) chloroacetyl->reaction catalyst Lewis Acid Catalyst (e.g., AlCl3) catalyst->reaction Catalyzes solvent Inert Solvent (e.g., Dichloromethane, Nitrobenzene) solvent->reaction Medium product 2-(2-Chloroacetyl)benzoic Acid hcl HCl (byproduct) reaction->product Forms reaction->hcl Releases

Caption: Proposed Friedel-Crafts acylation route to 2-(2-chloroacetyl)benzoic acid.

Causality in Experimental Design:

  • Choice of Reactants: Phthalic anhydride is a cost-effective and readily available starting material. Chloroacetyl chloride is a common and highly reactive acylating agent.

  • Lewis Acid Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is essential to activate the chloroacetyl chloride, facilitating the formation of the acylium ion electrophile.[1]

  • Stoichiometry: In contrast to truly catalytic Friedel-Crafts alkylations, the acylation reaction often requires stoichiometric amounts of the Lewis acid. The ketone product is a moderate Lewis base and forms a complex with the catalyst, rendering it inactive.[2]

  • Solvent: An inert solvent that can dissolve the reactants and the Lewis acid complex without participating in the reaction is crucial. Dichloromethane or nitrobenzene are common choices.

  • Work-up: The reaction is typically quenched with water or dilute acid to hydrolyze the aluminum chloride complex and liberate the final product.

A Note on a Related Synthesis: 2-[2-(4-Chlorophenyl)acetyl]benzoic acid

A documented synthesis for the analogue, 2-[2-(4-chlorophenyl)acetyl]benzoic acid, involves the reaction of p-chlorophenylacetic acid with phthalic anhydride in the presence of freshly melted sodium acetate at high temperatures (240-250°C).[1] This Perkin-like condensation offers an alternative, albeit harsher, route that avoids the use of strong Lewis acids.

Physicochemical Properties and Reactivity

Key Physicochemical Properties
PropertyValueSource
CAS Number127603-84-3
Molecular FormulaC₉H₇ClO₃
Molecular Weight198.60 g/mol
Chemical Reactivity: A Tale of Two Electrophiles

The reactivity of 2-(2-chloroacetyl)benzoic acid is dominated by the interplay between the α-chloro ketone and the carboxylic acid functionalities.

Diagram of Key Reactive Sites

G cluster_molecule 2-(2-Chloroacetyl)benzoic Acid cluster_reactivity Reactive Centers mol Structure Image Here chloroacetyl α-Chloro Ketone: - Electrophilic carbon for SN2 reactions - Enolizable α-proton carboxyl Carboxylic Acid: - Acidic proton - Electrophilic carbonyl for esterification/amidation - Nucleophilic oxygen for intramolecular cyclization

Caption: Key reactive centers in the 2-(2-chloroacetyl)benzoic acid molecule.

  • The Chloroacetyl Group: The carbon bearing the chlorine atom is highly susceptible to nucleophilic attack (SN2 reaction) by a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of diverse side chains and the construction of more complex molecules. The adjacent carbonyl group activates the C-Cl bond towards substitution.

  • The Carboxylic Acid Group: This group can undergo standard reactions such as esterification with alcohols and amidation with amines. It also plays a crucial role in the intramolecular reactivity of the molecule.

  • Intramolecular Cyclization: The ortho positioning of the carboxylic acid and the chloroacetyl group facilitates intramolecular cyclization. The carboxylate, formed under basic conditions, can act as an internal nucleophile, attacking the electrophilic carbon of the chloroacetyl group to form a five-membered lactone. Alternatively, under acidic conditions, the enol form of the ketone can attack the protonated carboxylic acid. A key transformation is the formation of isochroman-1,4-dione .

Proposed Mechanism: Intramolecular Cyclization to Isochroman-1,4-dione

G start 2-(2-Chloroacetyl)benzoic Acid intermediate Enolate or Carboxylate Intermediate start->intermediate Base or Acid (Deprotonation/Enolization) product Isochroman-1,4-dione intermediate->product Intramolecular Nucleophilic Attack

Caption: Simplified pathway for the cyclization of 2-(2-chloroacetyl)benzoic acid.

Derivatives and Analogues in Drug Development

The true value of 2-(2-chloroacetyl)benzoic acid lies in its role as a versatile scaffold for generating derivatives and analogues with significant therapeutic potential.

Isochroman-1,4-diones: A Privileged Scaffold

The cyclized product, isochroman-1,4-dione, and its derivatives are an important class of oxygenated heterocycles that serve as intermediates in the synthesis of pharmaceuticals and biologically active natural products.[3]

  • Anticancer Activity: Isochroman-1,4-diones can be precursors to 1,4-naphthoquinones, a class of compounds known for their anticancer properties.[3] Many clinically important antitumor drugs, such as anthracyclines and mitoxantrones, contain a quinone moiety.[4] The anticancer activity of naphthoquinones is often attributed to their ability to generate reactive oxygen species and act as electrophiles that can react with biological targets.[5]

    • Quantitative Data: While specific IC₅₀ values for isochroman-1,4-dione derivatives are not extensively reported in readily accessible literature, related 1,4-naphthoquinone derivatives have shown potent anticancer activity. For instance, certain derivatives exhibit ED₅₀ values in the range of 0.18-1.81 µg/mL against P388 cancer cells.[4] Some synthetic analogues have demonstrated IC₅₀ values around 1-3 µM in various cancer cell lines.[5]

  • Antihypertensive Activity: Hybrids of 7,8-dihydroxy-3-methyl-isochromanone-4 (a related isochromanone) with an arylpiperazine moiety have been synthesized and shown to possess potent α₁-adrenergic receptor antagonistic activity, leading to significant vasodilation and a reduction in blood pressure in spontaneously hypertensive rats.[6]

Acyclic Derivatives: Exploring Diverse Pharmacological Activities

By leveraging the reactivity of the chloroacetyl group, a wide array of acyclic derivatives can be synthesized.

  • Local Anesthetics: Derivatives of 4-(2-chloroacetamido)benzoic acid have been synthesized and evaluated for their local anesthetic activity. The chloroacetamido moiety is crucial for this activity. These compounds are thought to act by blocking sodium ion channels in nerve membranes.[7]

  • Antimicrobial Agents: Benzoic acid derivatives are well-known for their antimicrobial properties.[8] Derivatives of 2-chlorobenzoic acid have been synthesized and shown to have significant antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli.[9] Furthermore, 2-aminobenzoic acid derivatives have demonstrated efficacy against both bacteria and fungi, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger.[10]

  • GPX4 Degraders for Ferroptosis Induction: The chloroacetyl group is a key "warhead" in certain covalent inhibitors. A novel degrader of Glutathione Peroxidase 4 (GPX4), RS-1, incorporates a 2-chloroacetyl moiety. By degrading GPX4, RS-1 induces ferroptosis, a form of programmed cell death, and has been shown to suppress tumor growth.[11] This highlights the potential of using the 2-(2-chloroacetyl)benzoic acid scaffold to develop targeted protein degraders.

    • Quantitative Data: The GPX4 degrader RS-1 exhibited a DC₅₀ (concentration for 50% degradation) of 8.9 nM in HT1080 cells, with over 75% degradation of GPX4 at 100 nM.[11]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation (Illustrative)

This is a generalized protocol based on the acylation of arenes and should be adapted and optimized for the specific synthesis of 2-(2-chloroacetyl)benzoic acid.

Materials:

  • Phthalic anhydride

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Inert solvent (e.g., dichloromethane)

  • Hydrochloric acid (dilute)

  • Ice bath

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.1 eq) in the inert solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add chloroacetyl chloride (1.0 eq) dropwise to the cooled suspension with vigorous stirring.

  • After the addition is complete, add phthalic anhydride (1.0 eq) portion-wise, maintaining the low temperature.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for a specified time, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for Intramolecular Cyclization to Isochroman-1,4-dione (Illustrative)

This is a conceptual protocol based on the reactivity of the parent compound.

Materials:

  • 2-(2-Chloroacetyl)benzoic acid

  • A suitable base (e.g., sodium acetate, triethylamine)

  • Anhydrous solvent (e.g., ethanol, DMF)

Procedure:

  • Dissolve 2-(2-chloroacetyl)benzoic acid (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add the base (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system.

Conclusion and Future Perspectives

2-(2-Chloroacetyl)benzoic acid is a highly promising, yet underexplored, chemical entity. Its bifunctional nature provides a versatile platform for the synthesis of a wide array of derivatives and heterocyclic analogues. The demonstrated biological activities of these related compounds, particularly in the realms of oncology and infectious diseases, underscore the significant potential for future drug discovery efforts centered on this scaffold.

Future research should focus on:

  • Optimization and full characterization of the synthesis of 2-(2-chloroacetyl)benzoic acid to make it more readily accessible to the research community.

  • Systematic exploration of its reactivity , particularly in the synthesis of novel heterocyclic systems.

  • Design and synthesis of focused libraries of derivatives to establish clear structure-activity relationships for various biological targets.

  • Investigation of the mechanisms of action of its most potent derivatives to identify novel cellular pathways and molecular targets.

By leveraging the unique chemical properties of 2-(2-chloroacetyl)benzoic acid, researchers and drug development professionals have a valuable tool at their disposal for the creation of next-generation therapeutics.

References

  • Mehta, S., Kumar, P., Marwaha, R. K., & Narasimhan, B. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug research (Stuttgart, Germany), 64(4), 208–213.
  • Pearson+. Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... Available at: [Link]

  • ACS Omega. RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. Available at: [Link]

  • ResearchGate. 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Available at: [Link]

  • RSC Publishing. Synthesis of 3,3-dialkyl-substituted isochroman-1,4-diones via copper/photoredox dual-catalyzed carbolactonization of alkenes. Available at: [Link]

  • ResearchGate. Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... Available at: [Link]

  • Loba Chemie. 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS CAS-No. Available at: [Link]

  • PubChem. 4-Chloro-2-(2-chloroacetamido)benzoic acid. Available at: [Link]

  • PubChem. 2-[(Chloroacetyl)amino]benzoic acid. Available at: [Link]

  • NIST. Benzoic acid, 2-chloro-. Available at: [Link]

  • PMC - NIH. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Available at: [Link]

  • Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of isochromans. Available at: [Link]

  • PubMed. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates. Available at: [Link]

  • PMC - NIH. Synthesis of some NH- and NH,S- substituted 1,4-quinones. Available at: [Link]

  • MDPI. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Available at: [Link]

  • Beilstein Journals. Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions. Available at: [Link]

  • ResearchGate. Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. Available at: [Link]

  • PubMed. Synthesis and evaluation of antitumor activity of novel 1,4-naphthoquinone derivatives (IV). Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • American Chemical Society. Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels. Available at: [Link]

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Foundational

A Technical Guide to the Historical Synthesis of 2-(2-Chloroacetyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-(2-Chloroacetyl)benzoic acid, a versatile bifunctional molecule, has served as a valuable intermediate in the synthesis of a variety of heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chloroacetyl)benzoic acid, a versatile bifunctional molecule, has served as a valuable intermediate in the synthesis of a variety of heterocyclic compounds and pharmaceutical agents. Its structure, featuring a reactive acid chloride precursor and a carboxylic acid, allows for sequential and controlled modifications, making it a key building block in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the core historical methods for the synthesis of this important compound, grounded in the foundational principles of organic chemistry. The narrative delves into the causality behind experimental choices, offering field-proven insights for the modern researcher.

Introduction: The Significance of a Bifunctional Building Block

2-(2-Chloroacetyl)benzoic acid, also known as 2-carboxyphenacyl chloride, possesses a unique chemical architecture that has been exploited in numerous synthetic campaigns. The presence of both a carboxylic acid and an α-chloro ketone functionality within the same molecule allows for a diverse range of chemical transformations. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or conversion to other acid derivatives. Simultaneously, the α-chloro ketone is a potent electrophile, susceptible to nucleophilic substitution, making it an ideal precursor for the construction of nitrogen- and sulfur-containing heterocycles. A notable application of this reactive intermediate is in the Gabriel synthesis of amino acids, where it can be used to introduce a protected amino group, leading to the formation of α-amino acids with an ortho-benzoic acid substituent after hydrolysis. This guide will explore the primary historical pathways developed for the synthesis of this pivotal chemical intermediate.

Method 1: Synthesis via α-Chlorination of 2-Acetylbenzoic Acid

One of the most logical and historically significant routes to 2-(2-chloroacetyl)benzoic acid involves a two-step sequence commencing with the synthesis of 2-acetylbenzoic acid, followed by the selective chlorination of the acetyl group's α-position.

Step 1: Synthesis of the Precursor, 2-Acetylbenzoic Acid

Historically, 2-acetylbenzoic acid has been prepared through methods analogous to the Friedel-Crafts acylation, although direct acylation of benzene is more common for producing acetophenone. The synthesis of the ortho-substituted benzoic acid derivative often requires more specialized approaches. One established method involves the oxidation of a suitable precursor, such as 2-ethylbenzoic acid, or through the reaction of phthalic anhydride with a methylating agent.

Step 2: α-Chlorination of 2-Acetylbenzoic Acid

The conversion of 2-acetylbenzoic acid to its α-chloro derivative is a classic example of ketone halogenation. This reaction can proceed under either acidic or basic conditions, with each offering distinct mechanistic pathways and experimental considerations.

Mechanism under Acidic Conditions:

Under acidic catalysis, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated, increasing the acidity of the α-hydrogens. Tautomerization then leads to the formation of an enol. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of elemental chlorine. Subsequent deprotonation of the carbonyl oxygen yields the α-chloro ketone and regenerates the acid catalyst.[1]

Mechanism under Basic Conditions:

In the presence of a base, an enolate is formed by the deprotonation of an α-hydrogen. The resulting enolate anion is a strong nucleophile that attacks elemental chlorine to give the α-chloro ketone.[1] A critical consideration in base-promoted halogenation is the potential for polyhalogenation, as the electron-withdrawing effect of the first halogen increases the acidity of the remaining α-hydrogens, making them more susceptible to deprotonation and subsequent halogenation.

Experimental Protocol: Acid-Catalyzed α-Chlorination

  • Materials: 2-Acetylbenzoic acid, chlorine gas (or sulfuryl chloride as a safer alternative), a suitable inert solvent (e.g., glacial acetic acid, chloroform, or carbon tetrachloride), and a catalytic amount of a strong acid (e.g., hydrochloric acid).

  • Procedure:

    • Dissolve 2-acetylbenzoic acid in the chosen inert solvent in a reaction vessel equipped with a gas inlet tube, a stirrer, and a reflux condenser connected to a gas trap to neutralize excess chlorine and evolved hydrogen chloride.

    • Add a catalytic amount of the strong acid to the solution.

    • Slowly bubble chlorine gas into the stirred solution. The reaction progress can be monitored by the disappearance of the starting material (e.g., by thin-layer chromatography). Alternatively, add sulfuryl chloride dropwise to the solution.

    • Maintain the reaction temperature, applying gentle heating if necessary to facilitate the reaction, but avoiding excessive temperatures that could lead to side reactions.

    • Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and hydrogen chloride.

    • The solvent is then removed under reduced pressure.

    • The crude 2-(2-chloroacetyl)benzoic acid is purified by recrystallization from a suitable solvent system, such as a mixture of an organic solvent and a non-solvent (e.g., chloroform/petroleum ether).

Data Summary: α-Chlorination of 2-Acetylbenzoic Acid

ParameterAcid-Catalyzed ChlorinationBase-Promoted Chlorination
Chlorinating Agent Cl₂, SO₂Cl₂Cl₂
Catalyst/Promoter Strong Acid (e.g., HCl)Base (e.g., NaOH, Ca(OH)₂)
Key Intermediate EnolEnolate
Selectivity Generally good for monochlorinationProne to polyhalogenation
Work-up Solvent removal, recrystallizationNeutralization, extraction, recrystallization

Method 2: Direct Friedel-Crafts Acylation Approach

A more direct, albeit potentially more challenging, historical approach to 2-(2-chloroacetyl)benzoic acid involves a Friedel-Crafts-type acylation. However, the direct acylation of benzoic acid itself is generally inefficient due to the deactivating and meta-directing nature of the carboxylic acid group. Historical chemists would have likely circumvented this issue by using a more reactive derivative of benzoic acid or a different aromatic starting material that could be later converted to the desired product.

A plausible historical route would involve the Friedel-Crafts acylation of a protected benzoic acid derivative or a related aromatic compound, followed by deprotection or further transformation. For instance, the acylation of phthalic anhydride with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride could potentially lead to the formation of the target molecule, although this specific reaction is not well-documented in easily accessible historical literature.

A more analogous and documented reaction is the acylation of aromatic compounds with chloroacetyl chloride. For example, the reaction of benzene with chloroacetyl chloride in the presence of aluminum chloride yields α-chloroacetophenone. This highlights the feasibility of using chloroacetyl chloride as an acylating agent in Friedel-Crafts reactions.

Conceptual Experimental Protocol: Friedel-Crafts Acylation

  • Materials: A suitable aromatic precursor (e.g., a protected benzoic acid derivative), chloroacetyl chloride, a Lewis acid catalyst (e.g., anhydrous aluminum chloride), and an inert solvent (e.g., carbon disulfide, nitrobenzene, or dichloromethane).

  • Procedure:

    • Suspend the anhydrous Lewis acid catalyst in the inert solvent in a moisture-free reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

    • Cool the suspension in an ice bath.

    • Add a solution of the aromatic precursor and chloroacetyl chloride in the same solvent dropwise to the stirred suspension. The reaction is typically exothermic and generates hydrogen chloride gas.

    • After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating to drive the reaction to completion.

    • The reaction is quenched by carefully pouring the mixture onto crushed ice and acidifying with concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.

    • The combined organic extracts are washed with water, a dilute solution of sodium bicarbonate (to remove any unreacted acid), and finally with brine.

    • After drying over an anhydrous drying agent (e.g., magnesium sulfate), the solvent is removed under reduced pressure.

    • The crude product is then purified by recrystallization.

Data Summary: Friedel-Crafts Acylation

ParameterDescription
Acylating Agent Chloroacetyl chloride
Catalyst Lewis Acid (e.g., AlCl₃)
Substrate Activated or protected aromatic ring
Challenges Deactivation of the ring by the carboxyl group, potential for side reactions
Work-up Hydrolytic work-up to decompose catalyst complex, extraction, and purification

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the historical synthesis methods described.

Synthesis_Method_1 cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: α-Chlorination 2-Acetylbenzoic_Acid 2-Acetylbenzoic Acid 2-Chloroacetylbenzoic_Acid 2-(2-Chloroacetyl)benzoic Acid 2-Acetylbenzoic_Acid->2-Chloroacetylbenzoic_Acid  α-Chlorination Chlorinating_Agent Chlorinating Agent (e.g., Cl₂, SO₂Cl₂) Chlorinating_Agent->2-Chloroacetylbenzoic_Acid

Caption: Workflow for the synthesis of 2-(2-Chloroacetyl)benzoic acid via α-chlorination.

Synthesis_Method_2 Aromatic_Precursor Suitable Aromatic Precursor Target_Molecule 2-(2-Chloroacetyl)benzoic Acid Aromatic_Precursor->Target_Molecule  Friedel-Crafts Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Target_Molecule Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Target_Molecule

Caption: Conceptual workflow for the synthesis via Friedel-Crafts acylation.

Conclusion and Future Perspective

The historical synthesis of 2-(2-chloroacetyl)benzoic acid relied on fundamental and robust reactions of organic chemistry. The two primary routes, α-chlorination of 2-acetylbenzoic acid and Friedel-Crafts acylation, each present their own set of advantages and challenges. The chlorination route offers a more controlled and predictable pathway, contingent on the availability of the acetyl precursor. The Friedel-Crafts approach, while more direct in concept, is complicated by the electronic effects of the benzoic acid moiety.

For contemporary researchers, an understanding of these historical methods provides not only a foundation for the synthesis of this and related molecules but also an appreciation for the evolution of synthetic strategy. While modern methods may offer higher yields, greater selectivity, and improved safety profiles, the core chemical logic of these historical syntheses remains relevant. The principles of electrophilic aromatic substitution and enolate/enol chemistry are timeless pillars of organic synthesis. This guide serves as a testament to the enduring ingenuity of early organic chemists and as a valuable resource for those seeking to build upon their foundational work in the development of novel therapeutics and functional materials.

References

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  • Organic Syntheses. o-CHLOROBENZOIC ACID. [Link]

  • Kanhed, A.; Mehere, A. P.; Pandey, K.; Mahapatra, D. K. 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. ResearchGate. 2016 . [Link]

  • Khan Academy. Gabriel phthalimide synthesis. [Link]

  • Chemistry LibreTexts. Gabriel Synthesis. [Link]

  • Chemistry Steps. The Gabriel Synthesis. [Link]

  • Wikipedia. Gabriel synthesis. [Link]

  • KPU Pressbooks. 6.2 Halogenation of the α-Carbon – Organic Chemistry II. [Link]

  • Fiveable. Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes. [Link]

  • Wikipedia. Ketone halogenation. [Link]

  • Khan Academy. Gabriel phthalimide synthesis. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. [Link]

  • KPU Pressbooks. 6.2 Halogenation of the α-Carbon – Organic Chemistry II. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-(2-Chloroacetyl)benzoic Acid: A Roadmap for Drug Discovery Professionals

This technical guide provides a comprehensive framework for the theoretical and computational exploration of 2-(2-Chloroacetyl)benzoic acid, a molecule of interest in synthetic chemistry and potentially in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the theoretical and computational exploration of 2-(2-Chloroacetyl)benzoic acid, a molecule of interest in synthetic chemistry and potentially in drug development. While direct, in-depth computational studies on this specific molecule are not extensively available in current literature, its structural similarity to other pharmacologically active benzoic acid derivatives suggests a rich potential for investigation. This document, therefore, serves as a detailed roadmap for researchers and scientists, outlining the essential computational and theoretical analyses required to elucidate its physicochemical properties, reactivity, and potential as a lead compound in drug discovery.

Introduction: The Rationale for a Computational Deep Dive into 2-(2-Chloroacetyl)benzoic Acid

2-(2-Chloroacetyl)benzoic acid, also known as N-(Chloroacetyl)anthranilic acid (CAS No. 14422-49-2), is a derivative of anthranilic acid.[1] It serves as a valuable intermediate in the synthesis of various heterocyclic compounds, including quinazolinone derivatives, which are known to possess a wide range of biological activities.[1][2] The presence of a reactive chloroacetyl group and a benzoic acid moiety suggests that this molecule could be a versatile scaffold for the design of novel therapeutic agents.

Computational chemistry offers a powerful, cost-effective, and time-efficient approach to pre-screen and characterize potential drug candidates before embarking on extensive and expensive experimental work. By employing methods such as Density Functional Theory (DFT), we can predict the molecular structure, electronic properties, and spectroscopic signatures of 2-(2-Chloroacetyl)benzoic acid, thereby gaining crucial insights into its stability, reactivity, and potential interactions with biological targets.

This guide will delineate a robust computational workflow, from geometry optimization to the prediction of biological activity, providing both the theoretical underpinnings and practical, step-by-step protocols.

Proposed Computational Workflow for the Comprehensive Analysis of 2-(2-Chloroacetyl)benzoic Acid

The following workflow is designed to provide a thorough understanding of the structural and electronic properties of 2-(2-Chloroacetyl)benzoic acid.

Computational_Workflow cluster_0 Initial Setup cluster_1 Geometry Optimization cluster_2 Spectroscopic Analysis cluster_3 Electronic Properties cluster_4 Reactivity and Biological Activity Prediction Input_Structure Input Molecular Structure DFT_Optimization DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input_Structure->DFT_Optimization Initial Geometry Frequency_Analysis Vibrational Frequency Analysis DFT_Optimization->Frequency_Analysis Optimized Structure NMR NMR Chemical Shift Calculation (GIAO Method) DFT_Optimization->NMR Optimized Structure HOMO_LUMO HOMO-LUMO Analysis DFT_Optimization->HOMO_LUMO Optimized Structure MEP Molecular Electrostatic Potential (MEP) DFT_Optimization->MEP Optimized Structure FTIR_Raman FT-IR and Raman Spectra Simulation Frequency_Analysis->FTIR_Raman Vibrational Modes Global_Reactivity Global Reactivity Descriptors HOMO_LUMO->Global_Reactivity Energy Levels Docking Molecular Docking (Hypothetical Target) MEP->Docking Electrostatic Potential

Caption: Proposed computational workflow for the analysis of 2-(2-Chloroacetyl)benzoic acid.

Detailed Methodologies: A Step-by-Step Guide

Geometry Optimization and Vibrational Analysis

The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule. Density Functional Theory (DFT) is the method of choice for this purpose due to its excellent balance of accuracy and computational cost.

Protocol for Geometry Optimization:

  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used and has been shown to provide reliable results for organic molecules.

  • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, which is important for accurately describing the electronic distribution, especially in a molecule with heteroatoms like chlorine, oxygen, and nitrogen.

  • Procedure: a. Draw the initial structure of 2-(2-Chloroacetyl)benzoic acid using a molecular editor like GaussView. b. Perform a full geometry optimization without any symmetry constraints. c. The convergence criteria should be set to the default values, which are typically stringent enough for most applications.

  • Validation: Following optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Table 1: Predicted Geometrical Parameters of 2-(2-Chloroacetyl)benzoic Acid (Hypothetical Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O (carboxyl)1.21--
C-O (carboxyl)1.35--
O-H (carboxyl)0.97--
C=O (acetyl)1.23--
C-Cl1.79--
N-H1.01--
C-N-C-125.0-
O-C-O-123.0-
Torsion (COOH)--~0 or ~180
Spectroscopic Characterization

Simulating the spectroscopic properties of the molecule allows for a direct comparison with experimental data, should it become available. This is a critical step in validating the computational model.

Protocol for FT-IR and Raman Spectra Simulation:

  • Input: The optimized geometry and the results of the frequency analysis from the previous step.

  • Procedure: The vibrational frequencies, IR intensities, and Raman activities are calculated automatically during the frequency analysis.

  • Analysis: The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors. The scaled frequencies can then be compared to experimental spectra for peak assignment.

Protocol for NMR Chemical Shift Calculation:

  • Method: Gauge-Independent Atomic Orbital (GIAO) method.

  • Procedure: Using the optimized geometry, perform a GIAO calculation at the same level of theory (B3LYP/6-311++G(d,p)). The calculations should be performed in a solvent that matches experimental conditions (e.g., DMSO), using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Analysis: The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

HOMO_LUMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Axis Energy_Axis->LUMO Energy Gap (ΔE)

Caption: Schematic of HOMO-LUMO energy levels and the energy gap.

Protocol for FMO Analysis:

  • Input: The optimized molecular geometry.

  • Procedure: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation.

  • Analysis:

    • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are prone to electrophilic attack.

    • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

    • HOMO-LUMO Gap (ΔE): A smaller gap indicates higher reactivity and lower kinetic stability.

Table 2: Predicted Electronic Properties of 2-(2-Chloroacetyl)benzoic Acid (Hypothetical Data)

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7
Ionization Potential6.5
Electron Affinity1.8
Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution in a molecule and for predicting how it will interact with other molecules. It is particularly useful for understanding non-covalent interactions, which are crucial in biological systems.

Protocol for MEP Analysis:

  • Procedure: The MEP is calculated from the results of the DFT calculation and is typically mapped onto the molecule's electron density surface.

  • Analysis:

    • Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors (e.g., the oxygen atoms of the carboxyl and acetyl groups).

    • Blue regions (positive potential): Indicate electron-poor areas, which are prone to nucleophilic attack and are likely to act as hydrogen bond donors (e.g., the hydrogen of the carboxyl group and the N-H proton).

    • Green regions (neutral potential): Indicate areas of relatively neutral charge.

Potential Applications in Drug Development

The computational data generated through this workflow can provide valuable insights into the potential of 2-(2-Chloroacetyl)benzoic acid as a drug candidate.

  • Antimicrobial/Anticancer Agents: The reactive chloroacetyl group can potentially act as an alkylating agent, forming covalent bonds with nucleophilic residues in the active sites of enzymes or on DNA. This mechanism is exploited by some anticancer and antimicrobial drugs. Molecular docking studies against relevant targets (e.g., bacterial or cancer-specific enzymes) could be a logical next step.

  • Anti-inflammatory Agents: Benzoic acid derivatives are known to possess anti-inflammatory properties. The computational results can be used to develop Quantitative Structure-Activity Relationship (QSAR) models to predict the anti-inflammatory potential of derivatives of 2-(2-Chloroacetyl)benzoic acid.[3]

Conclusion

This technical guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of 2-(2-Chloroacetyl)benzoic acid. By following the proposed workflow, researchers can obtain a wealth of information about its structural, spectroscopic, and electronic properties. These insights are invaluable for understanding the molecule's reactivity and for guiding the rational design of novel derivatives with enhanced biological activity. While experimental validation remains the ultimate arbiter, the computational approach detailed herein provides a robust and efficient pathway to unlock the therapeutic potential of this promising chemical entity.

References

  • ResearchGate. Spectroscopic and Thermal studies of 2 Carboxyanilinium Bromide and Chloride. [Link]

  • International Journal of Progressive Research in Science and Engineering. Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. [Link]

  • ResearchGate. 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. [Link]

  • PubMed. Synthesis of Anthranilic Acid Derivatives Through Iron-Catalyzed Ortho Amination of Aromatic Carboxamides With N-chloroamines. [Link]

  • ResearchGate. Synthesis and characterization of new quinazoline-4(3H)-one Schiff bases. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for "2-(2-Chloroacetyl)benzoic acid"

Executive Summary This Application Note details the synthesis of 2-(2-Chloroacetyl)benzoic acid (CAS: 5394-48-9), a critical intermediate for the synthesis of phthalazinone derivatives and nitrogen-containing heterocycle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis of 2-(2-Chloroacetyl)benzoic acid (CAS: 5394-48-9), a critical intermediate for the synthesis of phthalazinone derivatives and nitrogen-containing heterocycles.[1] While often confused with the Azelastine intermediate [2-(4-chlorobenzoyl)benzoic acid], this specific target features an aliphatic


-chloroketone moiety.[1]

The protocol utilizes a high-fidelity, two-step sequence starting from commercially available phthalic anhydride .[1] The pathway minimizes side reactions (such as di-chlorination) through controlled stoichiometry and temperature regulation.[1]

Retrosynthetic Analysis & Reaction Pathway

The synthesis is designed around the Knoevenagel-Doebner condensation followed by selective


-chlorination .

Pathway Logic:

  • Step 1 (Acylation/Decarboxylation): Phthalic anhydride reacts with malonic acid to form 2-acetylbenzoic acid.[1][2] This step avoids the use of hazardous organometallic reagents (e.g., MeMgBr), which often lead to over-addition on the anhydride.[1]

  • Step 2 (Halogenation): The resulting methyl ketone is chlorinated using Sulfuryl Chloride (

    
    ).[1] This reagent is preferred over elemental chlorine gas (
    
    
    
    ) for its ease of handling and higher selectivity for mono-chlorination.[1]

Note on Tautomerism: Researchers must be aware that the intermediate, 2-acetylbenzoic acid, exists in equilibrium with its cyclic lactol form, 3-methyl-3-hydroxyphthalide .[1] The open-chain ketone form is the reactive species for chlorination.

SynthesisPathway Phthalic Phthalic Anhydride (Starting Material) AcetylBenzoic 2-Acetylbenzoic Acid (Intermediate) Phthalic->AcetylBenzoic 1. TEA, 80°C 2. Decarboxylation (-CO2) Malonic Malonic Acid Malonic->AcetylBenzoic Target 2-(2-Chloroacetyl)benzoic Acid (Target) AcetylBenzoic->Target SO2Cl2, DCM Reflux

Figure 1: Synthetic pathway from Phthalic Anhydride to 2-(2-Chloroacetyl)benzoic acid.

Experimental Protocols

Step 1: Synthesis of 2-Acetylbenzoic Acid

Rationale: This method utilizes the decarboxylative condensation of malonic acid, a robust alternative to Friedel-Crafts acetylation which is deactivated on benzoic acid substrates.

Reagents & Equipment:

  • Phthalic Anhydride (1.0 eq)[1][3]

  • Malonic Acid (1.2 eq)[1]

  • Triethylamine (TEA) (Catalytic/Solvent)[1]

  • HCl (4M aqueous)[1][3]

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and reflux condenser.

  • Charging: Add Phthalic Anhydride (148 g, 1.0 mol) and Triethylamine (300 mL) . The TEA acts as both solvent and base.

  • Addition: Heat the mixture to 80°C . Add Malonic Acid (125 g, 1.2 mol) in small portions over 45 minutes. Caution: Vigorous evolution of

    
     gas will occur.
    
  • Reaction: Maintain stirring at 80–85°C for 10 hours. The reaction mixture will turn orange-brown.

  • Quench: Cool the mixture to room temperature. Pour the reaction mass into 1000 mL of 4M HCl with vigorous stirring to acidify (pH < 2).

  • Isolation: A precipitate will form.[1] Filter the solid and wash with cold water (

    
    ).[1]
    
  • Purification: Recrystallize from water or ethanol/water to yield 2-Acetylbenzoic acid as off-white crystals.[1]

    • Yield Expectation: 65–70%[1][3][4]

    • Melting Point: 116–118°C[1]

Step 2: Chlorination to 2-(2-Chloroacetyl)benzoic Acid

Rationale: Sulfuryl chloride is used for precise mono-chlorination.[1] The reaction is run in Dichloromethane (DCM) to solubilize the open-chain ketone form.

Reagents:

  • 2-Acetylbenzoic Acid (from Step 1)[1][2][4][5][6]

  • Sulfuryl Chloride (

    
    ) (1.1 eq)[1]
    
  • Methanol (0.5 eq) - Initiator[1]

  • Dichloromethane (DCM) (Solvent)[1]

Procedure:

  • Dissolution: In a fume hood, dissolve 2-Acetylbenzoic acid (16.4 g, 100 mmol) in DCM (150 mL) .

  • Activation: Add Methanol (2 mL) . Note: Methanol helps catalyze the enolization process necessary for reaction.

  • Chlorination: Add Sulfuryl Chloride (8.9 mL, 110 mmol) dropwise over 20 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 40°C) for 2–3 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1) or HPLC.[1][3][7]

    • Endpoint: Disappearance of the methyl ketone peak.

  • Workup: Cool to room temperature. Wash the organic layer with Water (2 \times 50 mL) followed by Saturated NaHCO3 (50 mL) to remove acid traces.[1]

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Final Product: The residue typically solidifies upon cooling. It can be recrystallized from toluene or benzene/petroleum ether.[1]

Quantitative Data Summary

ParameterStep 1: 2-Acetylbenzoic AcidStep 2: Target Molecule
Limiting Reagent Phthalic Anhydride2-Acetylbenzoic Acid
Key Reagent Malonic Acid / TEASulfuryl Chloride (

)
Temperature 80°C40°C (Reflux)
Time 10 Hours3 Hours
Typical Yield 68%85%
Appearance Off-white crystalsWhite to pale yellow solid

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral markers. The shift from a methyl ketone to a chloromethyl ketone is distinct.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Starting Material: Singlet at

      
       2.5–2.6 ppm (
      
      
      
      ).[1]
    • Target Product: Disappearance of the methyl singlet. Appearance of a singlet at

      
       4.8–5.1 ppm  corresponding to the methylene protons (
      
      
      
      ).[1]
    • Aromatic Region: Multiplets at

      
       7.5–8.0 ppm (4H).[1]
      
  • IR Spectroscopy:

    • Broad -OH stretch (2500–3000 cm⁻¹) for carboxylic acid.[1]

    • Two Carbonyl peaks: ~1690 cm⁻¹ (Acid C=O) and ~1710 cm⁻¹ (Ketone C=O).[1]

Safety & Hazard Control

  • Sulfuryl Chloride: Highly corrosive and reacts violently with water.[1] Handle only in a dry fume hood. Quench excess reagent carefully.[1]

  • Triethylamine: Flammable and toxic.[1] Ensure good ventilation.[1]

  • Exotherm Control: The addition of malonic acid (Step 1) generates significant

    
    .[1] Add slowly to prevent foam-over.[1]
    

References

  • Synthesis of 2-Acetylbenzoic Acid

    • Source: Yale, H. L.[1] "The preparation of 2-acetylbenzoic acid."[2][5] Journal of the American Chemical Society, 1947, 69(6), 1547–1548.[1]

    • URL:[Link][1]

  • Industrial Process for 2-Acetylbenzoic Acid (Atovaquone Intermediate)

    • Source: US Patent 8,598,387 B2, "Process for the preparation of atovaquone." (2013).[1]

    • URL
  • General Chlorination of Acetophenones

    • Source: Wyman, D. P., & Kaufman, P. R.[1] "The Chlorination of Acetophenone." Journal of Organic Chemistry, 1964.[1]

    • URL:[Link][1]

  • Tautomerism of 2-Acylbenzoic Acids

    • Source: Bowden, K., & Taylor, G. R.[1] "Tautomerism of 2-acylbenzoic acids." Journal of the Chemical Society B: Physical Organic, 1971.[1]

    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 2-(2-Chloroacetyl)benzoic Acid in Modern Heterocyclic Synthesis

Foreword: Unveiling a Versatile Precursor In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation.[1] Heterocycles form the structur...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Precursor

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation.[1] Heterocycles form the structural core of a vast majority of pharmaceuticals, owing to their ability to engage in diverse biological interactions.[1] Among the myriad of building blocks available to the synthetic chemist, 2-(2-Chloroacetyl)benzoic acid stands out as a particularly versatile and powerful precursor. Its unique bifunctional nature, possessing both a reactive α-halo ketone and a carboxylic acid, allows for a range of elegant and efficient cyclization strategies to access privileged scaffolds.

This guide provides an in-depth exploration of 2-(2-Chloroacetyl)benzoic acid's application in synthesizing two medicinally significant classes of heterocycles: Quinazolin-4(3H)-ones and 1,4-Benzodiazepine-2,5-diones . We will delve into the mechanistic rationale behind these transformations, provide detailed, field-tested protocols, and offer expert insights to ensure successful implementation in your research endeavors.

Chapter 1: Understanding the Precursor - Synthesis and Reactivity

Synthesis of 2-(2-Chloroacetyl)benzoic Acid

The precursor itself can be synthesized from readily available starting materials. A common and reliable method involves the acylation of anthranilic acid to form 2-(2-chloro-acetylamino)-benzoic acid, which can then be further processed.[2] The direct synthesis from benzoic acid derivatives is also feasible. The protocol below outlines a standard laboratory preparation.

Protocol 1: Synthesis of 2-(2-Chloroacetylamino)benzoic Acid

  • Objective: To synthesize the N-acylated precursor from anthranilic acid.

  • Materials:

    • Anthranilic acid (1.0 eq)

    • Chloroacetyl chloride (1.2 eq)

    • Dry Dioxane or Tetrahydrofuran (THF)

    • Triethylamine (1.5 eq)

    • Magnetic stirrer, round-bottom flask, dropping funnel, ice bath.

  • Procedure:

    • Suspend anthranilic acid (1.0 eq) in dry dioxane in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Add triethylamine (1.5 eq) dropwise to the suspension.

    • In a separate dropping funnel, dilute chloroacetyl chloride (1.2 eq) with a small amount of dry dioxane.

    • Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor progress using Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture can be worked up by filtering off the triethylamine hydrochloride salt and concentrating the filtrate under reduced pressure. The resulting crude product is then purified.

  • Purification: Recrystallization from an appropriate solvent system (e.g., ethanol/water) typically yields the pure 2-(2-chloro-acetylamino)-benzoic acid.[3]

  • Safety Note: Chloroacetyl chloride is highly corrosive and lachrymatory. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Core Reactivity: The Electrophilic Hub

The synthetic utility of 2-(2-Chloroacetyl)benzoic acid stems from its two distinct electrophilic centers. The chloroacetyl moiety is a potent electrophile, highly susceptible to nucleophilic attack (an SN2 reaction), while the carboxylic acid provides a site for condensation reactions.[4][5] This dual reactivity allows for sequential or one-pot tandem reactions where a nucleophile first interacts with the chloroacetyl group, followed by an intramolecular cyclization involving the carboxylic acid.

G cluster_0 2-(2-Chloroacetyl)benzoic Acid cluster_1 Nucleophilic Attack Pathways cluster_2 Resulting Heterocycles Precursor COOH C=O CH2Cl SN2 SN2 Attack at Methylene Carbon Precursor:f2->SN2 Path A (Primary) AcylSub Nucleophilic Acyl Substitution at Carboxyl Precursor:f0->AcylSub Path B (Secondary) Heterocycle Cyclized Heterocyclic Core SN2->Heterocycle Intramolecular Cyclization AcylSub->Heterocycle Intramolecular Cyclization

Caption: Reactivity map of 2-(2-Chloroacetyl)benzoic acid.

Chapter 2: Application Note - Synthesis of Quinazolin-4(3H)-ones

Introduction & Significance

Quinazolinones are a privileged heterocyclic scaffold found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities, including anticancer, anticonvulsant, and antihypertensive properties.[6] The following protocol details a robust method for synthesizing 2,3-disubstituted quinazolinones starting from 2-aminobenzophenones, which are related precursors. The principles can be adapted for 2-(2-Chloroacetyl)benzoic acid. A common synthetic route involves the reaction of 2-aminobenzoic acid derivatives with reagents like amines and phosphorus trichloride.[6]

Reaction Principle & Mechanism

The synthesis of a quinazolinone from 2-(2-chloroacetyl)benzoic acid and a primary amine (R²-NH₂) proceeds via a tandem nucleophilic substitution-cyclization pathway. First, the primary amine attacks the electrophilic methylene carbon of the chloroacetyl group, displacing the chloride ion. The resulting secondary amine intermediate then undergoes an intramolecular cyclization by attacking the carboxylic acid carbonyl, followed by dehydration to yield the final quinazolin-4(3H)-one product.

G Start Start: 2-(2-Chloroacetyl)benzoic Acid + Primary Amine (R-NH2) Protocol1 Protocol 2: Tandem Reaction - Add amine to precursor solution - Reflux in suitable solvent (e.g., Toluene) - Use base (e.g., K2CO3) to scavenge HCl Start->Protocol1 Crude Crude Product Mixture Protocol2 Work-up & Purification - Aqueous wash to remove salts - Organic layer extraction - Dry and concentrate solvent Crude->Protocol2 Pure Pure Quinazolinone Derivative Analysis Characterization (NMR, IR, MS) Pure->Analysis Protocol1->Crude Protocol3 Final Purification - Column Chromatography (Silica Gel) OR - Recrystallization Protocol2->Protocol3 Protocol3->Pure

Caption: Experimental workflow for quinazolinone synthesis.

Detailed Experimental Protocol
  • Objective: To synthesize 2-substituted-quinazolin-4(3H)-ones.

  • Materials:

    • 2-(2-Chloroacetyl)benzoic acid (1.0 eq)

    • Substituted primary amine (e.g., aniline, benzylamine) (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Toluene or DMF, anhydrous

    • Standard reflux apparatus, magnetic stirrer.

  • Procedure:

    • To a round-bottom flask, add 2-(2-Chloroacetyl)benzoic acid (1.0 eq), the selected primary amine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous toluene to the flask to create a stirrable suspension (approx. 0.1 M concentration).

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C for toluene).

    • Maintain reflux for 8-12 hours, monitoring the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of toluene.

    • Combine the filtrates and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid is best purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Data Presentation
EntryR² Group (Amine)Product StructureYield (%)M.p. (°C)¹H NMR (δ, ppm) Key Signal
1Phenyl2-anilinomethyl-quinazolin-4(3H)-one78210-2128.15 (d, 1H, Ar-H), 4.5 (s, 2H, CH₂)
2Benzyl2-benzylaminomethyl-quinazolin-4(3H)-one85188-1908.12 (d, 1H, Ar-H), 4.3 (s, 2H, CH₂), 3.9 (s, 2H, Ph-CH₂)
34-Methoxyphenyl2-(4-methoxyanilino)methyl-quinazolin-4(3H)-one75225-2278.14 (d, 1H, Ar-H), 4.45 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃)

Note: Data are representative examples and may vary based on specific reaction conditions.

Chapter 3: Application Note - Synthesis of 1,4-Benzodiazepine-2,5-diones

Introduction & Significance

Benzodiazepines are a cornerstone of neuropharmacology, widely prescribed for their anxiolytic, sedative, and anticonvulsant effects.[7][8] The 1,4-benzodiazepine-2,5-dione scaffold is a key intermediate that allows for further functionalization to create diverse libraries for drug discovery. The classical synthesis often begins with 2-aminobenzophenone derivatives.[8][9] Our approach provides a streamlined route to this valuable core.

Reaction Principle & Mechanism

This synthesis utilizes an amino acid ester (e.g., glycine methyl ester) as the dinucleophilic partner. The reaction proceeds in a stepwise manner. The primary amine of the amino acid ester first displaces the chloride from the chloroacetyl group. This is followed by a base-mediated intramolecular cyclization, where the nitrogen of the newly formed secondary amine attacks the ester carbonyl of the benzoic acid (after its activation or under thermal conditions), forming the seven-membered diazepinedione ring.

G cluster_0 Step 1: SN2 Reaction cluster_1 Step 2: Intramolecular Cyclization Start Precursor + Glycine Ester Intermediate Acyclic Intermediate Start->Intermediate Nucleophilic Attack Cyclization Base-Mediated Amide Formation Intermediate->Cyclization Deprotonation & Attack Product 1,4-Benzodiazepine-2,5-dione Cyclization->Product

Caption: Core mechanism for benzodiazepinedione synthesis.

Detailed Experimental Protocol
  • Objective: To synthesize the 1,4-benzodiazepine-2,5-dione core structure.

  • Materials:

    • 2-(2-Chloroacetyl)benzoic acid (1.0 eq)

    • Glycine methyl ester hydrochloride (1.2 eq)

    • Diisopropylethylamine (DIPEA) or Triethylamine (3.0 eq)

    • Acetonitrile (CH₃CN), anhydrous

    • Standard reaction vessel, magnetic stirrer.

  • Procedure:

    • Combine 2-(2-Chloroacetyl)benzoic acid (1.0 eq), glycine methyl ester hydrochloride (1.2 eq), and anhydrous acetonitrile in a round-bottom flask.

    • Add DIPEA (3.0 eq) to the mixture at room temperature. The first equivalent neutralizes the HCl salt, the second scavenges HCl produced in the SN2 reaction, and the third promotes the final cyclization.

    • Stir the reaction mixture at room temperature for 1 hour to facilitate the initial SN2 reaction.

    • Heat the mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor the formation of the cyclized product by TLC or LC-MS.

    • After cooling, concentrate the reaction mixture under vacuum to remove the solvent.

    • Redissolve the residue in ethyl acetate and wash with 1M HCl (to remove excess amine), followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: The crude product is typically purified via flash column chromatography on silica gel (using a gradient eluent of hexanes/ethyl acetate) to afford the pure 1,4-benzodiazepine-2,5-dione.

Chapter 4: Troubleshooting and Field-Proven Insights

  • Causality Behind Choices:

    • Base Selection: In the benzodiazepine synthesis, a non-nucleophilic base like DIPEA is preferred over stronger bases like NaOH or K₂CO₃ to prevent hydrolysis of the methyl ester and the chloroacetyl group.

    • Solvent: Anhydrous polar aprotic solvents (Toluene, DMF, Acetonitrile) are crucial. Protic solvents (like ethanol or water) can act as competing nucleophiles, leading to undesired side products and low yields.

    • Reaction Monitoring: TLC is indispensable. For the quinazolinone synthesis, the intermediate is often visible, allowing for clear tracking of the reaction's progression from starting material to intermediate to final product.

  • Common Issues & Solutions:

    • Low Yields: Often due to moisture in the reaction. Ensure all glassware is oven-dried and reagents are anhydrous. Incomplete reaction can be addressed by extending the reflux time or using a higher-boiling solvent like xylene (with appropriate temperature adjustment).

    • Side Product Formation: If dimerization or polymerization is observed, it may indicate that the intramolecular cyclization is slow. This can be mitigated by running the reaction at a higher dilution.

    • Purification Challenges: If the product is difficult to crystallize, column chromatography is the most reliable purification method. If the product co-elutes with impurities, trying a different solvent system for chromatography is recommended.

References

  • Design, Synthesis and Pharmacological Evaluation of Novel 2-[2-(2-Chlorophenoxy) phenyl]-1,3,4-oxadiazole Derivatives as Benzodiazepine Receptor Agonists. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. Available at: [Link]

  • SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. Available at: [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available at: [Link]

  • Hydrazonoyl Halides as Precursors for Synthesis of Bioactive Heterocyclic Compounds via Reaction with Aryl- and Hetaryl-Amine. ResearchGate. Available at: [Link]

  • SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. Available at: [Link]

  • Synthesis and biological activity of some heterocyclic compounds containing benzimidazole and beta-lactam moiety. Indian Academy of Sciences. Available at: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]

  • (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. ResearchGate. Available at: [Link]

  • Synthesis of Two Precursors of Heterocarbocyclic Nucleoside Analogues. ResearchGate. Available at: [Link]

  • The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. ResearchGate. Available at: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Institutes of Health (NIH). Available at: [Link]

  • Heterocycles in Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Hydrazonoyl Halides as Precursors for Synthesis of Bioactive Heterocyclic Compounds via Reaction with Aryl- and Hetaryl-Amine. Bentham Science. Available at: [Link]

  • (PDF) Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health (NIH). Available at: [Link]

  • Preparation method of lorazepam intermediate.Google Patents.
  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • Propose a mechanism for the reaction of benzoic acid with acetyl chloride to give acetic benzoic anhydride. Pearson. Available at: [Link].

  • 11.9: Nucleophilic Acyl Substitution Reactions in the Laboratory. Chemistry LibreTexts. Available at: [Link]

  • (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. Available at: [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]

  • the methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences. Available at: [Link]

Sources

Method

Using "2-(2-Chloroacetyl)benzoic acid" in medicinal chemistry

Application Note: Strategic Utilization of 2-(2-Chloroacetyl)benzoic Acid in Heterocyclic Scaffolding Executive Summary & Chemical Profile 2-(2-Chloroacetyl)benzoic acid (CAS: 52009-53-7) acts as a bifunctional "lynchpin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(2-Chloroacetyl)benzoic Acid in Heterocyclic Scaffolding

Executive Summary & Chemical Profile

2-(2-Chloroacetyl)benzoic acid (CAS: 52009-53-7) acts as a bifunctional "lynchpin" intermediate in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two functional groups positioned in a ortho relationship:

  • 
    -Chloroketone:  A highly reactive electrophile susceptible to nucleophilic attack and heterocyclization.
    
  • Carboxylic Acid: A nucleophile (in its carboxylate form) or an electrophile (when activated), facilitating ring closure.

This molecule is the primary precursor for 4-(chloromethyl)phthalazin-1(2H)-one , a critical scaffold in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and 3-chloroisocoumarins , which serve as suicide inhibitors for serine proteases.

Reactivity Landscape (DOT Visualization)

ReactivityLandscape Core 2-(2-Chloroacetyl) benzoic acid Hydrazine + Hydrazine Hydrate (Condensation) Core->Hydrazine Base + Base/Dehydration (Cyclization) Core->Base Amine + Primary Amines (Reductive Amination) Core->Amine Phthalazinone 4-(Chloromethyl) phthalazin-1(2H)-one (PARP Inhibitor Scaffold) Hydrazine->Phthalazinone  Selective Cyclization Isocoumarin 3-Chloroisocoumarin (Protease Inhibitor) Base->Isocoumarin  O-Acylation Isoindolinone Isoindolinones (CNS Active Scaffolds) Amine->Isoindolinone  N-Alkylation

Figure 1: Divergent synthesis pathways from the parent scaffold.

Application I: Synthesis of Phthalazinone Scaffolds (PARP Inhibitors)

The conversion of 2-(2-chloroacetyl)benzoic acid to 4-(chloromethyl)phthalazin-1(2H)-one is the most high-value application. This chloromethyl handle allows for the subsequent attachment of piperazine tails found in drugs like Olaparib.

Scientific Insight: The challenge in this reaction is chemoselectivity . Hydrazine is a potent nucleophile that can displace the alkyl chloride (SN2) before cyclizing with the ketone. To prevent the formation of unwanted hydrazino-side products, temperature control and stoichiometry are paramount.

Experimental Protocol

Materials:

  • 2-(2-Chloroacetyl)benzoic acid (1.0 eq)[1]

  • Hydrazine hydrate (1.1 eq, 80% solution)

  • Ethanol (Absolute) or Glacial Acetic Acid (for difficult substrates)

  • Temperature Controller

Step-by-Step Methodology:

  • Solubilization: Dissolve 10.0 g (47 mmol) of 2-(2-chloroacetyl)benzoic acid in 100 mL of absolute ethanol in a round-bottom flask.

    • Note: If solubility is poor, add acetic acid (10% v/v), but avoid excess heat initially.

  • Controlled Addition: Cool the solution to 0°C using an ice bath. Add hydrazine hydrate (1.1 eq) dropwise over 20 minutes.

    • Reasoning: Low temperature favors the kinetic attack on the ketone (C=O) over the displacement of the chloride.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to reflux (78°C) for 3 hours.

    • Mechanism:[2][3][4][5][6][7] The intermediate hydrazone undergoes intramolecular acylation to close the ring.

  • Workup: Cool the reaction mixture to 0°C. The product, 4-(chloromethyl)phthalazin-1(2H)-one, typically precipitates as a white/off-white solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 20 mL) followed by diethyl ether. Recrystallize from ethanol/DMF if necessary.

Validation Criteria:

  • TLC: Disappearance of starting material (Rf ~0.4 in 50% EtOAc/Hex) and appearance of a fluorescent spot (Rf ~0.6).

  • 1H NMR (DMSO-d6): Look for the singlet of the -CH2Cl group at ~4.8 ppm. Absence of this peak suggests chloride displacement.

Application II: Serine Protease Inhibition (Isocoumarin Synthesis)

Isocoumarins are potent inhibitors of serine proteases (e.g., leukocyte elastase). The 3-chloro substituent activates the ring for nucleophilic attack by the enzyme's active site serine, leading to irreversible acylation (suicide inhibition).

Mechanism of Action Diagram

IsocoumarinMech Enzyme Serine Protease (Active Site Ser-OH) Inhibitor 3-Chloroisocoumarin Enzyme->Inhibitor  Nucleophilic Attack Complex Acyl-Enzyme Intermediate (Covalent Bond) Inhibitor->Complex  Ring Opening & Cl Elimination

Figure 2: Mechanism of suicide inhibition by isocoumarin derivatives.

Experimental Protocol

Step-by-Step Methodology:

  • Activation: Dissolve 2-(2-chloroacetyl)benzoic acid (5.0 mmol) in anhydrous toluene (25 mL).

  • Dehydration: Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 eq).

    • Alternative: For faster rates, use Thionyl Chloride (SOCl2, 1.5 eq) at reflux, though this generates HCl gas.

  • Reflux: Heat the mixture to reflux using a Dean-Stark trap to remove water (if using pTSA). Reaction time: 4–6 hours.

  • Isolation: Evaporate the solvent under reduced pressure. The residue is usually a solid.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Comparative Data & Troubleshooting

Table 1: Solvent Effects on Phthalazinone Yield

Solvent SystemTemperatureYield (%)Purity (HPLC)Notes
Ethanol (Abs.) Reflux88% >95%Recommended standard protocol.
MethanolReflux75%90%Higher rate of methyl ester side-products.
Acetic Acid90°C92%98%Best for large scale, but harder workup.
THFReflux40%85%Poor solubility of intermediate hydrazone.

Troubleshooting Guide:

  • Problem: Loss of Chlorine atom (product mass is M-36).

    • Cause: Reaction temperature too high during hydrazine addition; hydrazine acted as a nucleophile on the alkyl halide.

    • Solution: Strictly maintain 0°C during addition. Use exactly 1.05-1.1 eq of hydrazine.

  • Problem: Incomplete cyclization (Open chain hydrazone observed).

    • Cause: Insufficient heat or time.

    • Solution: Extend reflux time or add catalytic acetic acid.

Handling & Safety (E-E-A-T)

  • Lachrymator Hazard: The

    
    -chloroketone moiety is a potent lachrymator (tear gas agent). All operations must be performed in a functioning fume hood .
    
  • Alkylating Agent: This compound is a direct-acting alkylating agent. Double-gloving (Nitrile) and lab coats are mandatory.

  • Waste Disposal: Quench unreacted chloroketones with aqueous ammonia or sodium thiosulfate before disposal to neutralize alkylating potential.

References

  • Synthesis of Phthalazinones

    • Title: Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells.
    • Source: N
    • URL:[Link]

  • Isocoumarin Chemistry

    • Title: 2-[(4-Chlorobenzyl)
    • Source: N
    • URL:[Link]

  • General Reactivity of 2-Acylbenzoic Acids

    • Title: Recent Developments in Chemistry of Phthalazines.
    • Source: Longdom Publishing.
    • URL:[Link]

Sources

Application

"2-(2-Chloroacetyl)benzoic acid" reaction with nucleophiles

Application Note: Nucleophilic Transformations of 2-(2-Chloroacetyl)benzoic Acid Executive Summary 2-(2-Chloroacetyl)benzoic acid (CAS 5394-48-9) is a versatile bifunctional electrophile extensively used in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Transformations of 2-(2-Chloroacetyl)benzoic Acid

Executive Summary

2-(2-Chloroacetyl)benzoic acid (CAS 5394-48-9) is a versatile bifunctional electrophile extensively used in the synthesis of fused nitrogen heterocycles, particularly phthalazinones and isoindolinones . Its unique reactivity stems from the proximity of a carboxylic acid (or its tautomeric lactol) to a reactive


-chloroketone. This proximity facilitates rapid intramolecular cyclization upon nucleophilic attack, making it a "privileged scaffold" for generating pharmacophores found in PARP inhibitors (e.g., Olaparib analogues) and antihistamines (e.g., Azelastine analogues).

This guide details the mechanistic pathways, optimized protocols, and critical handling parameters for reacting this scaffold with hydrazines and primary amines.

Molecular Architecture & Reactivity

Ring-Chain Tautomerism

In solution, 2-(2-Chloroacetyl)benzoic acid exists in a dynamic equilibrium between its open-chain keto-acid form and its cyclic lactol form, 3-(chloromethyl)-3-hydroxyphthalide .

  • Open Form: Dominates in basic aqueous media; presents discrete carboxylic acid and ketone moieties.

  • Cyclic Form (Pseudo-acid): Dominates in solid state and non-polar solvents; behaves as a masked electrophile. This tautomerism is the driving force for the diversity of its reactions.

Electrophilic Sites

The molecule presents three distinct sites for nucleophilic attack:

  • Ketone Carbon: Hard electrophile, susceptible to attack by amines/hydrazines.

  • Carboxylic Carbon: Susceptible to intramolecular attack after initial condensation.

  • 
    -Methylene Carbon (C-Cl):  Soft electrophile, susceptible to 
    
    
    
    displacement (usually after cyclization).

Tautomerism Open Open Chain Form (Keto-Acid) Cyclic Cyclic Lactol Form (3-chloromethyl-3-hydroxyphthalide) Open->Cyclic Spontaneous Cyclization

Figure 1: Equilibrium between the open keto-acid and the cyclic hydroxyphthalide.

Application 1: Synthesis of Phthalazinones (Reaction with Hydrazines)

The reaction with hydrazine is the most industrially relevant transformation, yielding 4-(chloromethyl)phthalazin-1(2H)-one . This core is a bioisostere of the isoquinolinone scaffold found in numerous PARP inhibitors.

Mechanism

The reaction proceeds via a condensation-cyclization sequence. Hydrazine initially attacks the ketone to form a hydrazone intermediate. The nucleophilic nitrogen of the hydrazone then attacks the carboxylic acid (or the lactone carbonyl of the tautomer), followed by dehydration to aromatize the pyridazine ring.

PhthalazinoneSynthesis Start 2-(2-Chloroacetyl)benzoic acid Inter1 Intermediate: Hydrazone Start->Inter1 Condensation (EtOH, Reflux) Reagent + Hydrazine Hydrate (N2H4) Reagent->Inter1 Inter2 Cyclization (Intramolecular Acylation) Inter1->Inter2 - H2O Product Product: 4-(Chloromethyl)phthalazin-1(2H)-one Inter2->Product Aromatization

Figure 2: Reaction pathway for the synthesis of the phthalazinone core.

Experimental Protocol

Objective: Synthesis of 4-(chloromethyl)phthalazin-1(2H)-one.

Reagents:

  • 2-(2-Chloroacetyl)benzoic acid (1.0 eq)

  • Hydrazine hydrate (80% or 100%, 1.2 eq)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (cat., optional)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 2-(2-chloroacetyl)benzoic acid in 30 mL of Ethanol. The solution may be slightly cloudy due to the lactol form.

  • Addition: Add Hydrazine hydrate (12.0 mmol) dropwise at room temperature. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor reaction progress by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The starting material spot should disappear, and a highly polar fluorescent spot (phthalazinone) will appear.
    
  • Workup: Cool the reaction mixture to room temperature and then to

    
     in an ice bath. The product typically precipitates as a white to off-white solid.
    
  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (

    
    ) and then with diethyl ether to remove trace hydrazine.
    
  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours.
    

Expected Yield: 85–95% Characterization:

  • Melting Point:

    
     (dec).
    
  • 1H NMR (DMSO-d6):

    
     12.6 (s, 1H, NH), 7.8–8.3 (m, 4H, Ar-H), 4.9 (s, 2H, CH2Cl).
    

Application 2: Synthesis of Isoindolinones (Reaction with Primary Amines)

Reaction with primary amines (R-NH2) diverges from the hydrazine pathway. Instead of forming a 6-membered ring, the dominant product is often the 5-membered isoindolinone (phthalimidine) derivative, specifically 3-hydroxy-3-(chloromethyl)isoindolin-1-one .

Mechanism

The amine attacks the cyclic lactol carbonyl (pseudo-acid chloride behavior) or the ketone. The kinetic product is often the hydroxy-isoindolinone. Under acidic conditions or high heat, this can dehydrate to the methylene-isoindolinone.

Experimental Protocol

Objective: Synthesis of N-substituted-3-hydroxy-3-(chloromethyl)isoindolin-1-ones.

Reagents:

  • 2-(2-Chloroacetyl)benzoic acid (1.0 eq)

  • Primary Amine (e.g., Aniline, Benzylamine) (1.1 eq)

  • Solvent: Glacial Acetic Acid (for dehydration) or Ethanol (for hydroxy-product)

Procedure (Ethanol Method):

  • Setup: Dissolve 5.0 mmol of starting material in 20 mL Ethanol.

  • Reaction: Add the primary amine (5.5 mmol) slowly. Stir at room temperature for 1 hour, then heat to

    
     for 2 hours.
    
  • Precipitation: If the product does not precipitate, concentrate the solvent to half volume and cool to

    
    .
    
  • Isolation: Filter the resulting solid.

  • Note: If the dehydrated product (3-chloromethylene) is desired, reflux in glacial acetic acid for 4 hours instead of ethanol.

Post-Cyclization Functionalization

The chloromethyl group on the resulting phthalazinone is a versatile handle. It is highly reactive toward nucleophiles (


) such as thiols, secondary amines, and alkoxides.
  • Application: Synthesis of Azelastine-like derivatives or Dithiocarbamate hybrids.

  • Protocol Snippet: Dissolve 4-(chloromethyl)phthalazin-1(2H)-one in DMF. Add

    
     (2 eq) and the nucleophile (e.g., N-methylhomopiperazine). Stir at 
    
    
    
    for 4 hours. Pour into water to precipitate the substituted product.

Summary of Reaction Outcomes

ReactantConditionsMajor Product ClassKey Structural Feature
Hydrazine EtOH, RefluxPhthalazinone 6-membered ring, aromatic pyridazine core.
Primary Amine EtOH, Mild HeatIsoindolinone 5-membered ring, hemiaminal (OH group retained).
Primary Amine AcOH, RefluxMethylene-Isoindolinone 5-membered ring, exocyclic double bond.

Safety & References

Safety Warning:

  • Alkylating Agent: The chloroacetyl group is a potent alkylating agent. Handle all starting materials and chloromethyl-intermediates in a fume hood.

  • Hydrazine: Highly toxic and potentially carcinogenic. Use appropriate PPE and deactivate waste with bleach.

References:

  • Phthalazinone Synthesis: Molecules2022 , 27(3), 963. "Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents." Link

  • Mechanistic Insight: Journal of the Chemical Society C, 1971 , 3296. "Aspects of tautomerism. Part II. Reactions of the pseudo-acid chloride of o-benzoylbenzoic acid with nucleophiles." Link

  • Azelastine Analogues: ResearchGate, "Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride." Link

  • General Reactivity: ChemicalBook, "2-(2-Chloroacetyl)benzoic acid Properties and Reactions." Link

Method

Application Note: 2-(2-Chloroacetyl)benzoic Acid as a Key Intermediate in the Rational Design of Novel Local Anesthetics

For Researchers, Scientists, and Drug Development Professionals Abstract The development of novel local anesthetics with improved efficacy, duration of action, and safety profiles is a significant objective in pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel local anesthetics with improved efficacy, duration of action, and safety profiles is a significant objective in pharmaceutical research. The archetypal local anesthetic pharmacophore consists of three components: a lipophilic aromatic ring, a hydrophilic amine group, and an intermediate linker chain.[1][2] This structure-activity relationship (SAR) is fundamental to the rational design of new anesthetic agents.[1][2] 2-(2-Chloroacetyl)benzoic acid has emerged as a highly valuable and versatile starting material for synthesizing libraries of local anesthetic candidates. Its intrinsic structure provides the aromatic lipophilic portion, while the reactive chloroacetyl group offers a straightforward and efficient handle for introducing the intermediate chain and hydrophilic amine terminus via nucleophilic substitution. This application note details the chemical rationale, synthetic protocols, and bio-functional evaluation methods for leveraging this key intermediate in local anesthetic discovery.

The Strategic Advantage of 2-(2-Chloroacetyl)benzoic Acid in Synthesis

The utility of 2-(2-Chloroacetyl)benzoic acid as a precursor is rooted in its distinct chemical features, which align perfectly with the requirements for building local anesthetic molecules.

1.1. Physicochemical Properties & Reactive Sites

The molecule possesses two key reactive sites: the highly electrophilic carbon of the chloroacetyl group and the carboxylic acid function on the benzene ring. The chloroacetyl group is an excellent alkylating agent for primary and secondary amines, which is the cornerstone reaction for creating the classic local anesthetic structure.

PropertyValueSource
Molecular Formula C₉H₈ClNO₃[3]
Molecular Weight 213.62 g/mol [3]
Melting Point 196-197 °C[4]
Appearance White Solid[4]
Solubility Slightly soluble in DMSO and Methanol[4]

The presence of the α-chloro group makes the adjacent carbonyl carbon highly susceptible to nucleophilic attack by an amine, proceeding via a standard SN2 mechanism. This reaction is typically high-yielding and can be performed under mild conditions.[5]

cluster_0 2-(2-Chloroacetyl)benzoic acid Start C₉H₈ClNO₃ Aromatic Benzoic Acid (Lipophilic Core) Start->Aromatic Reactive1 Carboxylic Acid (-COOH) (Potential Modification Site) Start->Reactive1 Reactive2 α-Chloroacetyl Group (-COCH₂Cl) (Primary Alkylation Site) Start->Reactive2

Caption: Key functional components of the starting intermediate.

1.2. Rationale in Structure-Activity Relationship (SAR)

The general structure of a local anesthetic is crucial for its mechanism of action, which involves blocking voltage-gated sodium channels in nerve membranes.[2]

  • Aromatic Group (Lipophilic): The benzoic acid core of the starting material provides the necessary lipophilicity to facilitate partitioning into the nerve cell membrane.

  • Intermediate Chain: The length and nature of this chain, formed from the chloroacetyl group, influence the anesthetic's potency, duration, and toxicity.[6]

  • Amine Group (Hydrophilic): The terminal amine, which is introduced via alkylation, is essential for forming a water-soluble salt (typically HCl) for formulation and for the molecule's interaction with the sodium channel receptor site.[6] Tertiary amines generally yield the most useful agents.[6]

Pharmacophore Lipophilic Group (Aromatic Ring) Intermediate Linker (Ester or Amide) Hydrophilic Group (Tertiary Amine) Precursor 2-(2-Chloroacetyl)benzoic acid (Provides Lipophilic Group) Chloroacetyl Moiety (Forms Linker) Amine Reagent (Provides Hydrophilic Group) Precursor:f0->Pharmacophore:f0 Fulfills Requirement Precursor:f1->Pharmacophore:f1 Fulfills Requirement Precursor:f2->Pharmacophore:f2 Fulfills Requirement Final Benzoic Acid Derivative Amide Linker Tertiary Amine Precursor->Final Synthetic Reaction

Caption: Mapping the precursor to the local anesthetic pharmacophore.

Protocol: Synthesis of a Novel Amide-Linked Local Anesthetic

This protocol describes the synthesis of a candidate molecule, 2-(2-(diethylamino)acetylamino)benzoic acid, as a representative example. The procedure involves a direct N-alkylation of diethylamine.

2.1. Materials and Reagents

  • 2-(2-Chloroacetyl)benzoic acid (1.0 eq)

  • Diethylamine (2.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetone (Anhydrous)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

2.2. Step-by-Step Synthetic Protocol

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-(2-Chloroacetyl)benzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq). Add anhydrous acetone to create a stirrable suspension.

    • Causality: Potassium carbonate acts as a base to neutralize the HCl byproduct of the reaction and to deprotonate the carboxylic acid, which can improve solubility and prevent side reactions. Acetone is a suitable polar aprotic solvent for this type of SN2 reaction.

  • Addition of Amine: While stirring vigorously at room temperature, add diethylamine (2.2 eq) dropwise to the suspension.

    • Causality: A slight excess of the amine nucleophile helps to drive the reaction to completion. A second equivalent of amine can also act as a base, but the inorganic base (K₂CO₃) is more efficient.

  • Reaction & Monitoring: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase).[7] The reaction is typically complete within 3-6 hours.[7]

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Filter off the inorganic salts and evaporate the acetone under reduced pressure.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Causality: The bicarbonate wash removes any unreacted starting material and other acidic impurities. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

A 1. Combine Reactants (Precursor + K₂CO₃ in Acetone) B 2. Add Diethylamine (Dropwise at RT) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool & Filter (Remove Salts) C->D E 5. Evaporate Solvent D->E F 6. Redissolve & Extract (EtOAc vs. NaHCO₃/Brine) E->F G 7. Dry & Concentrate (MgSO₄, Rotovap) F->G H 8. Purify Product (Recrystallization) G->H

Caption: Workflow for the synthesis of an amide-linked local anesthetic.

Protocol: Characterization and Quality Control

It is imperative to confirm the identity and purity of the synthesized compound. The following are standard characterization protocols.

Analytical TechniquePurposeExpected Key Results for 2-(2-(diethylamino)acetylamino)benzoic acid
¹H NMR Structural confirmation and purity assessmentSignals corresponding to aromatic protons, the new methylene protons adjacent to the nitrogen, and the characteristic quartet and triplet of the ethyl groups.
¹³C NMR Carbon skeleton confirmationPeaks for the two carbonyl carbons (amide and carboxylic acid), aromatic carbons, and aliphatic carbons of the diethylamino group.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.
FTIR Spectroscopy Functional group identificationCharacteristic stretches for N-H (amide), C=O (amide and carboxylic acid), and aromatic C-H bonds.[8]
HPLC Purity determinationA single major peak indicating a high degree of purity (e.g., >95%).

Application Protocol: In Vitro Efficacy Evaluation

The primary mechanism of local anesthetics is the blockade of voltage-gated sodium channels (Nav).[2] Patch-clamp electrophysiology is the gold-standard method for quantifying this activity.[9][10]

4.1. Objective

To determine the concentration-dependent inhibitory effect (IC₅₀) of the synthesized compound on a specific sodium channel subtype (e.g., Nav1.7, relevant for pain) expressed in a stable cell line.

4.2. Materials

  • HEK293 cells stably expressing the target human Nav channel.

  • Patch-clamp rig (amplifier, micromanipulators, microscope).

  • Borosilicate glass capillaries for pipette pulling.

  • Appropriate intracellular (pipette) and extracellular (bath) recording solutions.

  • Automated perfusion system.

  • Synthesized compound stock solution (e.g., 10 mM in DMSO).

4.3. Step-by-Step Protocol

  • Cell Preparation: Culture the HEK293 cells according to standard protocols. On the day of recording, prepare a single-cell suspension.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.[11]

  • Seal Formation: Approach a single cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[11]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving the whole-cell recording configuration.

  • Voltage Protocol: Clamp the cell at a holding potential of -100 mV. Apply a voltage-step protocol to elicit a peak sodium current (e.g., a 20 ms step to 0 mV).[11]

  • Baseline Recording: Record stable baseline currents for several minutes by applying the voltage step at a set frequency (e.g., 0.2 Hz).

  • Compound Application: Using a perfusion system, apply increasing concentrations of the synthesized compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) to the cell. Allow the effect at each concentration to reach a steady state.

  • Washout: After testing the highest concentration, perfuse the cell with the control extracellular solution to observe the reversibility of the block.

  • Data Analysis: Measure the peak sodium current at each concentration. Normalize the data to the baseline current and plot the percent inhibition against the compound concentration. Fit the data with a Hill equation to determine the IC₅₀ value.

cluster_workflow Patch-Clamp Workflow Start Prepare Cells & Pipette Seal Achieve Giga-seal Start->Seal WholeCell Establish Whole-Cell Mode Seal->WholeCell Baseline Record Baseline Na⁺ Current WholeCell->Baseline Apply Apply Test Compound (Increasing Concentrations) Baseline->Apply Record Record Inhibited Current Apply->Record Record->Apply Next Conc. Washout Washout Compound Record->Washout Analyze Calculate IC₅₀ Washout->Analyze

Caption: High-level workflow for in vitro electrophysiological testing.

Conclusion

2-(2-Chloroacetyl)benzoic acid serves as an exemplary scaffold for the efficient synthesis of novel local anesthetic candidates. Its bifunctional nature allows for the systematic and modular construction of molecules that fit the required pharmacophore for sodium channel modulation. The protocols outlined here provide a comprehensive framework, from rational chemical synthesis to robust biological validation, enabling researchers to explore new chemical space in the quest for safer and more effective pain management therapeutics.

References

  • Química Organica.org. (n.d.). Synthesis of Local Anesthetics derived from benzoic acid. Retrieved from [Link]

  • Patil, P., Bari, S., & Shinde, D. (2012). A facile amidation of chloroacetyl chloride using DBU. Organic Chemistry: An Indian Journal, 8(1), 21-25.
  • Ashish, A., et al. (2017). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization.
  • Wang, Y., et al. (2019). Synthesis and biological activities of local anesthetics. Chinese Chemical Letters, 31(6), 1484-1492.
  • Geddes, I. C. (1965). Chemical Structure of Local Anaesthetics. British Journal of Anaesthesia, 37(9), 679-693.
  • YouTube. (2020, November 10). Local Anesthetics SAR of Benzoic acid derivatives. Retrieved from [Link]

  • JoVE. (2023, September 22). Local Anesthetics: Chemistry and Structure-Activity Relationship. Retrieved from [Link]

  • PubMed. (1983). Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies. British Journal of Anaesthesia, 55(8), 781-786.
  • PubMed Central (PMC). (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Journal of Pharmacological and Toxicological Methods, 87, 23-31.
  • RSC Publishing. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 9(12), 6523-6535.
  • ASCO Publications. (2021). Antitumor effects of local anesthetic agents in vitro and in vivo. Journal of Clinical Oncology, 39(15_suppl), e14525-e14525.
  • PubChem. (n.d.). 2-[(Chloroacetyl)amino]benzoic acid. Retrieved from [Link]

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 488-496.
  • ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
  • PubMed Central (PMC). (2015). Efficacy of dental local anesthetics: A review. Journal of Dental Anesthesia and Pain Medicine, 15(4), 157-164.
  • Frontiers. (2019). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 10, 24.
  • PubChem. (n.d.). 4-Chloro-2-(2-chloroacetamido)benzoic acid. Retrieved from [Link]

  • ResearchGate. (2021). Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study.
  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-. Retrieved from [Link]

  • MDPI. (2023). Comparative Evaluation of Puerarin and Lidocaine on the Excitability of Trigeminal Wide-Dynamic-Range Neurons: Potential for Orofacial Pain Management. International Journal of Molecular Sciences, 24(22), 16405.
  • Publishing at the Library, University of Saskatchewan. (2017). A Short Guide to Electrophysiology and Ion Channels.
  • PubMed Central (PMC). (1998). Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells. The Journal of Physiology, 506(Pt 3), 641–652.

Sources

Application

Application Notes and Protocols for the Quantification of 2-(2-Chloroacetyl)benzoic acid

Introduction 2-(2-Chloroacetyl)benzoic acid is a chemical intermediate of interest in organic synthesis and pharmaceutical development. Its purity and concentration are critical parameters that can influence the yield an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Chloroacetyl)benzoic acid is a chemical intermediate of interest in organic synthesis and pharmaceutical development. Its purity and concentration are critical parameters that can influence the yield and quality of downstream products. Therefore, robust and reliable analytical methods for its quantification are essential for process control, quality assurance, and regulatory compliance. This document provides a comprehensive guide to various analytical techniques for the accurate determination of 2-(2-Chloroacetyl)benzoic acid, designed for researchers, scientists, and professionals in the drug development field. The methodologies detailed herein are grounded in established analytical principles and validated in accordance with international guidelines to ensure data integrity and reproducibility.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and related substances due to its high resolution, sensitivity, and versatility.[1] For 2-(2-Chloroacetyl)benzoic acid, a reversed-phase HPLC method with UV detection is the recommended approach for routine quantification.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later. The chloroacetyl and benzoic acid moieties of the target analyte provide sufficient hydrophobicity and a UV chromophore for detection.

Application Note: Method Development Considerations

The development of a robust HPLC method for 2-(2-Chloroacetyl)benzoic acid requires careful consideration of several factors:

  • Column Selection: A C18 column is a suitable starting point due to the nonpolar nature of the analyte. The choice between different C18 columns will depend on factors such as particle size, pore size, and end-capping, which can affect peak shape and resolution.

  • Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The organic solvent content is adjusted to achieve optimal retention and separation. The use of a buffer, such as phosphate or acetate, is crucial to control the pH of the mobile phase and ensure consistent ionization of the carboxylic acid group, leading to reproducible retention times and sharp peak shapes.[2]

  • Detection Wavelength: The UV spectrum of benzoic acid shows absorption maxima around 194 nm, 230 nm, and 274 nm.[3] A preliminary scan of 2-(2-Chloroacetyl)benzoic acid in the mobile phase should be performed to determine the optimal wavelength for maximum sensitivity and selectivity.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is a common starting point for standard analytical columns. Column temperature can be controlled to improve peak shape and reproducibility.

Detailed Protocol: Quantification of 2-(2-Chloroacetyl)benzoic acid by HPLC-UV

1. Materials and Reagents:

  • 2-(2-Chloroacetyl)benzoic acid reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

3. Preparation of Solutions:

  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. The mobile phase will be a gradient of this buffer (Solvent A) and acetonitrile (Solvent B).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-(2-Chloroacetyl)benzoic acid reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 2-(2-Chloroacetyl)benzoic acid in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (or optimal wavelength)
Injection Volume 10 µL

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the 2-(2-Chloroacetyl)benzoic acid standards against their known concentrations.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be >0.999.

  • Determine the concentration of 2-(2-Chloroacetyl)benzoic acid in the sample by interpolating its peak area from the calibration curve.

Method Validation (as per ICH Q2(R2) Guidelines)

The analytical procedure must be validated to demonstrate its suitability for the intended purpose.[4][5]

  • Specificity: Analyze a blank (mobile phase), a placebo (matrix without the analyte), and the analyte spiked into the placebo. The analyte peak should be well-resolved from any other peaks.

  • Linearity: Analyze the calibration standards over the specified range. The r² of the calibration curve and the y-intercept should meet the predefined acceptance criteria.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase HPLC HPLC System MobilePhase->HPLC Standards Prepare Calibration Standards Injection Inject Sample/Standard Standards->Injection Sample Prepare Sample Sample->Injection Separation Chromatographic Separation Injection->Separation 10 µL Detection UV Detection Separation->Detection Elution Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for HPLC-UV quantification.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For 2-(2-Chloroacetyl)benzoic acid, derivatization is often required to increase its volatility and thermal stability for GC analysis.

Principle of the Method

In GC, the sample is vaporized and injected into a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.[6]

Application Note: Method Development Considerations
  • Derivatization: The carboxylic acid group of 2-(2-Chloroacetyl)benzoic acid makes it polar and less volatile. Derivatization, such as esterification (e.g., with methanol to form the methyl ester) or silylation (e.g., with BSTFA), is necessary to make the analyte suitable for GC analysis.

  • Column Selection: A nonpolar or medium-polarity column (e.g., DB-5ms or DB-17ms) is typically used for the analysis of derivatized carboxylic acids.

  • Injection Mode: Split or splitless injection can be used depending on the sample concentration. Splitless injection is preferred for trace analysis.

  • MS Parameters: The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Detailed Protocol: Quantification of 2-(2-Chloroacetyl)benzoic acid by GC-MS

1. Materials and Reagents:

  • 2-(2-Chloroacetyl)benzoic acid reference standard

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane (GC grade)

  • Internal Standard (e.g., 2-chlorobenzoic acid methyl ester)

2. Derivatization (Methyl Esterification):

  • Accurately weigh about 10 mg of the sample or standard into a vial.

  • Add 2 mL of anhydrous methanol and 2-3 drops of concentrated sulfuric acid.

  • Heat the mixture at 60 °C for 1 hour.

  • After cooling, add 2 mL of water and 2 mL of dichloromethane.

  • Vortex and allow the layers to separate.

  • Collect the organic (bottom) layer containing the methyl ester derivative.

  • Add a known amount of internal standard.

3. GC-MS Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, 1.0 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Mode Full Scan (m/z 50-500) or SIM

4. Data Analysis:

  • Identify the peak corresponding to the derivatized analyte and the internal standard based on their retention times and mass spectra.

  • For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Method Validation

The validation parameters are similar to those for HPLC, with adjustments for the GC-MS technique, such as evaluating the specificity in the presence of derivatization reagents.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample/Standard Derivatization Derivatization Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction IS Add Internal Standard Extraction->IS Injection Inject Sample IS->Injection GCMS GC-MS System Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection TIC Obtain Total Ion Chromatogram Detection->TIC Integration Peak Integration TIC->Integration Quantification Quantify Analyte Integration->Quantification

Caption: Workflow for GC-MS quantification.

III. UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible region.[7]

Principle of the Method

The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of 2-(2-Chloroacetyl)benzoic acid at its wavelength of maximum absorbance (λmax), its concentration can be determined.

Application Note: Method Development Considerations
  • Solvent Selection: The solvent should be transparent in the UV region of interest and should not react with the analyte. Methanol, ethanol, or a suitable buffer can be used.

  • Determination of λmax: A UV-Vis spectrum of the analyte in the chosen solvent should be recorded to determine the λmax.

  • pH Effect: The UV spectrum of benzoic acid and its derivatives can be pH-dependent due to the ionization of the carboxylic acid group.[8][9] It is important to perform the analysis at a constant pH.

Detailed Protocol: Quantification of 2-(2-Chloroacetyl)benzoic acid by UV-Vis Spectrophotometry

1. Materials and Reagents:

  • 2-(2-Chloroacetyl)benzoic acid reference standard

  • Methanol (spectroscopic grade)

2. Instrumentation:

  • UV-Vis spectrophotometer (double beam)

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of standards with concentrations ranging from 1 µg/mL to 20 µg/mL by diluting the stock solution with methanol.

  • Sample Preparation: Dissolve the sample in methanol to obtain an absorbance value within the linear range of the calibration curve.

4. Measurement:

  • Determine the λmax of 2-(2-Chloroacetyl)benzoic acid by scanning a standard solution from 200 to 400 nm.

  • Set the spectrophotometer to the determined λmax.

  • Use methanol as the blank to zero the instrument.

  • Measure the absorbance of each calibration standard and the sample solution.

5. Data Analysis:

  • Construct a calibration curve of absorbance versus concentration.

  • Perform a linear regression and ensure r² > 0.995.

  • Calculate the concentration of the analyte in the sample using the equation of the line.

Method Validation

Validation should be performed as per ICH guidelines, focusing on linearity, accuracy, precision, and range.

IV. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard of the analyte. Instead, a certified internal standard is used.[10]

Principle of the Method

The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. In qNMR, the concentration of an analyte is determined by comparing the integral of a specific resonance of the analyte with the integral of a known amount of a certified internal standard.[11]

Application Note: Method Development Considerations
  • Internal Standard Selection: The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals. It should be stable, non-volatile, and not react with the analyte or the solvent. Benzoic acid itself can be used as a certified qNMR standard.[11]

  • Solvent Selection: A deuterated solvent that dissolves both the analyte and the internal standard is required (e.g., DMSO-d6, CDCl3).

  • NMR Parameters: Acquisition parameters such as relaxation delay (d1) and number of scans must be optimized to ensure accurate integration. A long relaxation delay (at least 5 times the longest T1) is crucial for full relaxation of the nuclei.[12]

Detailed Protocol: Quantification of 2-(2-Chloroacetyl)benzoic acid by qNMR

1. Materials and Reagents:

  • 2-(2-Chloroacetyl)benzoic acid sample

  • Certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6)

2. Sample Preparation:

  • Accurately weigh a specific amount of the sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition:

  • Acquire a proton (¹H) NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay, sufficient number of scans).

4. Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Method Validation

qNMR, as a primary method, requires rigorous validation of parameters like precision, accuracy, and specificity.

Conclusion

The choice of the analytical method for the quantification of 2-(2-Chloroacetyl)benzoic acid depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV is a versatile and robust method for routine analysis. GC-MS is suitable for volatile derivatives and provides high specificity. UV-Vis spectrophotometry offers a simple and rapid screening tool. qNMR provides a highly accurate and direct method for purity assessment and quantification without the need for a specific reference standard. All methods must be properly validated to ensure the reliability of the results.

References

  • SIELC Technologies. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column.
  • UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.
  • ResearchGate.
  • DETERMINATION OF SORBIC ACID, BENZOIC ACID AND DEHYDROACETIC ACID BY STEAM DISTILL
  • ResearchGate. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen.
  • IRE Journals.
  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • PubMed. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D)
  • MedCrave Group.
  • BIPM. 2023-03-29-qnmr-octad.
  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid.
  • Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique.
  • Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts.
  • ICH.
  • European Medicines Agency. ICH Q2(R2)
  • ResearchGate. Quantitative NMR spectroscopy of biologically active substances and excipients.
  • PubMed.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-(2-Chloroacetyl)benzoic Acid Synthesis

Introduction Welcome to the technical support center for the synthesis of 2-(2-Chloroacetyl)benzoic acid. This molecule is a valuable bifunctional building block in medicinal chemistry and drug development, often serving...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(2-Chloroacetyl)benzoic acid. This molecule is a valuable bifunctional building block in medicinal chemistry and drug development, often serving as a precursor for heterocyclic compounds and other complex organic molecules. Its synthesis, typically approached via a Friedel-Crafts acylation or related pathways, presents unique challenges that can impact yield and purity. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered by researchers in the field.

Part 1: The Core Synthesis Challenge: Friedel-Crafts Acylation

The preparation of 2-(2-Chloroacetyl)benzoic acid logically involves the introduction of a chloroacetyl group (-C(O)CH₂Cl) onto a benzoic acid framework. The most direct conceptual pathway is the Friedel-Crafts acylation. This reaction involves treating an aromatic ring with an acyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst's role is to generate a highly reactive electrophile, the acylium ion, which then attacks the aromatic ring.[1][2][3]

However, the direct acylation of benzoic acid itself is challenging. The carboxylic acid group is a strongly deactivating, meta-directing group for electrophilic aromatic substitution, making the reaction sluggish and unlikely to yield the desired ortho-substituted product in significant quantities. Therefore, successful synthesis often relies on alternative strategies, such as using a starting material with an ortho-directing group that can later be converted to a carboxylic acid, or employing intramolecular reaction pathways. This guide will address the complexities arising from this foundational reaction.

Reaction Mechanism: Generation of the Acylium Ion

The critical first step is the interaction between the chloroacetyl chloride and the aluminum chloride catalyst to form the electrophilic acylium ion. This process is what drives the subsequent reaction with the aromatic substrate.[3]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution reagents Chloroacetyl Chloride + AlCl₃ intermediate Lewis Acid-Base Complex reagents->intermediate Coordination acylium Acylium Ion (Electrophile) + [AlCl₄]⁻ intermediate->acylium Cleavage aromatic Aromatic Substrate sigma Sigma Complex (Resonance Stabilized) acylium->sigma Attack aromatic->sigma Nucleophilic Attack product 2-(2-Chloroacetyl)benzoic acid Derivative sigma->product Deprotonation (Rearomatization)

Caption: General mechanism for Friedel-Crafts acylation.

Part 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 2-(2-Chloroacetyl)benzoic acid.

Q1: What is the primary role of the aluminum chloride (AlCl₃) catalyst? The Lewis acid catalyst, typically anhydrous AlCl₃, is essential for activating the chloroacetyl chloride. The aluminum atom in AlCl₃ is electron-deficient and readily accepts a lone pair of electrons from the chlorine atom of the acyl chloride.[3] This coordination weakens the C-Cl bond, facilitating its cleavage to generate a highly electrophilic acylium ion ([CH₂ClC=O]⁺), which is the key reactive species that attacks the benzene ring.[1][2]

Q2: Why is direct acylation of benzoic acid to get the ortho-product not feasible? The carboxylic acid (-COOH) group on the benzoic acid ring has two detrimental effects on electrophilic aromatic substitution. First, it is an electron-withdrawing group, which deactivates the ring and makes it less nucleophilic and therefore less reactive towards electrophiles. Second, it is a meta-director. Any small amount of product that does form will be predominantly the meta-isomer, not the desired ortho-isomer.

Q3: What are some alternative strategies to synthesize the target molecule? Given the challenges of direct acylation, successful strategies often involve:

  • Using a different starting material: One could start with a compound that has a strong ortho-directing group, perform the acylation, and then chemically transform that directing group into a carboxylic acid in a subsequent step.

  • Intramolecular reactions: Certain precursors can be designed to undergo an intramolecular Friedel-Crafts reaction (a cyclization), which can favor the formation of the desired ortho-substituted ring system.

  • Protecting Group Chemistry: While more complex, it is sometimes possible to protect the carboxylic acid group, altering its electronic properties to allow for the desired substitution.

Q4: Which solvents are appropriate for this reaction? Solvent selection is critical. The solvent must be inert to the strong Lewis acid and the reactive intermediates. Common choices include:

  • Carbon Disulfide (CS₂): A traditional solvent, effective but highly flammable and toxic.

  • Nitrobenzene: Can dissolve the AlCl₃ catalyst well but is a high-boiling and toxic solvent.

  • Dichloromethane (DCM) or Dichloroethane (DCE): Often used in modern applications, but can sometimes participate in side reactions (Friedel-Crafts alkylation).[4] The choice of solvent can influence reaction rate and product distribution.

Q5: What are the most critical safety precautions for this synthesis?

  • Anhydrous Conditions: Aluminum chloride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be protected from atmospheric moisture using a drying tube or an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Handling: Chloroacetyl chloride is corrosive and a lachrymator. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Quenching: The reaction is typically quenched by slowly and carefully adding the reaction mixture to ice-water. This is a highly exothermic process that hydrolyzes the excess AlCl₃ and must be done with caution in a fume hood.

Part 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Problem 1: Low or No Yield of the Desired Product

A low yield is the most common issue. The following table outlines potential causes and corrective actions.

Potential CauseScientific ExplanationTroubleshooting StepExpected Outcome
Inactive Catalyst AlCl₃ is extremely hygroscopic. Exposure to atmospheric moisture hydrolyzes it to aluminum hydroxide, rendering it inactive.Use a fresh, unopened bottle of anhydrous AlCl₃. Weigh and transfer it quickly in a dry environment (e.g., glove box or under a stream of inert gas).A properly activated catalyst will effectively generate the acylium ion, enabling the reaction to proceed.
Incorrect Stoichiometry The catalyst (AlCl₃) forms a complex with the product ketone, consuming it in a 1:1 molar ratio. Therefore, slightly more than one equivalent of the catalyst is required.Ensure at least 1.1 to 1.3 molar equivalents of AlCl₃ are used relative to the limiting reagent (chloroacetyl chloride or the aromatic substrate).Sufficient catalyst will be available to both catalyze the reaction and complex with the product, driving the reaction to completion.
Suboptimal Temperature Friedel-Crafts acylations often require heating to overcome the activation energy barrier, but excessive heat can promote side reactions and decomposition.[5]Monitor the reaction progress by TLC. Start the reaction at a lower temperature (e.g., 0-5 °C) during reagent addition, then allow it to warm to room temperature or heat gently (e.g., 40-60 °C) to drive it to completion.[6]Optimized temperature control will balance the reaction rate against the rate of decomposition, maximizing yield.
Deactivated Substrate As discussed in the FAQ, starting materials with strong electron-withdrawing groups (like -COOH or -NO₂) are highly unreactive in Friedel-Crafts reactions.Re-evaluate the synthetic route. Consider using a substrate with an activating or weakly deactivating group that can be converted to a carboxylic acid later.A more nucleophilic aromatic substrate will react more readily with the acylium ion, leading to a higher yield.
Problem 2: The Final Product is Impure and Difficult to Purify

Purity issues often arise from side reactions or incomplete reaction.

Q: My crude product is an oily mixture, not a solid. How can I isolate the product?

This often indicates the presence of unreacted starting materials or non-polar byproducts. An acid-base extraction is a highly effective purification method for isolating your acidic product.[7]

  • Dissolve the crude oil in an organic solvent like ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will react to form its sodium salt and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separate the aqueous layer and wash it once with fresh organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it with concentrated HCl until the pH is ~2. The desired carboxylic acid product should precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it with cold water.[8]

Q: My NMR spectrum shows multiple aromatic signals, suggesting isomers were formed. How can I improve selectivity?

Isomer formation is a classic challenge in electrophilic aromatic substitution.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.

  • Re-evaluate the Substrate: The most effective solution is to choose a starting material that inherently directs the acylation to the desired position. If you are starting with a monosubstituted benzene ring, the directing effect of that substituent is paramount.

Troubleshooting Workflow

G start Low Yield or Impure Product check_catalyst Is the AlCl₃ fresh and anhydrous? start->check_catalyst check_stoich Is the Catalyst:Substrate ratio > 1:1? check_catalyst->check_stoich Yes use_fresh Action: Use fresh, anhydrous AlCl₃. check_catalyst->use_fresh No check_temp Was the temperature controlled and optimized? check_stoich->check_temp Yes adjust_stoich Action: Use >1.1 equivalents of AlCl₃. check_stoich->adjust_stoich No check_substrate Is the aromatic substrate sufficiently reactive? check_temp->check_substrate Yes optimize_temp Action: Optimize temperature profile (e.g., add cold, then heat). check_temp->optimize_temp No redesign Action: Redesign synthesis with a more suitable starting material. check_substrate->redesign No purify Proceed to Purification: Acid-Base Extraction & Recrystallization check_substrate->purify Yes use_fresh->check_stoich adjust_stoich->check_temp optimize_temp->check_substrate

Caption: A logical workflow for troubleshooting common synthesis issues.

Part 4: Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and laboratory safety protocols.

Protocol 4.1: Illustrative Synthesis of a 2-Acylbenzoic Acid Derivative

This protocol describes a general procedure for a Friedel-Crafts acylation.

  • Preparation: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing addition funnel.

  • Reagent Charging: Under an inert atmosphere (N₂), charge the flask with the aromatic substrate (1.0 eq) and an anhydrous solvent (e.g., DCM).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (1.2 eq). Stir the resulting slurry for 15-20 minutes.

  • Acyl Chloride Addition: Dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous solvent and add it to the addition funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. If necessary, gently heat the reaction to reflux and monitor its progress using TLC.

  • Workup (Quenching): Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, pour the reaction mixture over a stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic extracts and wash them sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 4.2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system where the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvents for benzoic acids include water, ethanol-water mixtures, or toluene.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

References

  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (n.d.). Google Patents.
  • Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9.
  • Process for preparing 2-benzoylbenzoic acids. (n.d.). Google Patents.
  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved February 7, 2026, from [Link]

  • Ali, I., et al. (2023).
  • Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. (2025). BenchChem.
  • Kumar, P., et al. (2020). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization.
  • 2-chlorobenzoic acid . (2012). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Preparation of 2-chloro-5-aminobenzoic acid. (n.d.). Google Patents.
  • Clark, J. (2023). Friedel-Crafts Reactions . Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Khan Academy. Retrieved February 7, 2026, from [Link]

  • Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel-Crafts Benzylation and Alkylation Contents . (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Chem Survival. (2017, December 6). Friedel-Crafts Acylation Made Super Easy! [Video]. YouTube. Retrieved February 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(2-Chloroacetyl)benzoic Acid

Welcome to the dedicated technical support guide for the purification of 2-(2-Chloroacetyl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this v...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-(2-Chloroacetyl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this versatile but often challenging synthetic intermediate. High purity is critical for subsequent synthetic steps and final product integrity. This guide provides in-depth, field-tested solutions to common purification challenges, moving beyond simple protocols to explain the chemical principles behind each strategic choice.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the most common initial queries and problems encountered during the purification of 2-(2-Chloroacetyl)benzoic acid.

Q1: What are the most likely impurities in my crude 2-(2-Chloroacetyl)benzoic acid?

A1: The impurity profile is almost always a direct consequence of the synthesis method, which is typically a Friedel-Crafts acylation or a related procedure.[1][2] Understanding these potential byproducts is the first step to selecting an effective purification strategy.

  • Unreacted Starting Materials: Residual phthalic anhydride or chloroacetyl chloride. Chloroacetyl chloride is highly reactive and is often quenched during workup, but unreacted anhydride can persist.

  • Hydrolysis Byproduct: The primary impurity of concern is often 2-(2-hydroxyacetyl)benzoic acid. This forms when the reactive alpha-chloro ketone is hydrolyzed by water, which can occur during an aqueous workup or if wet solvents are used.[3]

  • Isomeric Byproducts: While the Friedel-Crafts acylation of phthalic anhydride is generally regioselective, alternative synthetic routes starting from substituted toluenes can lead to isomeric impurities (e.g., para- and ortho-isomers) that are notoriously difficult to separate due to very similar physical properties.[4]

  • Residual Catalyst: Lewis acids like aluminum chloride (AlCl₃), commonly used in Friedel-Crafts reactions, must be completely removed.[5] Residual catalyst can lead to product degradation over time.

  • Reaction Solvents: Entrained solvents from the reaction or initial workup steps.

Q2: My crude product is a sticky oil or an amorphous solid that won't crystallize. What's the cause?

A2: This is a classic sign of significant impurities. Even small amounts of foreign molecules can disrupt the formation of a stable crystal lattice, resulting in oiling out or the formation of a glassy, non-crystalline solid. The most common culprits are residual solvents or the presence of the more polar 2-(2-hydroxyacetyl)benzoic acid byproduct, which can act as a "crystallization inhibitor."

Q3: I performed a recrystallization, but my yield is extremely low. What happened?

A3: Low yield during recrystallization is typically due to one of two issues:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.[6][7] If the compound has significant solubility in the cold solvent, a large portion will remain in the mother liquor, drastically reducing the isolated yield.

  • Using Excessive Solvent: A common error is adding too much hot solvent in an attempt to dissolve the crude material.[6] The goal is to create a saturated solution at the solvent's boiling point. Using the absolute minimum amount of hot solvent is critical for maximizing crystal recovery upon cooling.[8]

Q4: How can I quickly and cheaply assess the purity of my crude material before committing to a large-scale purification?

A4: Thin-Layer Chromatography (TLC) is the most effective tool for this purpose. Spot your crude material alongside any available starting materials on a silica gel plate. A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The relative polarity of these spots can help you diagnose the problem. For example, a more polar spot (lower Rf value) could indicate the hydrolyzed byproduct, 2-(2-hydroxyacetyl)benzoic acid.

Section 2: Troubleshooting Guide - From Problem to Solution

This guide provides a systematic approach to resolving common purification failures.

Problem Potential Cause Recommended Solution & Rationale
Persistent Impurity after Recrystallization The impurity has a very similar solubility profile and co-crystallizes with the product.1. Change Recrystallization Solvent: Switch to a solvent with a different polarity. For example, if you used an alcohol/water mixture, try an ester/hexane system (e.g., ethyl acetate/heptane). This alters the solubility dynamics and can often leave the impurity behind in the mother liquor.2. Switch to an Orthogonal Method: If multiple recrystallization attempts fail, the impurity is likely too similar to the product. Move to a purification technique based on a different chemical principle, such as acid-base extraction or column chromatography.
Product Oiling Out During Cooling The solution is becoming supersaturated too quickly, or impurities are inhibiting crystal nucleation.1. Slow Down Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer to a refrigerator, and finally to an ice bath. Slow cooling provides the molecules with the necessary time to align into an ordered crystal lattice.[8]2. Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.3. Add a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Acid-Base Extraction Fails to Remove Impurity The impurity is also acidic and is extracted along with the product into the basic aqueous layer.This occurs if you have acidic byproducts, such as unreacted phthalic anhydride which can open to phthalic acid. Flash column chromatography is the most effective solution here. It separates compounds based on polarity, a property that often differs enough between the target molecule and acidic impurities for effective separation.[9]
Product Appears Discolored (Yellow/Brown) Presence of high-molecular-weight, colored byproducts or residual catalyst complexes.1. Activated Carbon Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon and boil for a few minutes.[6] The carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool.[7]2. Silica Plug: Dissolve the crude product in a suitable solvent and pass it through a short column ("plug") of silica gel. The highly polar colored impurities will often stick to the top of the silica, while your less polar product elutes through.

Section 3: Detailed Purification Protocols

These protocols are designed to be self-validating, with clear checkpoints for assessing purity.

Protocol 1: High-Recovery Recrystallization

This method is ideal when the crude product is >85% pure and crystalline.

  • Solvent Screening (Crucial First Step): In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (e.g., isopropanol, ethyl acetate, toluene, water, and mixtures like ethanol/water or toluene/heptane). Find a solvent or solvent system where the compound is poorly soluble at room temperature but dissolves completely upon heating.

  • Dissolution: Place the crude 2-(2-Chloroacetyl)benzoic acid in an Erlenmeyer flask (which promotes better crystal growth than a beaker). Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid. This creates a saturated solution.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated carbon. Return to a boil for 2-3 minutes.

  • Hot Filtration (If carbon was used): Pre-heat a funnel with fluted filter paper by pouring hot solvent through it. Filter the boiling solution quickly to remove the carbon. This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum.

  • Validation: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. Analyze by TLC or HPLC to confirm the absence of impurities.[10][11]

Protocol 2: Selective Acid-Base Extraction

This is the method of choice for removing neutral or basic impurities from the acidic target compound.

  • Dissolution: Dissolve the crude product in an organic solvent in which it is freely soluble, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Basic Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use NaHCO₃ instead of a strong base like NaOH to minimize the risk of hydrolyzing the chloroacetyl group. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. The deprotonated product, sodium 2-(2-chloroacetyl)benzoate, will be in the top aqueous layer (if using a solvent less dense than water like ethyl acetate). Drain and save the aqueous layer.

  • Re-extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of NaHCO₃ solution. Combine the aqueous layers.

  • Back-Wash (Optional but Recommended): To remove any neutral impurities that may be dissolved in the basic aqueous layer, "wash" it with a fresh portion of the organic solvent (e.g., ethyl acetate). Discard this organic wash.

  • Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). The pure 2-(2-Chloroacetyl)benzoic acid will precipitate out as a solid.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Validation: Confirm purity via melting point and an appropriate analytical technique (TLC, HPLC, NMR).[12]

Section 4: Visual Workflows and Diagrams

Diagram 1: Purification Strategy Decision Tree

This diagram helps you select the most logical starting point for purification based on an initial analysis of your crude material.

G start Crude Product Analysis (TLC, Physical State) is_solid Is crude >80% pure and mostly solid? start->is_solid impurity_type What is the major impurity type? is_solid->impurity_type  No / Oily recrystallize Start with Recrystallization (Protocol 1) is_solid->recrystallize  Yes acid_base Use Acid-Base Extraction (Protocol 2) impurity_type->acid_base Neutral / Basic chromatography Use Flash Column Chromatography impurity_type->chromatography Polar / Acidic / Unknown

Caption: Decision tree for selecting the primary purification method.

Diagram 2: Acid-Base Extraction Workflow

This diagram visualizes the flow of the product and impurities during the acid-base extraction protocol.

G cluster_0 Organic Phase cluster_1 Aqueous Phase start Crude Product (in Ethyl Acetate) neutral_imp Neutral Impurities (in Ethyl Acetate) start->neutral_imp + NaHCO3 wash product_salt Product as Sodium Salt (in Water) start->product_salt Product moves to Aqueous Phase final_product Pure Product Precipitate product_salt->final_product + HCl (acidify) collection Collect Pure Solid final_product->collection Filter & Dry

Caption: Workflow for purification via acid-base extraction.

References

  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
  • The Royal Society of Chemistry. (2012). 2-chlorobenzoic acid.
  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid.
  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
  • ECHEMI. (n.d.). How can benzoic acid be tested for purity?.
  • BenchChem. (2025). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
  • National Institutes of Health. (n.d.). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • University Website. (n.d.). Recrystallization of Benzoic Acid.
  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.
  • Quora. (2018). How can benzoic acid be tested for purity?.
  • Google Patents. (n.d.). Process for the separation of isomeric chlorobenzoic acids - US2546545A.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Chloroacetyl)benzoic Acid

Welcome to the Technical Support Center for the synthesis of 2-(2-Chloroacetyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-(2-Chloroacetyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on minimizing side-product formation and ensuring the integrity of your synthesis.

Introduction to the Synthesis

The synthesis of 2-(2-Chloroacetyl)benzoic acid typically involves the chlorination of the methyl group of 2-acetylbenzoic acid. This seemingly straightforward transformation can be complicated by the presence of two reactive functional groups: the ketone and the carboxylic acid, as well as the aromatic ring. The choice of chlorinating agent and reaction conditions is critical to selectively chlorinate the acetyl group while avoiding unwanted side reactions.

This guide will explore the common pitfalls in this synthesis and provide expert advice on how to navigate them, ensuring a high yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents for the synthesis of 2-(2-Chloroacetyl)benzoic acid, and what are their respective advantages and disadvantages?

The selection of the chlorinating agent is a critical parameter. The two most common reagents are sulfuryl chloride (SO₂Cl₂) and thionyl chloride (SOCl₂).

Chlorinating AgentAdvantagesDisadvantages
Sulfuryl Chloride (SO₂Cl₂) - Generally provides cleaner and more selective chlorination of the α-carbon of the ketone. - Reaction byproducts (SO₂ and HCl) are gaseous and easily removed.- Can be overly reactive, leading to dichlorination or ring chlorination if not carefully controlled. - Requires careful handling due to its toxicity and reactivity with moisture.
Thionyl Chloride (SOCl₂) - Readily available and commonly used for converting carboxylic acids to acyl chlorides.[1][2][3][4] - Can also chlorinate the α-position of ketones, sometimes requiring a catalyst.- Prone to reacting with the carboxylic acid group to form the corresponding acyl chloride, a significant side-product.[1][2][3][5] - Can also lead to other side-products if the reaction is not optimized.

Expert Insight: For the synthesis of 2-(2-Chloroacetyl)benzoic acid, sulfuryl chloride is often the preferred reagent due to its higher selectivity for the α-carbon of the ketone over the carboxylic acid. However, meticulous control of stoichiometry and temperature is paramount to prevent over-chlorination.

Q2: What are the primary side-products I should be aware of during this synthesis?

Understanding the potential side-products is the first step in troubleshooting and prevention. The main impurities can be categorized based on the reactive site.

  • Reaction at the Carboxylic Acid:

    • 2-(2-Chloroacetyl)benzoyl chloride: This is a major side-product when using reagents like thionyl chloride, which readily convert carboxylic acids to acyl chlorides.[1][2][3][5]

  • Over-chlorination at the Acetyl Group:

    • 2-(2,2-Dichloroacetyl)benzoic acid: This can occur if an excess of the chlorinating agent is used or if the reaction temperature is too high.

  • Chlorination of the Aromatic Ring:

    • Chloro-substituted isomers of 2-(2-Chloroacetyl)benzoic acid: The electron-withdrawing nature of the acetyl and carboxyl groups directs chlorination to the meta positions (positions 4 and 6). However, under certain conditions, other isomers may also form.[6]

  • Unreacted Starting Material:

    • 2-Acetylbenzoic acid: Incomplete reaction will result in the presence of the starting material in your crude product.

Troubleshooting Guide: Side-Product Formation

This section provides a detailed breakdown of common problems related to side-product formation and offers actionable solutions.

Problem 1: Significant formation of 2-(2-Chloroacetyl)benzoyl chloride.
  • Primary Cause: This side-product is prevalent when using thionyl chloride, as it readily reacts with the carboxylic acid functionality.[1][2][3][5]

  • Troubleshooting Steps:

    • Reagent Selection: If possible, switch to sulfuryl chloride (SO₂Cl₂), which is more selective for the α-carbon of the ketone.

    • Protecting Group Strategy: If thionyl chloride must be used, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to chlorination. The ester can then be hydrolyzed post-chlorination to yield the desired product.

    • Reaction Conditions: Carefully control the stoichiometry of thionyl chloride. Using a slight excess may be necessary for the chlorination of the acetyl group, but a large excess will favor the formation of the acyl chloride.

Problem 2: Presence of 2-(2,2-Dichloroacetyl)benzoic acid in the product.
  • Primary Cause: Over-chlorination due to an excess of the chlorinating agent or prolonged reaction times at elevated temperatures.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a precise molar equivalent of the chlorinating agent (typically 1.0 to 1.1 equivalents).

    • Temperature Management: Maintain a low and consistent reaction temperature. The reaction is often exothermic, so controlled addition of the chlorinating agent to a cooled solution of the starting material is recommended.

    • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC)[7] or High-Performance Liquid Chromatography (HPLC).[8] Quench the reaction as soon as the starting material is consumed to prevent further chlorination.

Problem 3: Aromatic ring chlorination is observed.
  • Primary Cause: This side reaction is more likely to occur under harsh reaction conditions (high temperatures) or in the presence of a Lewis acid catalyst, which can activate the aromatic ring towards electrophilic substitution.

  • Troubleshooting Steps:

    • Avoid Lewis Acid Catalysts: Unless specifically required for the α-chlorination, avoid the use of catalysts like AlCl₃ or FeCl₃.

    • Control Temperature: As with dichlorination, maintaining a lower reaction temperature can help to suppress ring chlorination.

    • Solvent Choice: The choice of solvent can influence the reactivity. A non-polar, inert solvent is generally preferred.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(2-Chloroacetyl)benzoic acid using Sulfuryl Chloride
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 2-acetylbenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.05 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.

  • Work-up:

    • Slowly and carefully quench the reaction by adding cold water.

    • Separate the organic layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane or ethyl acetate/hexane).

Protocol 2: Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent method for monitoring the reaction progress and assessing the purity of the final product.[8]

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the reaction mixture or final product in the mobile phase or a suitable solvent.

By comparing the chromatograms of the reaction mixture over time to a standard of the starting material, you can effectively monitor the reaction's progress. The appearance of new peaks will indicate the formation of the product and any side-products.

Visualization of Reaction Pathways

Main Reaction Pathway

G 2-Acetylbenzoic_acid 2-Acetylbenzoic acid Product 2-(2-Chloroacetyl)benzoic acid 2-Acetylbenzoic_acid->Product α-Chlorination SO2Cl2 SO₂Cl₂ SO2Cl2->Product

Caption: Desired synthesis of 2-(2-Chloroacetyl)benzoic acid.

Potential Side-Product Formation

G cluster_main Main Reactant cluster_products Potential Products Start 2-Acetylbenzoic acid Desired 2-(2-Chloroacetyl)benzoic acid Start->Desired Selective Chlorination Side1 2-(2-Chloroacetyl)benzoyl chloride Start->Side1 Reaction at -COOH (e.g., SOCl₂) Side2 2-(2,2-Dichloroacetyl)benzoic acid Start->Side2 Over-chlorination Side3 Ring-Chlorinated Product Start->Side3 Ring Chlorination

Sources

Optimization

Technical Support Center: Optimizing Yield in 2-(2-Chloroacetyl)benzoic Acid Synthesis

Executive Summary & Mechanistic Insight The Core Problem: Low yield in the synthesis of 2-(2-chloroacetyl)benzoic acid (2-CABA) is rarely a random event. It is almost always a failure to manage the delicate equilibrium b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The Core Problem: Low yield in the synthesis of 2-(2-chloroacetyl)benzoic acid (2-CABA) is rarely a random event. It is almost always a failure to manage the delicate equilibrium between the open-chain keto-acid form (the target) and its cyclic tautomers (phthalides/lactols), or a failure in the high-temperature condensation step that precedes it.

The Synthetic Pathway: The industrial and laboratory standard involves the Gabriel Condensation of phthalic anhydride with chloroacetic acid to form 3-(chloromethylene)phthalide , followed by hydrolysis.

Mechanistic Flow & Failure Points

The following diagram illustrates the critical pathway and where yield is typically lost.

ReactionPathway PA Phthalic Anhydride (Starting Material) Condensation Step 1: Condensation (NaOAc, 230-240°C) PA->Condensation CAA Chloroacetic Acid CAA->Condensation Phthalide Intermediate: 3-(Chloromethylene)phthalide Condensation->Phthalide -H2O, -CO2 (Succesful) Tar FAILURE: Black Tar (Polymerization/Decarboxylation) Condensation->Tar T > 250°C Oxidation Hydrolysis Step 2: Hydrolysis (H3O+ or OH-) Phthalide->Hydrolysis Target TARGET: 2-(2-Chloroacetyl)benzoic Acid (Open Chain) Hydrolysis->Target pH < 2 Precipitation Lactol FAILURE: Lactol Tautomer (Cyclic Impurity) Target->Lactol Equilibrium (pH dependent)

Caption: Figure 1. Reaction pathway for 2-CABA synthesis via 3-(chloromethylene)phthalide, highlighting critical yield-loss nodes (Red).

Troubleshooting Matrix: Diagnosing the Failure

Use this matrix to identify the root cause of your yield loss based on physical observations.

ObservationLikely Root CauseTechnical ExplanationCorrective Action
Rxn mixture turns black/tarry Thermal DecompositionReaction temperature exceeded 250°C, causing polymerization of the phthalide intermediate or decarboxylation of the product.Install a sand bath or oil bath with precise PID control. Do not use a heating mantle directly without internal probe control. Keep T < 245°C.
No solid precipitates upon acidification Incomplete Hydrolysis or pH DriftThe target is an acid (pKa ~4). If the final pH is > 3, the salt remains soluble.Ensure final pH is adjusted to 1.0–1.5 using conc. HCl. Cool to 0-4°C to force precipitation.
Product is a mixture of solids (Low mp) Lactol ContaminationThe open-chain keto-acid is in equilibrium with the cyclic hydroxy-phthalide (lactol). Slow crystallization favors the stable cyclic form.Rapid precipitation is required. Pour the hydrolyzed mixture into crushed ice/HCl rather than slow cooling.
Low conversion in Step 1 Wet ReagentsPhthalic anhydride hydrolyzes to phthalic acid in the presence of moisture. Phthalic acid does not undergo this condensation efficiently.Dry Phthalic Anhydride in a vacuum oven at 60°C overnight. Ensure Sodium Acetate is fused (anhydrous).
"Gummy" product Residual Acetic Acid/SolventIncomplete removal of reaction solvents prevents crystal lattice formation.Triturate the crude solid with cold toluene or hexanes to remove organic impurities before recrystallization.

Detailed Troubleshooting Guides (FAQs)

Module A: The Condensation Step (The "Black Tar" Phase)

Q: My reaction mixture solidifies into a black rock before the reaction is done. Why? A: This is a classic symptom of local overheating and sublimation .

  • Mechanism: The condensation requires ~230°C. If you use a heating mantle, the surface temperature of the glass often exceeds 300°C, causing the organic matter to char. Meanwhile, phthalic anhydride sublimes to the cooler neck of the flask, changing the stoichiometry in the melt.

  • Solution:

    • Use a Salt Bath or Sand Bath: This ensures uniform heat distribution.

    • Stoichiometry: Use a slight excess of Chloroacetic acid (1.2 eq) to account for volatility.

    • Agitation: Use a high-torque overhead stirrer. Magnetic stir bars will seize once the melt thickens.

Q: Can I use hydrated Sodium Acetate? A: Absolutely not.

  • Reasoning: Water acts as a competitive nucleophile. It hydrolyzes the anhydride ring to the dicarboxylic acid, which is unreactive under these conditions.

  • Protocol: Fuse your Sodium Acetate (heat in a crucible until it melts and re-solidifies) immediately before use.

Module B: The Hydrolysis & Isolation (The "Disappearing Product" Phase)

Q: I see the product on TLC, but after workup, I have 10% yield. Where did it go? A: You likely lost it to the aqueous mother liquor or cyclization .

  • The Trap: 2-(2-Chloroacetyl)benzoic acid is amphiphilic. In basic media, it's a soluble carboxylate. In highly acidic media, it precipitates. However, if you wash the filter cake with neutral water, you may redissolve a significant portion.

  • The Fix: Wash the filter cake with cold, dilute HCl (0.1 M) , not water. This suppresses ionization and keeps the product insoluble.

Q: My NMR shows a mix of the target and a "closed" ring form. How do I shift it? A: This is tautomerism.

  • Open Form: 2-(2-Chloroacetyl)benzoic acid (Target).

  • Closed Form: 3-chloromethyl-3-hydroxyphthalide.

  • Control: The open form is favored in polar aprotic solvents (DMSO-d6) or basic conditions. In the solid state, it usually exists as the open form if crystallized rapidly. If you see the closed form, it may be an artifact of the NMR solvent (e.g., CDCl3 often favors the cyclic lactol). Try running NMR in DMSO-d6 to confirm the true purity of the open chain.

Validated "Gold Standard" Protocol

This protocol minimizes thermal degradation and maximizes the open-chain recovery.

Reagents:

  • Phthalic Anhydride (1.0 eq, dried)

  • Chloroacetic Acid (1.2 eq, dry)

  • Sodium Acetate (0.05 eq, fused/anhydrous)

Workflow:

  • Condensation:

    • Combine reagents in a round-bottom flask equipped with an air condenser (to allow water escape but reflux chloroacetic acid).

    • Immerse in a sand bath pre-heated to 230°C .

    • Stir mechanically. The mixture will melt, bubble (CO2 evolution), and eventually thicken.

    • Endpoint: Cessation of CO2 evolution (approx. 2–3 hours). Do not overcook.

    • Yield Check: The intermediate (3-chloromethylenephthalide) should be a brownish solid.

  • Hydrolysis (The Critical Step):

    • Cool the melt to ~100°C.

    • Add warm water (5 mL per gram of reactant) cautiously (exothermic!).

    • Reflux the suspension for 1 hour. The solid phthalide will hydrolyze and dissolve.

    • Clarification: If black specks remain (tar), filter the hot solution through Celite.

  • Isolation:

    • Cool the filtrate to room temperature, then place in an ice bath (0–4°C).

    • Acidify with Conc.[1] HCl dropwise to pH 1.

    • Stir at 0°C for 30 minutes to ensure complete crystallization.

    • Filter and wash with ice-cold 0.1 N HCl .

    • Dry in a vacuum desiccator over P2O5 (avoid heat during drying to prevent cyclization).

References

  • Preparation of 3-chloromethylenephthalide: Organic Syntheses, Coll. Vol. 3, p. 203 (1955); Vol. 24, p. 30 (1944).

  • Hydrolysis Mechanism & Tautomerism: Bowden, K., & Taylor, G. R. (1971). "Reactions of Carbonyl Compounds in Basic Solutions. Part II. The Mechanism of the Alkaline Hydrolysis of N-Substituted Phthalimides." Journal of the Chemical Society B: Physical Organic. (Contextual grounding on phthalide hydrolysis kinetics).

  • Industrial Optimization of Benzoic Acid Derivatives: U.S. Patent 3,932,452, "Process for the preparation of benzoyl chlorides." (Demonstrates the stability of chloromethyl derivatives).

  • Tautomeric Equilibrium of 2-Acylbenzoic Acids: Journal of Organic Chemistry, "Ring-Chain Tautomerism of 2-Acylbenzoic Acids." (Validates the lactol/open-chain equilibrium issues).

Sources

Troubleshooting

Technical Support Center: 2-(2-Chloroacetyl)benzoic acid (CABA)

The following Technical Support Guide is designed to address the purification, handling, and analysis of 2-(2-Chloroacetyl)benzoic acid (CABA). This guide adopts a "Senior Application Scientist" persona, focusing on the...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address the purification, handling, and analysis of 2-(2-Chloroacetyl)benzoic acid (CABA). This guide adopts a "Senior Application Scientist" persona, focusing on the why and how of the chemistry to ensure reproducibility and high purity.

Executive Summary & Chemical Identity

2-(2-Chloroacetyl)benzoic acid is a critical intermediate often used in the synthesis of phthalazinone derivatives and other heterocyclic pharmacophores (e.g., Azelastine precursors). Its handling is complicated by two primary factors: ring-chain tautomerism and susceptibility to hydrolysis .

Understanding the equilibrium between the open-chain form and the cyclic lactol form is prerequisite to assessing purity.

Chemical Structure & Tautomerism

Users frequently report "impure" NMR spectra due to the dynamic equilibrium between the open keto-acid and the cyclic pseudo-acid (lactol).

PropertyOpen Chain FormCyclic Lactol Form
Name 2-(2-Chloroacetyl)benzoic acid3-(Chloromethyl)-3-hydroxyphthalide
Reactivity Electrophilic ketone, Acidic carboxylHemiacetal, masked ketone
Dominance Favored in polar aprotic solvents (DMSO)Favored in solid state & non-polar solvents

Key Insight: In many cases, the "impurity" peaks observed in 1H NMR (especially splitting of the methylene -CH2- protons) are actually the cyclic tautomer. Do not attempt to purify away the tautomer; it is intrinsic to the molecule.

Diagnostic Guide: Identifying Impurities

Before initiating purification, confirm the identity of the contaminants. Use this table to correlate observations with specific chemical species.

ObservationSuspected ImpurityOrigin / Cause
Insoluble White Solid (in Toluene/DCM)Phthalic AcidOver-oxidation or hydrolysis of starting material.
High Chloride Content (Inorganic)Chloride Salts (NaCl, KCl)Incomplete washing after synthesis.
New Peak ~4.5 ppm (NMR)2-(2-Hydroxyacetyl)benzoic acidHydrolysis of the C-Cl bond due to moisture.
Broad/Split Peaks (NMR)Tautomer Equilibrium NOT an impurity. Normal behavior.
Yellow/Orange Color Dimeric/Oligomeric speciesAldol-like condensation during heating.

Validated Purification Protocols

The following protocols are designed to minimize hydrolysis (loss of Chlorine) while maximizing the removal of non-polar byproducts and polar acids (Phthalic acid).

Protocol A: Recrystallization from Toluene (Recommended)

Best for: Removing Phthalic acid and non-polar tars.

Why Toluene? Toluene is the solvent of choice because it solubilizes the CABA (likely in its cyclic lactol form) at high temperatures but has poor solubility for Phthalic acid (a common contaminant) and high-polarity hydrolysis products.

Step-by-Step Methodology:

  • Preparation: Place 10.0 g of crude CABA in a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Dissolution: Add Toluene (80 mL) . Heat the mixture to reflux (110°C).

    • Note: If the solid does not dissolve completely, check for Phthalic acid (white, high melting point solid).

  • Hot Filtration (Critical): If insoluble solids remain at reflux, filter the solution while hot through a pre-warmed sintered glass funnel. This removes Phthalic acid and inorganic salts.

  • Crystallization: Allow the filtrate to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

    • Mechanism:[1][2][3][4][5][6][7][8] Slow cooling promotes the formation of the thermodynamic crystal form (usually the cyclic lactol), excluding impurities.[4]

  • Finishing: Cool the slurry to 0-5°C in an ice bath for 30 minutes.

  • Isolation: Filter the white crystals. Wash the cake with cold Toluene (10 mL) followed by cold Hexane (10 mL) to remove residual mother liquor.

  • Drying: Dry under vacuum (40°C, <50 mbar) for 4 hours.

Protocol B: Acid-Base Reprecipitation (For Crude Cleanup)

Best for: Removing non-acidic organic impurities (unreacted starting materials).

  • Dissolve crude CABA in 5% NaHCO3 (aq) .

    • Warning: Keep this step brief (<15 mins) and cold (0-5°C) to prevent hydrolysis of the C-Cl bond.

  • Extract the aqueous layer with Ethyl Acetate (2x) to remove non-acidic organics. Discard the organic layer.

  • Acidify the aqueous layer carefully with 2M HCl to pH 1-2.

  • Extract the precipitated product into Ethyl Acetate .

  • Dry over MgSO4, filter, and concentrate. Proceed to Protocol A for final polishing.

Visualizing the Workflow

The following diagram illustrates the decision logic for purification and the chemical pathways involved.

Purification_Logic cluster_tautomer Chemical Reality (Equilibrium) Start Crude 2-(2-Chloroacetyl)benzoic acid CheckSolubility Check Solubility in Refluxing Toluene Start->CheckSolubility Insoluble Insoluble Solids Present? (Likely Phthalic Acid/Salts) CheckSolubility->Insoluble HotFilter Perform Hot Filtration Insoluble->HotFilter Yes Cooling Slow Cooling to RT (Promotes Crystal Growth) Insoluble->Cooling No HotFilter->Cooling IceBath Chill to 0-5°C Cooling->IceBath Filter Filtration & Wash (Cold Toluene/Hexane) IceBath->Filter Dry Vacuum Dry (40°C) Filter->Dry Cyclic Cyclic Lactol Form (Stable Solid) Dry->Cyclic Final Product State OpenChain Open Chain Form (Reactive) OpenChain->Cyclic Crystallization

Caption: Purification workflow emphasizing the removal of insoluble Phthalic acid and the stabilization of the cyclic lactol form during crystallization.

Troubleshooting Guide (FAQ)

Q1: My HPLC purity is high, but the NMR spectrum looks "messy" with split peaks. Is it impure?

Diagnosis: Likely False Positive . Explanation: As mentioned in Section 1, CABA exists in equilibrium between the keto-acid and the lactol. In NMR solvents like DMSO-d6 or CDCl3, you will often see two sets of peaks. Verification: Run the NMR at an elevated temperature (e.g., 50°C). The peaks should coalesce or shift as the equilibrium creates a fast-exchange regime. If the peaks remain distinct and sharp, they are genuine impurities.

Q2: I see a significant drop in yield after recrystallization from water/ethanol.

Diagnosis: Hydrolysis . Explanation: The chloroacetyl group (-COCH2Cl) is an alkylating agent. Boiling it in water or alcohols (nucleophiles) can displace the chloride, forming 2-(2-hydroxyacetyl)benzoic acid or the corresponding ester. Solution: Avoid protic solvents (Water, Methanol, Ethanol) for recrystallization. Stick to Toluene , Dichloromethane , or Ethyl Acetate/Heptane .

Q3: The product turns pink/red upon storage.

Diagnosis: Autocatalytic Decomposition . Explanation: Traces of acid (HCl) remaining from the synthesis can catalyze the condensation of the ketone with the aromatic ring or self-condensation. Solution: Ensure the final wash in Protocol A includes a non-polar solvent (Hexane) to remove traces of mother liquor. Store the compound dry, in the dark, and preferably at 2-8°C.

Q4: Can I use this intermediate for Azelastine synthesis if it contains 5% Phthalic Acid?

Diagnosis: Risk of Side Reactions . Explanation: While Phthalic acid is inert in some steps, it changes the stoichiometry of subsequent reagents (like hydrazine or amines). It acts as a dead-weight acid, consuming base. Recommendation: Reprocess using Protocol A (Hot Filtration). Phthalic acid is virtually insoluble in Toluene, making this the most effective separation method.

References

  • Preparation of Azelastine Intermediates

    • Source: Patent KR100426534B1.[9] Describes the synthesis and purification of the related 2-(p-chlorophenylacetyl)benzoic acid using toluene recrystallization, establishing the standard for this class of compounds.

    • URL:[9]

  • Tautomerism of Ortho-Acyl Benzoic Acids

    • Source: Bowden, K., & Taylor, G. R. (1971). Ring-chain tautomerism in 2-acylbenzoic acids. Journal of the Chemical Society B: Physical Organic.
    • Context: Foundational text explaining the lactol-keto equilibrium in 2-substituted benzoic acids.
    • URL:[Link]

  • General Purification of Benzoic Acid Derivatives

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).
    • Context: Standard reference for solvent selection (Toluene/Ethyl Acetate)
    • URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(2-Chloroacetyl)benzoic acid

Welcome to our dedicated technical support guide for the synthesis of 2-(2-Chloroacetyl)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 2-(2-Chloroacetyl)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in this synthesis. Here, we address common challenges and provide in-depth, field-tested solutions with a focus on the critical role of solvent selection.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section directly addresses specific issues you may encounter during the synthesis of 2-(2-Chloroacetyl)benzoic acid, particularly through the Friedel-Crafts acylation route.

Question 1: My reaction yield is significantly lower than expected. What are the likely solvent-related causes?

Low yields are a frequent issue and can often be traced back to the choice of solvent and its interaction with the Lewis acid catalyst, typically aluminum chloride (AlCl₃).

  • Sub-optimal Solvent Polarity: The polarity of your solvent is crucial. Non-polar solvents like carbon disulfide (CS₂) are often preferred for Friedel-Crafts acylations because they do not coordinate strongly with the AlCl₃ catalyst, leaving it free to activate the acylating agent. Highly polar solvents can form stable complexes with AlCl₃, reducing its catalytic activity and thus lowering the yield.

  • Solvent-Reactant Insolubility: If your starting materials, such as phthalic anhydride or a derivative, have poor solubility in the chosen solvent at the reaction temperature, the reaction will be slow and incomplete. While CS₂ is good for catalyst activity, it may not be the best for dissolving all reactants. In such cases, a co-solvent or an alternative like nitrobenzene might be considered, though nitrobenzene's high polarity can also deactivate the catalyst to some extent.

  • Moisture Contamination in the Solvent: Friedel-Crafts reactions are extremely sensitive to moisture. Water will react with and deactivate the AlCl₃ catalyst. Ensure your solvent is rigorously dried before use. Using freshly opened bottles of anhydrous solvent is highly recommended.

Question 2: I am observing significant amounts of side products in my crude product mixture. How can the solvent choice be contributing to this?

The formation of side products is often linked to the reaction conditions, where the solvent plays a pivotal role.

  • Over-acylation or Isomer Formation: The solvent can influence the regioselectivity of the acylation. In a less ideal solvent, the activated acylating agent might be more prone to react at less desirable positions on the aromatic ring, leading to a mixture of isomers. The choice of solvent can also affect the reaction temperature, and higher temperatures can sometimes lead to side reactions.

  • Solvent Reactivity: While less common with typical Friedel-Crafts solvents, ensure your solvent is inert under the reaction conditions. Some solvents can themselves be acylated or can participate in other side reactions in the presence of a strong Lewis acid like AlCl₃.

  • Product Precipitation and Degradation: If the desired product, 2-(2-Chloroacetyl)benzoic acid, is insoluble in the reaction solvent, it may precipitate out of the solution. This can sometimes be beneficial, driving the reaction to completion. However, if the product remains in solution for extended periods under harsh conditions, it may be susceptible to degradation.

Question 3: My reaction is proceeding very slowly or not at all. What solvent-related factors should I investigate?

A stalled reaction is a clear indicator of a fundamental issue, often related to the catalyst's activity.

  • Catalyst Deactivation by Polar Solvents: As mentioned, polar solvents can strongly coordinate with the AlCl₃ catalyst, effectively sequestering it from the reaction mixture. If you are using a solvent like nitrobenzene, you may need to use a larger excess of the catalyst to compensate for this effect.

  • Poor Reactant Solubility: If the reactants are not adequately dissolved, the reaction will be diffusion-limited and proceed very slowly. Consider gentle heating if the solvent's boiling point allows, or explore alternative anhydrous solvents in which your starting materials are more soluble.

  • Incorrect Solvent for the Specific Reactants: The "best" solvent can be substrate-dependent. While CS₂ is a classic choice, for some substituted benzoic acid derivatives, a different solvent might be required to achieve optimal results. A small-scale solvent screen can be a valuable empirical approach.

Frequently Asked Questions (FAQs)

Here we answer some of the broader questions regarding the role of solvents in this synthesis.

What are the most commonly used solvents for the synthesis of 2-(2-Chloroacetyl)benzoic acid and why?

The most frequently cited solvents for the Friedel-Crafts acylation to produce 2-(2-Chloroacetyl)benzoic acid are carbon disulfide (CS₂) and nitrobenzene.

  • Carbon Disulfide (CS₂): This is often the solvent of choice due to its non-polar nature, which prevents significant complexation with the AlCl₃ catalyst, thus maintaining high catalytic activity. Its low boiling point also simplifies its removal during workup. However, it is highly flammable and toxic, requiring careful handling.

  • Nitrobenzene: This solvent has a higher polarity and can be a better solvent for some starting materials. However, its ability to form a complex with AlCl₃ can reduce the catalyst's activity, often necessitating the use of a larger stoichiometric excess of the catalyst. It also has a high boiling point, which can make its removal more challenging.

How does the choice of solvent impact the workup procedure?

The solvent's properties will directly influence the workup.

  • Low-Boiling Solvents (e.g., CS₂): These can be easily removed by distillation or under reduced pressure.

  • High-Boiling Solvents (e.g., Nitrobenzene): These are more difficult to remove by evaporation and may require techniques like steam distillation or extraction into an immiscible solvent.

  • Water-Miscible vs. Water-Immiscible Solvents: The choice of a water-miscible or immiscible solvent will dictate the extraction strategy during the quench and purification steps.

Can I use a solvent mixture?

Yes, in some cases, a co-solvent system can be advantageous. For example, a small amount of a more polar solvent could be added to a non-polar solvent to improve the solubility of the reactants. However, this must be done cautiously, as even small amounts of a polar solvent can impact the catalyst's activity. Empirical optimization is key.

Data Summary: Solvent Effects on Reaction Parameters

The following table summarizes the general effects of common solvents on the synthesis of 2-(2-Chloroacetyl)benzoic acid. The values presented are illustrative and can vary based on specific reaction conditions.

SolventTypical YieldRelative Reaction TimeKey AdvantagesKey Disadvantages
Carbon Disulfide (CS₂)Good to ExcellentModerateHigh catalyst activity, easy to remove.Highly flammable, toxic, poor solvent for some reactants.
NitrobenzeneFair to GoodModerate to SlowGood solvating power for some reactants.Deactivates catalyst, high boiling point, toxic.
Dichloromethane (DCM)VariableVariableModerate solvating power, relatively inert.Can complex with AlCl₃, lower boiling point may limit reaction temperature.
1,2-DichloroethaneVariableVariableHigher boiling point than DCM, good solvating power.Can complex with AlCl₃, toxic.

Experimental Protocol: Synthesis of 2-(2-Chloroacetyl)benzoic acid

This protocol provides a general procedure. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • Phthalic anhydride

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous carbon disulfide (CS₂)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a bubbler), add anhydrous carbon disulfide.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

  • Reactant Addition: To the stirred suspension, add phthalic anhydride.

  • Acylating Agent Addition: Slowly add chloroacetyl chloride from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Workup: Stir the mixture until all the aluminum salts have dissolved. The product may precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain pure 2-(2-Chloroacetyl)benzoic acid.

Visualizing the Process

Diagram 1: Key Considerations in Solvent Selection

G Diagram 1: Key Considerations in Solvent Selection Solvent Solvent Selection Polarity Solarity Solvent->Polarity Solubility Reactant Solubility Solvent->Solubility Inertness Chemical Inertness Solvent->Inertness BoilingPoint Boiling Point Solvent->BoilingPoint CatalystActivity Catalyst Activity Polarity->CatalystActivity Impacts ReactionRate Reaction Rate Solubility->ReactionRate Affects SideProducts Side Products Inertness->SideProducts Prevents Workup Workup Procedure BoilingPoint->Workup Influences

Caption: A diagram illustrating the key factors to consider when selecting a solvent for the synthesis of 2-(2-Chloroacetyl)benzoic acid.

References

  • "Friedel-Crafts Acylation," Organic Chemistry, 5th ed., L. G. Wade, Jr., Pearson, 2003. [Link]

Troubleshooting

Technical Support Center: Catalyst Selection and Optimization for 2-(2-Chloroacetyl)benzoic Acid Derivatives

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 2-(2-chloroacetyl)benzoic acid and its related structures, particularly in catalytically driven cyclization reactions. Our goal is to synthesize field-proven insights with established chemical principles to help you navigate experimental challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic applications for 2-(2-chloroacetyl)benzoic acid and its analogues?

While 2-(2-chloroacetyl)benzoic acid itself is a specific structure, it belongs to a class of compounds that are valuable intermediates in pharmaceutical synthesis. More commonly, researchers encounter its amide analogue, 2-(2-chloroacetamido)benzoic acid , which is derived from anthranilic acid.[1][2] These molecules are critical precursors for building heterocyclic scaffolds, most notably quinazolinones.[3][4][5] The strategy involves an intramolecular cyclization where the chloroacetyl group acts as an electrophile to close the ring.

Q2: What is the fundamental reaction pathway for the cyclization of these precursors?

The core transformation is an intramolecular electrophilic aromatic substitution , specifically a Friedel-Crafts acylation type reaction.[6][7] The catalyst, typically a Lewis or Brønsted acid, activates the chloroacetyl group, making the carbonyl carbon highly electrophilic. This electrophile is then attacked by the electron-rich benzene ring of the same molecule, leading to the formation of a new ring system. Understanding this mechanism is crucial for troubleshooting, as the efficiency of this reaction is highly dependent on both the electronic nature of the substrate and the activity of the chosen catalyst.

Q3: What general classes of catalysts are employed for these intramolecular cyclization reactions?

Catalyst selection is paramount and depends on the specific substrate's reactivity. The two main classes are:

  • Lewis Acids: These electron-pair acceptors are highly effective at activating acyl chlorides. Common examples include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), tin tetrachloride (SnCl₄), and boron trifluoride (BF₃).[8] AlCl₃ is very powerful but can sometimes be too aggressive, leading to side reactions.

  • Brønsted Acids (Protic Acids): Strong protic acids can also promote cyclization, often under dehydrating conditions. Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are classical and effective reagents for this purpose, particularly for forming 5-, 6-, and 7-membered rings.[7] They are often easier to handle than pyrophoric or highly water-sensitive Lewis acids.

Q4: Why is precise catalyst selection and optimization so critical?

The benzene ring in the 2-(2-chloroacetyl)benzoic acid backbone is substituted with a carboxylic acid group (or an amide in its analogue), which is strongly deactivating.[9][10] This deactivation makes the aromatic ring a weaker nucleophile, meaning the intramolecular Friedel-Crafts reaction is inherently difficult and requires a sufficiently strong catalyst to proceed.[11] An improperly chosen catalyst can lead to several issues:

  • No reaction: The catalyst is too weak to overcome the ring's deactivation.

  • Low yield: The reaction is slow and inefficient.

  • Side reactions: A catalyst that is too harsh can cause charring, decomposition, or intermolecular polymerization, especially at elevated temperatures.

Optimization ensures that the catalytic activity is perfectly balanced to promote the desired intramolecular reaction efficiently without degrading the starting material or product.

Troubleshooting Guide

Problem: My cyclization reaction shows low to no product yield.

Q: I've set up my intramolecular cyclization of a 2-(2-chloroacetamido)benzoic acid derivative, but after the specified reaction time, TLC analysis shows mostly starting material. What are the most probable causes and how can I fix this?

A: This is a common and frustrating issue, often pointing to one of three areas: the catalyst, the reaction conditions, or the substrate itself. Let's diagnose it systematically.

1. Catalyst Inactivity or Insufficiency:

  • Causality: Lewis acids like AlCl₃ are extremely sensitive to moisture. Contamination with atmospheric water will hydrolyze and deactivate the catalyst, rendering it useless. Similarly, using a substoichiometric amount of catalyst may not be enough, as both the starting material and the ketone product can form complexes with the Lewis acid, effectively sequestering it.[6]

  • Solution:

    • Ensure your Lewis acid is fresh and handled under strictly anhydrous conditions (e.g., in a glovebox or under a positive pressure of inert gas like argon or nitrogen).

    • Use a stoichiometric amount (at least 1.0 equivalent) of the Lewis acid catalyst when dealing with acyl chlorides.[6]

    • If using a Brønsted acid like PPA or MSA, ensure it hasn't absorbed water. PPA's viscosity can make it difficult to handle; warming it slightly can help.[7]

2. Inadequate Reaction Conditions:

  • Causality: The energy of activation for a Friedel-Crafts reaction on a deactivated ring is high. Insufficient thermal energy (low temperature) or a short reaction time may prevent the reaction from reaching completion.

  • Solution:

    • Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction by TLC for the appearance of product and any new impurity spots.

    • Extend the reaction time. Some of these cyclizations can require several hours to overnight to proceed to completion.

3. Substrate Deactivation:

  • Causality: As mentioned, the electron-withdrawing nature of the substituent at the 1-position deactivates the aromatic ring, making it less nucleophilic and resistant to electrophilic attack.[10][11]

  • Solution:

    • Switch to a more powerful catalyst. If a milder Lewis acid like FeCl₃ is failing, consider moving to AlCl₃. If PPA is ineffective, a stronger superacid system might be required, though this increases the risk of side reactions.[8]

Below is a flowchart to guide your troubleshooting process.

Troubleshooting_Low_Yield start Low / No Yield Observed check_catalyst Step 1: Verify Catalyst Integrity start->check_catalyst catalyst_ok Is Catalyst Anhydrous & Active? check_catalyst->catalyst_ok re_run_anhydrous Action: Re-run with fresh, anhydrous catalyst. catalyst_ok->re_run_anhydrous No check_conditions Step 2: Evaluate Reaction Conditions catalyst_ok->check_conditions Yes success Problem Resolved re_run_anhydrous->success conditions_ok Are Temp. & Time Sufficient? check_conditions->conditions_ok increase_temp_time Action: Increase temperature and/or extend reaction time. conditions_ok->increase_temp_time No check_catalyst_strength Step 3: Re-evaluate Catalyst Choice conditions_ok->check_catalyst_strength Yes increase_temp_time->success strength_ok Is Catalyst Strong Enough for Deactivated Ring? check_catalyst_strength->strength_ok stronger_catalyst Action: Screen more powerful catalysts (e.g., switch FeCl3 to AlCl3). strength_ok->stronger_catalyst No strength_ok->success Yes stronger_catalyst->success

Fig 1. Troubleshooting flowchart for low reaction yield.
Problem: My reaction is messy, with multiple side products.

Q: I'm seeing product formation, but my crude reaction mixture contains significant impurities and baseline material on the TLC plate. How can I improve the reaction's selectivity?

A: This indicates that while your catalyst is active, the conditions are promoting undesired reaction pathways. The primary culprits are often intermolecular reactions and substrate/product decomposition.

1. Intermolecular Polymerization:

  • Causality: At high concentrations, an activated molecule can react with a neighboring molecule (intermolecularly) instead of with itself (intramolecularly). This leads to the formation of oligomers or polymers, which often appear as baseline material on a TLC plate.

  • Solution: High-Dilution Conditions. This is a classic strategy to favor intramolecular reactions. By significantly increasing the solvent volume, you decrease the probability of two reactant molecules encountering each other, thus favoring the intramolecular pathway. While this may require longer reaction times, it dramatically improves selectivity.[7]

2. Decomposition or Charring:

  • Causality: A highly reactive catalyst (like AlCl₃) combined with high temperatures can cause the substrate or product to decompose, leading to a dark, tarry reaction mixture.

  • Solution: Optimize Catalyst and Temperature.

    • Use a milder catalyst: If AlCl₃ is causing charring, screen less aggressive Lewis acids like FeCl₃ or SnCl₄, or consider Brønsted acids like PPA.

    • Lower the temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Sometimes, starting the reaction at 0°C and allowing it to slowly warm to room temperature is sufficient.

Catalyst Selection and Optimization Protocol

Q: How should I approach selecting and optimizing the catalyst for a novel substrate?

A: A systematic screening approach is most effective. Start with milder conditions and incrementally increase reactivity.

Catalyst Comparison Table
CatalystTypeTypical ConditionsProsCons
FeCl₃ Lewis AcidAnhydrous solvent (DCM, DCE), RT to refluxInexpensive, less aggressive than AlCl₃May be too weak for highly deactivated rings
AlCl₃ Lewis AcidAnhydrous solvent (DCM, DCE), 0°C to RTVery powerful and effectiveHighly water-sensitive, can cause charring, stoichiometric amounts needed
SnCl₄ Lewis AcidAnhydrous solvent (DCM), 0°C to RTGood activity, soluble in many organic solventsExpensive, corrosive
PPA Brønsted AcidNeat or with co-solvent, 80-150°CEasy to handle (if pre-warmed), effectiveHigh temperatures required, viscous, workup can be difficult
MSA Brønsted AcidNeat or with co-solvent, 80-120°CEasy-to-handle liquid, strong acidCorrosive, high temperatures needed
Experimental Workflow: Catalyst Screening
  • Setup: On a small scale (e.g., 25-50 mg of substrate), set up parallel reactions in separate vials.

  • Screening: Test a few promising catalysts from the table above (e.g., FeCl₃, AlCl₃, and PPA). Start with literature-recommended conditions.

  • Monitoring: Monitor each reaction by TLC at set time points (e.g., 1h, 4h, 12h). Note the relative consumption of starting material, formation of the desired product, and appearance of impurities.

  • Selection: Identify the catalyst that provides the best conversion to the desired product with the fewest impurities.

  • Optimization: Take the best catalyst and optimize the conditions:

    • Temperature: Run the reaction at three different temperatures (e.g., RT, 50°C, 80°C) to find the sweet spot.

    • Concentration: If intermolecular side products are an issue, test the reaction at two or three different dilutions.

This systematic process is visualized in the diagram below.

Catalyst_Optimization_Workflow cluster_screening Phase 1: Catalyst Screening cluster_optimization Phase 2: Condition Optimization start Define Substrate & Transformation screen_setup Set up parallel small-scale reactions start->screen_setup catalyst1 Test Catalyst 1 (e.g., FeCl3) screen_setup->catalyst1 catalyst2 Test Catalyst 2 (e.g., AlCl3) screen_setup->catalyst2 catalyst3 Test Catalyst 3 (e.g., PPA) screen_setup->catalyst3 monitor_tlc Monitor all reactions by TLC catalyst1->monitor_tlc catalyst2->monitor_tlc catalyst3->monitor_tlc select_best Identify best-performing catalyst (yield vs. purity) monitor_tlc->select_best optimize_temp Optimize Temperature select_best->optimize_temp optimize_conc Optimize Concentration (High Dilution?) optimize_temp->optimize_conc final_protocol Finalized Protocol optimize_conc->final_protocol

Fig 2. Workflow for systematic catalyst selection and optimization.

References

  • Wikipedia. 2-Chlorobenzoic acid. [Link]

  • Jadhav, V. H., et al. (2008). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry, 47B, 1145-1148. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Alagić-Džambić L, et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6):5-9. [Link]

  • ResearchGate. (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. [Link]

  • ACS Omega. RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. [Link]

  • ResearchGate. Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives.... [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • RSC Publishing. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • National Institutes of Health (NIH). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • National Institutes of Health (NIH). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]

Sources

Reference Data & Comparative Studies

Validation

"2-(2-Chloroacetyl)benzoic acid" vs. other acylating agents in synthesis

Technical Comparison Guide: 2-(2-Chloroacetyl)benzoic Acid vs. Conventional Acylating Agents in Heterocyclic Synthesis Executive Summary: Beyond Simple Acylation In the landscape of organic synthesis, 2-(2-Chloroacetyl)b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-(2-Chloroacetyl)benzoic Acid vs. Conventional Acylating Agents in Heterocyclic Synthesis

Executive Summary: Beyond Simple Acylation

In the landscape of organic synthesis, 2-(2-Chloroacetyl)benzoic acid (CABA) occupies a specialized niche. Unlike standard acylating agents (e.g., acetyl chloride, acetic anhydride) that simply transfer an acyl group to a nucleophile, CABA is a bifunctional scaffold-forming agent . It contains both a carboxylic acid and a reactive


-chloroketone, positioned ortho to each other on a benzene ring.

This unique geometry allows CABA to function not merely as an acyl donor, but as a cyclization trigger . It is primarily employed to synthesize isoindolinones and phthalazinones with built-in alkylating handles (chloromethyl groups). This guide compares CABA against alternative reagents (Phthalic Anhydride, 2-Formylbenzoic Acid, and 2-Acetylbenzoic Acid) to demonstrate its superior utility in accessing functionalized nitrogen heterocycles.

Mechanistic Distinction & Chemical Behavior[1]

To understand when to use CABA, one must recognize its dynamic equilibrium. In solution, CABA exists in equilibrium with its cyclic pseudo-acid form, 3-(chloromethyl)-3-hydroxyphthalide .

  • Open Form: 2-(HOOC)C

    
    H
    
    
    
    C(=O)CH
    
    
    Cl
  • Cyclic Form: 3-(chloromethyl)-3-hydroxyphthalide

This equilibrium is the key to its reactivity. Nucleophiles (amines, hydrazines) drive the ring-opening and subsequent re-closure to form stable lactams.

Visualizing the Reaction Pathway

CABA_Mechanism CABA 2-(2-Chloroacetyl)benzoic Acid (Equilibrium Mixture) Inter Intermediate Amido-Ketone CABA->Inter Acylation of Amine (at COOH) Amine Primary Amine (R-NH2) Amine->Inter Cyclic 3-Hydroxy-3-(chloromethyl) isoindolin-1-one Inter->Cyclic Ring Closure (N attacks Ketone) Final Functionalized Isoindolinone Cyclic->Final Dehydration or Substitution

Figure 1: The reaction cascade of CABA with primary amines involves acylation followed by cyclization, distinct from simple acyl transfer.

Comparative Analysis: CABA vs. Alternatives

When designing a synthesis for isoindoline-based cores (common in drug discovery for anti-inflammatory and anticancer targets), researchers typically choose between four primary reagents. The choice dictates the substitution pattern at the C3 position.

Table 1: Strategic Selection of Acylating/Cyclizing Agents
Comparison Factor2-(2-Chloroacetyl)benzoic Acid Phthalic Anhydride 2-Formylbenzoic Acid 2-Acetylbenzoic Acid
Primary Product 3-(Chloromethyl)isoindolin-1-onePhthalimideIsoindolin-1-one (unsubstituted)3-Methylisoindolin-1-one
Reaction Type Condensation-CyclizationDouble AcylationReductive Amination / CyclizationCondensation-Cyclization
C3-Position Handle Reactive Chloromethyl (-CH

Cl)
Carbonyl (=O)Hydrogen (-H)Methyl (-CH

)
Post-Reaction Utility High (Cl can be displaced by nucleophiles)Low (Requires reduction to remove =O)Low (Requires C-H activation)Medium (Benzylic halogenation required)
Oxidation State Correct for IsoindolinoneToo High (Imide)CorrectCorrect
Critical Insights:
  • Vs. Phthalic Anhydride: Phthalic anhydride yields phthalimides (two carbonyls). To get to the isoindolinone (one carbonyl), one must perform a partial reduction (e.g., Zn/AcOH or NaBH

    
    ), which can be chemoselective challenging. CABA yields the isoindolinone oxidation state directly.
    
  • Vs. 2-Acetylbenzoic Acid: While 2-acetylbenzoic acid yields 3-methylisoindolinones, the methyl group is unreactive. CABA introduces a chloromethyl group. This is a "privileged" handle that allows for immediate S

    
    2 reactions to attach further pharmacophores (e.g., piperazines, thiols) without an extra radical halogenation step.
    

Experimental Protocols

The following protocols validate the utility of CABA in synthesizing functionalized heterocycles.

Protocol A: Synthesis of 3-Hydroxy-3-(chloromethyl)-2-substituted-isoindolin-1-ones

Target: Creating a scaffold with a reactive alkyl chloride handle.

  • Reagents:

    • 2-(2-Chloroacetyl)benzoic acid (1.0 equiv)

    • Primary Amine (e.g., Benzylamine, 1.1 equiv)

    • Solvent: Ethanol or Dioxane

    • Catalyst: None required (autocatalytic) or mild acid.

  • Procedure:

    • Dissolve 2-(2-chloroacetyl)benzoic acid in ethanol (0.5 M).

    • Add the primary amine dropwise at room temperature.

    • Stir the mixture at reflux (80°C) for 3–6 hours.

    • Observation: The product often precipitates upon cooling.

    • Workup: Filter the solid. If no precipitate, evaporate solvent and recrystallize from EtOH/Hexane.

  • Yield: Typically 75–90%.

  • Note: The product usually isolates as the 3-hydroxy species. Dehydration to the enamide (methylene-isoindolinone) can be forced using acid catalysis (p-TsOH) in toluene with a Dean-Stark trap.

Protocol B: Synthesis of 4-(Chloromethyl)phthalazin-1(2H)-one

Target: Synthesis of phthalazinone derivatives.

  • Reagents:

    • 2-(2-Chloroacetyl)benzoic acid (1.0 equiv)

    • Hydrazine Hydrate (1.2 equiv)

    • Solvent: Acetic Acid or Ethanol

  • Procedure:

    • Suspend CABA in ethanol.

    • Add hydrazine hydrate slowly (exothermic).

    • Reflux for 2 hours.

    • Cool to 0°C. The white crystalline solid (phthalazinone) precipitates.

  • Mechanism: Hydrazine attacks both the ketone and the carboxylic acid, forming a six-membered ring containing two nitrogens.

Decision Logic for Researchers

Use the following logic flow to determine if CABA is the correct reagent for your synthesis.

Decision_Tree Start Target Molecule? Q1 Is it an Isoindolinone (Lactam)? Start->Q1 Q2 Is it a Phthalimide (Imide)? Start->Q2 SubQ What is the substituent at Position 3? Q1->SubQ Yes Phthalic Use Phthalic Anhydride Q2->Phthalic Yes Formyl Use 2-Formylbenzoic Acid SubQ->Formyl Hydrogen (-H) Acetyl Use 2-Acetylbenzoic Acid SubQ->Acetyl Methyl (-CH3) CABA_Node Use 2-(2-Chloroacetyl) benzoic Acid SubQ->CABA_Node Functionalized Alkyl (-CH2Cl, -CH2Nu)

Figure 2: Reagent selection guide based on the desired substitution pattern of the target heterocycle.

References

  • Synthesis of Isoindolinones via C-H Activation and Condensation : Journal of Organic Chemistry, 2017, 82, 1719-1725. Link

  • Comparison of Acylating Agents in Heterocyclic Synthesis: Chemical Reviews, 2011, 111, 7157-7259. (General Review of Isoindolinone Synthesis).
  • Reactivity of 2-Acylbenzoic Acids: Tetrahedron Letters, 2012, 53, 1119-1122.
  • Synthesis of Mazindol and Related Compounds: Journal of Medicinal Chemistry, 1970, 13, 1022.
  • PubChem Compound Summary for 2-(2-Chloroacetyl)benzoic acid : National Center for Biotechnology Information. Link(Note: PubChem indexes the amide isomer under similar keywords; ensure structure verification as CAS 5394-48-9 for the keto-acid).

Comparative

Comparing the reactivity of "2-(2-Chloroacetyl)benzoic acid" with similar compounds

The following technical guide provides an in-depth comparative analysis of the reactivity of 2-(2-Chloroacetyl)benzoic acid (CAS 23416-69-5). This document is designed for researchers in medicinal chemistry and organic s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of the reactivity of 2-(2-Chloroacetyl)benzoic acid (CAS 23416-69-5). This document is designed for researchers in medicinal chemistry and organic synthesis, focusing on the compound's unique bifunctional nature and its utility as a scaffold for heterocyclic synthesis.

Executive Summary & Compound Profile

2-(2-Chloroacetyl)benzoic acid is a versatile bifunctional building block characterized by an ortho-substituted benzoic acid moiety containing a reactive


-chloroketone group. Its reactivity is dominated by two factors:
  • Electrophilicity: The ketone carbonyl and the

    
    -carbon (attached to Cl) are susceptible to nucleophilic attack.
    
  • Ring-Chain Tautomerism: The compound exists in equilibrium between its open-chain keto-acid form and its cyclic lactol form, 3-(chloromethyl)-3-hydroxyphthalide .

This dual nature distinguishes it from simple phenacyl chlorides or non-halogenated benzoylbenzoic acids, making it a critical intermediate for synthesizing phthalazinones , isocoumarins , and isoindolinones .

Chemical Identity
PropertyDetail
IUPAC Name 2-(2-Chloroacetyl)benzoic acid
CAS Number 23416-69-5
Molecular Formula C

H

ClO

Key Functional Groups Carboxylic Acid (Ortho), Ketone, Alkyl Chloride
Primary Tautomer 3-(Chloromethyl)-3-hydroxyphthalide

Mechanistic Reactivity & Tautomerism

Unlike simple aromatic ketones, 2-(2-Chloroacetyl)benzoic acid does not behave solely as an open-chain electrophile. The ortho-carboxylic acid group provides anchimeric assistance , facilitating cyclization.

The Ring-Chain Equilibrium

In solution, the compound equilibrates between the open keto-acid and the cyclic pseudo-acid (lactol). The position of this equilibrium is solvent-dependent:

  • Polar Protic Solvents (e.g., MeOH): Favor the open-chain form due to hydrogen bonding stabilization of the carboxylate.

  • Non-Polar Aprotic Solvents (e.g., CDCl

    
    ):  Favor the cyclic hydroxyphthalide form to minimize dipole moments.
    
Visualization: Tautomerism & Reaction Pathways

The following diagram illustrates the central equilibrium and the divergent pathways accessible depending on the reagent used.

ReactivityPathways OpenChain Open Form 2-(2-Chloroacetyl)benzoic acid Cyclic Cyclic Form 3-(Chloromethyl)-3-hydroxyphthalide OpenChain->Cyclic Equilibrium (Fast) Phthalazinone 4-(Chloromethyl)phthalazin-1(2H)-one (Heterocycle Formation) OpenChain->Phthalazinone + Hydrazine (N2H4) Cyclocondensation Substitution N-Alkylated Derivatives (Nucleophilic Substitution) OpenChain->Substitution + Amines (R-NH2) SN2 Attack at C-Cl Phthalide 3-Chloromethylphthalide (Dehydration) Cyclic->Phthalide + Acid/Heat - H2O

Caption: Mechanistic divergence of 2-(2-Chloroacetyl)benzoic acid. The open chain enables hydrazine condensation, while the cyclic form serves as a precursor to phthalides.

Comparative Analysis

To select the optimal reagent for your synthesis, compare 2-(2-Chloroacetyl)benzoic acid against three structural analogs.

Comparison 1: vs. 2-Acetylbenzoic Acid (Non-Halogenated)
  • Structural Difference: Replacement of Cl with H.

  • Reactivity Impact:

    • Electrophilicity: The Cl atom in the title compound exerts a strong inductive effect (-I), making the ketone carbonyl more electrophilic than in 2-acetylbenzoic acid.

    • Product Diversity: 2-Acetylbenzoic acid reacts with hydrazine to form 4-methylphthalazinone (inert alkyl group). The title compound yields 4-(chloromethyl)phthalazinone , where the chloromethyl group remains active for further functionalization (e.g., introducing amines or thiols).

Comparison 2: vs. Phenacyl Chloride (No Ortho-Acid)
  • Structural Difference: Lacks the ortho-COOH group.

  • Reactivity Impact:

    • Cyclization: Phenacyl chloride cannot undergo intramolecular cyclization to form phthalazinones or phthalides. It reacts primarily via intermolecular S

      
      2 or carbonyl attack.
      
    • Solubility: The title compound has pH-dependent solubility (soluble in base) due to the acid group, whereas phenacyl chloride is strictly lipophilic.

Comparison 3: vs. 2-(2-Bromoacetyl)benzoic Acid
  • Structural Difference: Br instead of Cl.

  • Reactivity Impact:

    • Reaction Rate: The bromo-analog cyclizes and substitutes significantly faster (approx. 10–50x) because Bromide is a better leaving group than Chloride.

    • Stability: The bromo-analog is less stable and more prone to photolytic degradation. The chloro-analog is preferred for industrial scale-up due to better shelf-stability.

Summary Table: Reactivity Matrix
Feature2-(2-Chloroacetyl)benzoic acid 2-Acetylbenzoic acid Phenacyl Chloride 2-(2-Bromoacetyl)benzoic acid
Primary Reactivity Cyclocondensation / S

2
CyclocondensationS

2 / Carbonyl Attack
Cyclocondensation / Fast S

2
Leaving Group Chloride (Moderate)NoneChloride (Moderate)Bromide (Excellent)
Cyclization Potential High (Phthalazinones)High (Phthalazinones)None (Intermolecular only)Very High
Stability HighVery HighModerate (Lachrymator)Low (Light Sensitive)
Key Application Functionalized HeterocyclesSimple HeterocyclesAlkylation ReagentRapid Synthesis / Kinetic Studies

Experimental Protocols

Protocol A: Synthesis of 4-(Chloromethyl)phthalazin-1(2H)-one

This reaction utilizes the open-chain ketone form to generate a bicyclic heterocycle. The chlorine atom is retained, allowing for subsequent derivatization.

Reagents:

  • 2-(2-Chloroacetyl)benzoic acid (1.0 eq)[1]

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (Solvent, 10 mL/g)

  • Acetic acid (Catalytic, optional)

Method:

  • Dissolution: Dissolve 2-(2-Chloroacetyl)benzoic acid in ethanol at room temperature.

  • Addition: Add hydrazine hydrate dropwise. A transient precipitate (hydrazone intermediate) may form.

  • Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting material spot (acidic) will disappear, replaced by a new spot for the phthalazinone.

  • Workup: Cool to 0 °C. The product, 4-(chloromethyl)phthalazin-1(2H)-one, typically precipitates as a white/off-white solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

Expected Yield: 85–92%

Protocol B: Synthesis of 3-Chloromethylphthalide (Reductive Cyclization)

This protocol exploits the ring-chain tautomerism to lock the compound into its lactone form.

Reagents:

  • 2-(2-Chloroacetyl)benzoic acid[1][2][3]

  • Sodium Borohydride (NaBH

    
    ) (0.5 eq - careful stoichiometry required)
    
  • Methanol[4]

Method:

  • Reduction: Treat the starting material with NaBH

    
     in methanol at 0 °C. This reduces the ketone to a secondary alcohol.
    
  • Acidification: Acidify with 2M HCl. The resulting hydroxy-acid spontaneously cyclizes (lactonizes) under acidic conditions.

  • Isolation: Extract with dichloromethane, dry over MgSO

    
    , and concentrate.
    

References

  • PubChem. (n.d.).[5] 2-(2-Chloroacetyl)benzoic acid (Compound).[1][2][3] National Library of Medicine. Retrieved February 9, 2026, from [Link]

  • Desai, N. C., et al. (2013). "Synthesis and antimicrobial activity of some new phthalazinone derivatives." Journal of Saudi Chemical Society, 17(3), 321-327.
  • Gouki, M., & Takanori, M. (2008). "Ring-chain tautomerism in 2-acylbenzoic acid derivatives." Journal of Chemical Research. (Mechanistic basis for tautomerism discussion).

Sources

Validation

A Comparative Guide to the Efficacy of 2-(2-Chloroacetyl)benzoic Acid Derivatives and Lignocaine as Local Anesthetics

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of safer and more effective local anesthetic agents, the exploration of novel chemical scaffolds is paramount. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of safer and more effective local anesthetic agents, the exploration of novel chemical scaffolds is paramount. This guide provides a comprehensive comparative analysis of a series of 2-(2-Chloroacetyl)benzoic acid derivatives against the widely used local anesthetic, lignocaine. Synthesizing available preclinical data, this document delves into the efficacy, potential mechanisms, and the experimental methodologies used to evaluate these promising compounds. Our objective is to furnish researchers and drug development professionals with a detailed technical overview to inform future research and development in the field of local anesthesia.

The Imperative for Novel Local Anesthetics

Lignocaine, a cornerstone of local anesthesia for decades, offers a rapid onset and intermediate duration of action. However, the quest for alternatives is driven by the need for agents with varying durations of action, improved safety profiles, and reduced potential for systemic toxicity and allergenicity. Benzoic acid derivatives have historically formed a significant class of local anesthetics, with cocaine being the first to be identified. Modern synthetic chemistry has enabled the rational design of novel derivatives, such as those derived from 2-(2-Chloroacetyl)benzoic acid, with the aim of optimizing the therapeutic window.

Mechanism of Action: A Tale of Ion Channels

The primary mechanism of action for most local anesthetics, including lignocaine, is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials, thereby preventing the transmission of pain signals. While specific mechanistic studies on 2-(2-Chloroacetyl)benzoic acid derivatives are not extensively available, their structural similarity to other benzoic acid-based local anesthetics strongly suggests a similar mode of action. The general structure of a local anesthetic consists of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group. The derivatives possess these key structural features, indicating a likely interaction with the sodium channel protein.

Local_Anesthetic_Mechanism cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel (VGSC) Blocked_Impulse Blocked Signal Na_Channel->Blocked_Impulse Blockade Na_Ion_Int Na+ Na_Channel->Na_Ion_Int LA_ext Local Anesthetic (Unionized) LA_int Local Anesthetic (Ionized) LA_ext->LA_int Diffusion & Ionization LA_int->Na_Channel Binds to channel pore Nerve_Impulse_Ext Nerve Impulse (Pain Signal) Nerve_Impulse_Ext->Na_Channel Depolarization Na_Ion_Ext Na+ Na_Ion_Ext->Na_Channel Influx

Figure 1: Generalized mechanism of action for local anesthetics. The unionized form of the drug crosses the neuronal membrane and the ionized form then blocks the voltage-gated sodium channel from the intracellular side, preventing nerve impulse transmission.

Comparative Efficacy: 2-(2-Chloroacetyl)benzoic Acid Derivatives vs. Lignocaine

A key study by Asish A. et al. provides the most direct comparison of a series of 4-(2-chloroacetamido) benzoic acid derivatives with lignocaine hydrochloride. The study synthesized a range of ester and amide derivatives and evaluated their infiltration local anesthetic activity using in vivo models.

Infiltration Anesthesia: Key Findings

The initial screening for local anesthetic activity was conducted using Bianchi's method, a guinea pig wheal model. Several of the synthesized compounds exhibited promising activity, though their potency was generally lower than that of the standard, lignocaine HCl.

Table 1: Summary of Infiltration Local Anesthetic Activity of Selected 4-(2-chloroacetamido) Benzoic Acid Derivatives Compared to Lignocaine HCl

Compound IDChemical ClassRelative Potency vs. Lignocaine HClNotes
Lignocaine HCl AmideStandard Rapid onset, intermediate duration
A1 EsterPromisingLower potency than lignocaine
A2 EsterPromisingLower potency than lignocaine
A4 EsterPromisingLower potency than lignocaine
A10 AmidePromisingLower potency than lignocaine
A.im ImidazolePromisingGood activity, relatively low toxicity

Data synthesized from Asish A. et al. (2017).

The compounds that showed promising activity with low toxicity were further evaluated using the in-vivo rat sciatic nerve block method to determine the duration of action.

Duration of Action: Rat Sciatic Nerve Block

The rat sciatic nerve block model allows for the assessment of both sensory and motor blockade. While specific duration times from the primary study are not exhaustively detailed, the research indicated that the imidazole derivative (A.im) demonstrated good local anesthetic activity and was significantly less toxic than lignocaine. This suggests a favorable therapeutic index for this particular derivative.

Experimental Protocols in Detail

To ensure scientific rigor and reproducibility, a detailed understanding of the experimental methodologies is crucial. The following are generalized protocols for the key in vivo assays used in the evaluation of local anesthetics, based on standard practices and the information available from the primary literature.

Infiltration Anesthesia Assessment: Bianchi's Method (Guinea Pig Wheal Model)

This method assesses the ability of a substance to produce anesthesia when infiltrated directly into the skin.

Principle: A local anesthetic solution is injected intradermally into the back of a guinea pig, creating a wheal. The anesthetic effect is determined by the absence of a response to a painful stimulus (e.g., a pinprick) applied to the wheal.

Step-by-Step Protocol:

  • Animal Preparation: Albino guinea pigs are used. The hair on the back is clipped short 24 hours prior to the experiment.

  • Test Substance Administration: The test compounds and the standard (lignocaine HCl) are prepared in sterile saline. A small volume (e.g., 0.25 mL) of the solution is injected intradermally at marked sites on the guinea pig's back, raising a distinct wheal. A control injection of saline is also administered.

  • Stimulation and Observation: At regular intervals (e.g., every 5 minutes), a sharp, sterile needle is used to gently prick the center of the wheal. The animal's response (flinching or crying out) is observed.

  • Data Analysis: The onset of anesthesia is the time taken for the abolition of the response to the stimulus. The duration of anesthesia is the time from the onset until the response to the stimulus returns.

Bianchi_Method_Workflow Start Start Animal_Prep Guinea Pig Preparation (Hair Clipping) Start->Animal_Prep Injection Intradermal Injection (Test, Standard, Control) Animal_Prep->Injection Stimulation Apply Painful Stimulus (Pinprick) Injection->Stimulation Observation Observe Response Stimulation->Observation Record_Data Record Onset and Duration of Anesthesia Observation->Record_Data End End Record_Data->End

Figure 2: A simplified workflow for Bianchi's method of evaluating infiltration local anesthesia.

Sensory and Motor Blockade Assessment: Rat Sciatic Nerve Block

This model provides a more comprehensive assessment of local anesthetic efficacy by evaluating the blockade of a major peripheral nerve.

Principle: The local anesthetic is injected in close proximity to the sciatic nerve in a rat. The resulting sensory and motor deficits in the corresponding hind limb are then quantified over time.

Step-by-Step Protocol:

  • Animal Preparation: Adult rats (e.g., Sprague-Dawley) are used. The injection site around the greater trochanter is shaved.

  • Nerve Localization and Injection: The sciatic nerve is localized, often with the aid of a nerve stimulator to ensure accurate needle placement. A small volume of the test solution is then injected.

  • Sensory Block Assessment: This can be evaluated using the hot plate test or the tail-flick test, where a thermal stimulus is applied to the plantar surface of the hind paw, and the withdrawal latency is measured. An increased latency indicates a sensory block.

  • Motor Block Assessment: Motor function can be assessed by observing the animal's gait, righting reflex, or by measuring grip strength.

  • Data Analysis: The onset, duration, and intensity of both sensory and motor block are recorded. The data can be used to generate dose-response curves and compare the efficacy of different compounds.

Future Directions and Conclusion

The preliminary findings on 2-(2-Chloroacetyl)benzoic acid derivatives are encouraging, particularly regarding the potential for a favorable safety profile as seen with the imidazole derivative. However, the available data is still limited. To advance the development of these compounds, further research is warranted in the following areas:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To optimize the chemical structure for enhanced potency and duration of action.

  • In Vitro Electrophysiological Studies: Utilizing patch-clamp techniques to characterize the interaction of these derivatives with specific subtypes of voltage-gated sodium channels.

  • Comprehensive Toxicological Profiling: To establish a detailed safety profile, including neurotoxicity and systemic toxicity studies.

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of these compounds.

References

  • Asish A., et al. (2017). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. ResearchGate. [Link]

  • Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 59(2), 90–102.
  • Ruetsch, Y. A., Böni, T., & Borgeat, A. (2001). From cocaine to ropivacaine: the history of local anesthetic drugs. Current topics in medicinal chemistry, 1(3), 175–182.
  • Strichartz, G. R., & Berde, C. B. (2005). Local Anesthetics. In Miller's Anesthesia (6th ed., pp. 573-603). Elsevier.
  • Tetzlaff, J. E. (2000). The pharmacology of local anesthetics. Anesthesiology clinics of North America, 18(2), 217–233.
  • Wylie, A. R. (2012). Basic pharmacology of local anaesthetics.
  • Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. [Link]

  • Slideshare. (n.d.). Benzoic acid derivatives. [Link]

  • Thalhammer, J. G., & Vladimirova, M. (1995). Neurologic evaluation of the rat during sciatic nerve block with lidocaine. Anesthesiology, 82(4), 1013–1025.
  • Thalhammer, J. G., et al. (1995). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. Anesthesiology, 82(4), 1013-1025.
  • Philip, B. K., et al. (2001). Spinal 2-chloroprocaine: a comparison with lidocaine in volunteers. Anesthesia and analgesia, 92(1), 173–178.
  • Casati, A., et al. (2016). Comparison of 2-Chloroprocaine, Bupivacaine, and Lidocaine for Spinal Anesthesia in Patients Undergoing Knee Arthroscopy in an Outpatient Setting: A Double-Blind Randomized Controlled Trial. Anesthesia and analgesia, 123(3), 762–768.
  • Philip, B. K., et al. (2001). Comparison of lidocaine and 2-chloroprocaine in paracervical block: clinical effects and drug concentrations in mother and child. Anesthesia and analgesia, 92(1), 173–178.
  • National Center for Biotechnology Inform
  • Wikipedia. (n.d.). Lidocaine.
  • Thalhammer, J. G., et al. (1995). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. PubMed.
  • Gissen, A. J., Datta, S., & Lambert, D. (1984). A comparative in vivo study of local neurotoxicity of lidocaine, bupivacaine, 2-chloroprocaine, and a mixture of 2-chloroprocaine and bupivacaine. Anesthesia and analgesia, 63(5), 484–489.
  • Felsby, S., et al. (1995). Basic pharmacology of local anaesthetics. Continuing Education in Anaesthesia, Critical Care & Pain, 12(3), 127-132.
  • El-Sharif, H. F., et al. (2019). Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. Anesthesiology research and practice, 2019, 8541304.
  • Weinberg, L., et al. (2015). Pharmacokinetics and pharmacodynamics of lignocaine: a review. World journal of anesthesiology, 4(2), 17–29.
  • Harsha, C. R., et al. (2023). Evaluation of the local anesthetic, analgesic, and anti-inflammatory activities of a polyherbal formulation (Injection Harsha 22) in Wistar rats. Journal of experimental pharmacology, 15, 123–134.
Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-(2-Chloroacetyl)benzoic Acid for Unambiguous Structural Confirmation

This guide provides an in-depth, multi-faceted spectroscopic approach to the structural confirmation of 2-(2-Chloroacetyl)benzoic acid, a molecule of interest in synthetic chemistry and drug development. We move beyond a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, multi-faceted spectroscopic approach to the structural confirmation of 2-(2-Chloroacetyl)benzoic acid, a molecule of interest in synthetic chemistry and drug development. We move beyond a simple recitation of data, focusing instead on the why—the causal relationships between molecular structure and spectral output. This document is designed for researchers and professionals who require not just data, but a robust, self-validating methodology for structural elucidation.

The Imperative of Unambiguous Confirmation

In any synthetic pathway, particularly in pharmaceutical development, absolute certainty of a molecule's structure is paramount. Isomeric impurities can lead to vastly different biological activities or toxicological profiles. For a molecule like 2-(2-Chloroacetyl)benzoic acid, confusion with its isomers, such as 3- or 4-(2-Chloroacetyl)benzoic acid, is a critical risk. Therefore, a multi-technique spectroscopic approach is not merely best practice; it is a necessary, self-validating system where each analysis provides a unique piece of the structural puzzle, and together, they form an unassailable confirmation.

This guide will compare and contrast the expected spectroscopic signatures of 2-(2-Chloroacetyl)benzoic acid with its para-isomer, 4-(2-Chloroacetyl)benzoic acid, to illustrate the power of this integrated approach.

A Multi-Pronged Spectroscopic Strategy

Our strategy employs a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecule's constitution, and their combined data provide a comprehensive and trustworthy structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the carbon skeleton and the relative positions of its substituents.

Expertise in Action: Why NMR is the Cornerstone

We rely on NMR as our primary tool because it provides direct evidence of the connectivity of atoms. The chemical shifts (δ) reveal the electronic environment of each nucleus, while spin-spin coupling in ¹H NMR provides definitive proof of which protons are adjacent to one another, a critical factor in distinguishing ortho, meta, and para substitution patterns.

Proton (¹H) NMR Spectroscopy

Predicted Analysis for 2-(2-Chloroacetyl)benzoic acid:

  • Aromatic Region (approx. 7.4-8.2 ppm): The four protons on the benzene ring are all chemically non-equivalent due to the two different ortho-substituents. This will result in a complex, overlapping multiplet pattern, often referred to as an ABCD spin system. The proton ortho to the electron-withdrawing carboxylic acid group is expected to be the most downfield.

  • Methylene Protons (-CH₂Cl) (approx. 4.8-5.0 ppm): These two protons will appear as a sharp singlet. Their chemical shift is significantly downfield due to the deshielding effects of both the adjacent carbonyl group and the electronegative chlorine atom.

  • Carboxylic Acid Proton (-COOH) (approx. 10-13 ppm): This proton will be a broad singlet, highly deshielded and often exchanging with trace water in the solvent. Its presence is a key indicator of the carboxylic acid functionality.

Comparison with 4-(2-Chloroacetyl)benzoic acid: The aromatic region provides the most dramatic and diagnostic difference. The para-substituted isomer possesses a higher degree of symmetry. This results in two sets of chemically equivalent protons, leading to a much simpler AA'BB' system, which typically manifests as two distinct doublets. This clear distinction in splitting patterns makes ¹H NMR a definitive tool for isomer identification.

Carbon-13 (¹³C) NMR Spectroscopy

Predicted Analysis for 2-(2-Chloroacetyl)benzoic acid:

  • Carbonyl Carbons (>165 ppm): Two distinct carbonyl signals are expected. The carboxylic acid carbonyl (C-OOH) will typically appear around 168-172 ppm. The ketone carbonyl (-C(O)CH₂Cl) will be more downfield, likely in the 190-195 ppm range.

  • Aromatic Carbons (125-140 ppm): Six unique signals are expected for the aromatic carbons due to the lack of symmetry. The carbon attached to the carboxylic acid (C1) and the carbon attached to the chloroacetyl group (C2) will be quaternary and can be identified by their lower intensity or through advanced techniques like DEPT.

  • Methylene Carbon (-CH₂Cl) (approx. 45-50 ppm): A single signal corresponding to the methylene carbon, shifted downfield by the attached chlorine.

Comparison with 4-(2-Chloroacetyl)benzoic acid: Due to the symmetry of the para-isomer, only four signals would be expected in the aromatic region of its ¹³C NMR spectrum, providing another layer of definitive structural confirmation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure observation of the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[1]

  • ¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expertise in Action: The Value of Vibrational Data

While NMR maps the skeleton, FT-IR confirms the building blocks. The precise frequencies of key stretches, like the carbonyl (C=O) and hydroxyl (O-H) groups, provide orthogonal validation of the functionalities inferred from NMR and MS data.

Predicted Analysis for 2-(2-Chloroacetyl)benzoic acid:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[2]

  • C-H Stretch (Aromatic): Sharp peaks typically observed just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹).

  • C=O Stretch (Carbonyls): This is a critical region. Two distinct C=O stretching bands are expected. The carboxylic acid C=O will appear around 1700-1725 cm⁻¹. The ketone C=O, being conjugated with the aromatic ring, will appear at a lower frequency, typically 1680-1700 cm⁻¹. The presence of two peaks in this region is strong evidence for the proposed structure.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the ~1450-1600 cm⁻¹ region.

  • C-O Stretch (Carboxylic Acid): A strong band in the ~1210-1320 cm⁻¹ range.

  • C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Comparison with Alternatives: The FT-IR spectra of positional isomers are often very similar, as they contain the same functional groups. However, subtle shifts in the fingerprint region (~400-1500 cm⁻¹) can sometimes be used for differentiation.[2] The primary value of FT-IR here is not to distinguish isomers but to confirm the presence of all required functional groups (ketone, carboxylic acid, chloro-alkane, aromatic ring) in a single analysis.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Spectrum: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.

Expertise in Action: Confirming Composition and Connectivity

MS provides the ultimate check on the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass to within a few parts per million, allowing for the unambiguous calculation of the elemental composition. The fragmentation pattern then acts as a final validation of the proposed connectivity, as weaker bonds are expected to break in predictable ways.

Predicted Analysis for 2-(2-Chloroacetyl)benzoic acid:

  • Molecular Ion (M⁺): The molecular weight of C₉H₇ClO₃ is 198.01 g/mol . MS will show a molecular ion peak at m/z = 198. Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), there will be a characteristic M+2 peak at m/z = 200 with approximately one-third the intensity of the M⁺ peak.[3] This isotopic signature is definitive proof of the presence of one chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of Cl: A peak at m/z = 163 [M - 35]⁺ resulting from the cleavage of the C-Cl bond.

    • Loss of •CH₂Cl: A peak at m/z = 149 [M - 49]⁺ corresponding to the loss of the chloromethyl radical.

    • Loss of COOH: A peak at m/z = 153 [M - 45]⁺ from the loss of the carboxyl group.

    • Base Peak: The base peak (most intense) is often the benzoyl-type cation at m/z = 139, resulting from the cleavage of the bond between the ketone carbonyl and the methylene group, followed by the loss of a chlorine atom.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or after separation by Liquid Chromatography (LC).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to preserve the molecular ion. Electron Ionization (EI) can also be used to induce more extensive fragmentation.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

  • Data Interpretation: Identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions and ensure they are consistent with the parent structure.

Data Synthesis and Visualization

A holistic approach requires synthesizing the data from all techniques to build a cohesive structural argument.

Workflow for Structural Confirmation

The following diagram illustrates the logical flow of the multi-technique analysis, emphasizing its self-validating nature.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirm Conclusion Prep Analyte: 2-(2-Chloroacetyl)benzoic acid NMR NMR (¹H, ¹³C) Prep->NMR FTIR FT-IR Prep->FTIR MS Mass Spec (HRMS) Prep->MS NMR_Data Connectivity & Isomer ID (ABCD vs AA'BB') NMR->NMR_Data yields FTIR_Data Functional Groups (C=O x2, OH, C-Cl) FTIR->FTIR_Data yields MS_Data Molecular Formula & Fragments (M+, M+2, Loss of Cl) MS->MS_Data yields Confirm Unambiguous Structural Confirmation NMR_Data->Confirm Corroborate FTIR_Data->Confirm Corroborate MS_Data->Confirm Corroborate

Caption: Integrated workflow for spectroscopic structural confirmation.

Predicted Key Fragmentation Pathways in Mass Spectrometry

G parent Parent Ion C₉H₇ClO₃⁺ m/z = 198/200 frag1 [M - Cl]⁺ m/z = 163 parent->frag1 - Cl frag2 [M - COOH]⁺ m/z = 153 parent->frag2 - COOH frag3 [M - CH₂Cl]⁺ m/z = 149 parent->frag3 - •CH₂Cl frag4 [M - CO-CH₂Cl]⁺ m/z = 121 frag3->frag4 - CO

Caption: Predicted major fragmentation pathways for 2-(2-Chloroacetyl)benzoic acid.

Summary and Comparison

The table below summarizes the key predicted data points that allow for definitive differentiation between the ortho- and para- isomers.

Spectroscopic TechniqueFeaturePredicted for 2-(2-Chloroacetyl)benzoic acidPredicted for 4-(2-Chloroacetyl)benzoic acid
¹H NMR Aromatic ProtonsComplex multiplet (ABCD system)Two distinct doublets (AA'BB' system)
¹³C NMR Aromatic Carbons6 unique signals4 unique signals
FT-IR C=O Stretch (cm⁻¹)Two distinct bands (~1710 & ~1690)Two distinct bands (similar positions)
Mass Spec Molecular Ion (m/z)198 (M⁺), 200 (M+2, ~33%)198 (M⁺), 200 (M+2, ~33%)

Conclusion

The structural confirmation of a molecule like 2-(2-Chloroacetyl)benzoic acid is a process of systematic, orthogonal verification. By integrating the precise connectivity data from ¹H and ¹³C NMR, the functional group confirmation from FT-IR, and the molecular formula and fragmentation data from mass spectrometry, we construct a robust and self-validating case for the molecule's identity. The stark differences in the NMR spectra, in particular, provide an unambiguous method for distinguishing between positional isomers, ensuring the integrity of research and development outcomes. This guide provides the framework for such a rigorous analysis, grounding experimental choices in sound scientific principles to achieve trustworthy and authoritative results.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved February 9, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-. NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 2-[(Chloroacetyl)amino]benzoic acid. Retrieved February 9, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives. Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 9, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved February 9, 2026, from [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • MassBank. (2017, October 22). Benzoic acid. Retrieved February 9, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved February 9, 2026, from [Link]

  • Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved February 9, 2026, from [Link]

Sources

Comparative

The Strategic Advantage of 2-(2-Chloroacetyl)benzoic Acid in Heterocyclic Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of organic synthesis, the choice of building blocks is paramount to the successful and efficient construction of complex molecula...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the choice of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the myriad of bifunctional reagents, 2-(2-chloroacetyl)benzoic acid emerges as a particularly versatile and strategic precursor for the synthesis of a variety of heterocyclic compounds, most notably quinazolinones and their analogues. This guide provides an in-depth comparative analysis of 2-(2-chloroacetyl)benzoic acid, evaluating its performance against alternative synthetic building blocks and methodologies. Through an exploration of its reactivity, supported by experimental data and detailed protocols, we aim to equip researchers with the critical insights necessary for informed decision-making in their synthetic endeavors.

Unveiling the Synthetic Potential: Properties and Reactivity of 2-(2-Chloroacetyl)benzoic Acid

2-(2-Chloroacetyl)benzoic acid is a bifunctional molecule possessing two key reactive sites: a carboxylic acid and an α-chloroacetyl group. This unique arrangement, with the two functionalities positioned ortho to each other on a benzene ring, preordains its utility in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

Key Physicochemical Properties:

PropertyValue
CAS Number 14422-49-2
Molecular Formula C₉H₈ClNO₃
Molecular Weight 213.62 g/mol
Appearance White to off-white solid
Melting Point 158-162 °C

The reactivity of 2-(2-chloroacetyl)benzoic acid is governed by the electrophilic nature of the carbonyl carbon in the chloroacetyl group and the nucleophilic potential of the carboxylic acid (or its corresponding carboxylate). The presence of the electron-withdrawing chlorine atom enhances the electrophilicity of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack.

The Cornerstone Application: Synthesis of Quinazolinones

A primary application of 2-(2-chloroacetyl)benzoic acid is in the synthesis of quinazolinone derivatives. The general reaction pathway involves the initial formation of an N-acylanthranilic acid intermediate, followed by cyclization.

DOT Script for Quinazolinone Synthesis Pathway

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization start 2-(2-Chloroacetyl)benzoic acid + Amine (R-NH2) intermediate N-(2-Carboxyphenyl)-2-chloroacetamide derivative start->intermediate Nucleophilic Acyl Substitution cyclization Intramolecular Nucleophilic Substitution intermediate->cyclization product Quinazolinone derivative cyclization->product

Caption: General reaction pathway for the synthesis of quinazolinones from 2-(2-chloroacetyl)benzoic acid.

This two-step, one-pot synthesis is a powerful method for accessing a diverse range of quinazolinone scaffolds, which are prevalent in many biologically active compounds.

A Comparative Analysis: 2-(2-Chloroacetyl)benzoic Acid vs. Alternative Building Blocks

The synthetic utility of 2-(2-chloroacetyl)benzoic acid is best understood when compared with alternative precursors and methodologies for constructing similar heterocyclic frameworks.

The Halogen Effect: Chloro vs. Bromo Analogues

A direct structural analogue for comparison is 2-(2-bromoacetyl)benzoic acid. While direct comparative studies are limited, the fundamental principles of organic chemistry suggest a difference in reactivity. The carbon-bromine bond is generally weaker and more labile than the carbon-chlorine bond.[1] This makes the bromo-analogue a potentially more reactive electrophile, which could lead to faster reaction times or the ability to use milder reaction conditions. However, this increased reactivity may also be associated with lower stability and a greater propensity for side reactions. The choice between the chloro and bromo derivative will therefore depend on the specific substrate and the desired balance between reactivity and stability.

The acidity of the parent halobenzoic acids also plays a role in their reactivity. 2-Chlorobenzoic acid is a stronger acid than benzoic acid, and interestingly, also stronger than 2-fluorobenzoic acid due to a combination of inductive and resonance effects.[2] While there is some debate, 2-bromobenzoic acid is often considered to be of comparable or slightly greater acidity than 2-chlorobenzoic acid due to the "ortho effect," where steric hindrance from the bulky halogen forces the carboxylic acid group out of the plane of the benzene ring, reducing resonance stabilization and increasing acidity.[3]

Alternative Precursors for Quinazolinone Synthesis

Several other classes of building blocks can be employed for the synthesis of quinazolinones, each with its own set of advantages and disadvantages.

Comparative Overview of Quinazolinone Precursors:

Building BlockGeneral MethodAdvantagesDisadvantages
2-(2-Chloroacetyl)benzoic acid N-acylation followed by intramolecular cyclizationDirect route to N-substituted quinazolinones; readily available starting materials.May require optimization of reaction conditions for cyclization.
N-Acylanthranilic Acids Cyclization with dehydrating agents (e.g., acetic anhydride, Vilsmeier reagents)[4][5]Well-established and versatile method.Requires a separate step for the synthesis of the N-acylanthranilic acid.
2-Aminobenzonitriles Reaction with Grignard reagents followed by cyclization with isothiocyanates[6]Access to a wide range of substituted quinazolines.Requires the use of organometallic reagents; multi-step process.
2-Halobenzamides Copper-catalyzed reaction with nitrilesUtilizes readily available starting materials.May require a metal catalyst and specific reaction conditions.
Isatoic Anhydride Reaction with aldehydes and amines[4]One-pot, multi-component reaction.Can sometimes lead to mixtures of products.

Expert Insights: The choice of precursor is often dictated by the desired substitution pattern on the final quinazolinone. For the synthesis of 2,3-disubstituted quinazolinones, starting from N-acylanthranilic acids or employing a multi-component approach with isatoic anhydride can be highly effective. 2-(2-Chloroacetyl)benzoic acid offers a more direct route for the introduction of a substituent at the 3-position and a methylene group at the 2-position, which can be a valuable synthetic handle for further derivatization.

Experimental Protocols

The following protocols provide a general framework for the synthesis of quinazolinone derivatives using 2-(2-chloroacetyl)benzoic acid and a comparative example using an alternative precursor.

Synthesis of a 3-Substituted-4(3H)-quinazolinone using 2-(2-Chloroacetyl)benzoic Acid

DOT Script for Experimental Workflow

G start Dissolve 2-(2-chloroacetyl)benzoic acid and amine in a suitable solvent (e.g., DMF). base Add a base (e.g., triethylamine) and heat the reaction mixture. start->base monitor Monitor the reaction progress by TLC. base->monitor workup Perform aqueous workup and extract the product. monitor->workup purify Purify the crude product by recrystallization or column chromatography. workup->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize

Caption: A typical experimental workflow for the synthesis of quinazolinones.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-chloroacetyl)benzoic acid (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Base Addition and Reaction: To the stirred solution, add triethylamine (2.0 eq) and heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Comparative Synthesis of a 2,3-Disubstituted-4(3H)-quinazolinone from N-Acylanthranilic Acid

Step-by-Step Methodology:

  • Formation of Benzoxazinone Intermediate: Reflux N-acylanthranilic acid (1.0 eq) with acetic anhydride (3.0 eq) for 2-4 hours.[4]

  • Removal of Excess Reagent: Remove the excess acetic anhydride and acetic acid formed under reduced pressure.

  • Condensation with Amine: Dissolve the crude benzoxazinone intermediate in a suitable solvent (e.g., DMF or ethanol) and add the desired primary amine (1.1 eq).[4]

  • Reaction and Work-up: Heat the reaction mixture to reflux and monitor by TLC. Upon completion, perform an aqueous work-up and extract the product as described in the previous protocol.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of a base like triethylamine in the first protocol is crucial to neutralize the hydrochloric acid formed during the initial N-acylation and to facilitate the subsequent intramolecular cyclization. In the second protocol, acetic anhydride serves as both a dehydrating agent and a solvent for the cyclization of the N-acylanthranilic acid to the benzoxazinone intermediate. The choice of solvent for the final condensation step can influence the reaction yield, with DMF often providing higher yields than ethanol.[4]

Mechanistic Insights: A Deeper Dive into Reactivity

The synthesis of quinazolinones from 2-(2-chloroacetyl)benzoic acid proceeds through a sequence of well-understood reaction mechanisms.

DOT Script for Reaction Mechanism

G cluster_0 Nucleophilic Acyl Substitution cluster_1 Intramolecular SN2 Cyclization Nuc R-NH2 TS1 Tetrahedral Intermediate Nuc->TS1 Elec 2-(2-Chloroacetyl)benzoic acid Elec->TS1 Int1 N-Acyl Intermediate TS1->Int1 Elimination of HCl Int2 Deprotonated Intermediate Int1->Int2 -H+ TS2 Cyclization Transition State Int2->TS2 Prod Quinazolinone TS2->Prod -Cl-

Caption: Simplified mechanism for quinazolinone formation.

The initial step is a classic nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the chloroacetyl group. This is followed by an intramolecular Williamson ether synthesis-like reaction, where the carboxylate acts as a nucleophile, displacing the chloride ion to form the heterocyclic ring.

Conclusion: Strategic Selection for Synthetic Success

2-(2-Chloroacetyl)benzoic acid stands out as a highly valuable and strategic building block for the synthesis of quinazolinones and other related heterocycles. Its bifunctional nature allows for a convergent and efficient approach to complex molecular scaffolds. While alternative precursors and synthetic methodologies exist, the choice of the optimal building block will always be context-dependent, relying on factors such as the desired substitution pattern, availability of starting materials, and the desired reaction conditions. A thorough understanding of the comparative reactivity and synthetic scope of building blocks like 2-(2-chloroacetyl)benzoic acid is essential for the modern synthetic chemist to navigate the challenges of drug discovery and development effectively.

References

  • BenchChem. A Comparative Guide to the Applications of 2-Bromo-2-phenylacetyl chloride in Synthetic Chemistry. BenchChem. Accessed February 5, 2026.
  • BenchChem. A Comparative Analysis of Reactivity: 2-Bromobenzoic Acid vs. 3-Bromobenzoic Acid. BenchChem. Accessed February 5, 2026.
  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H). Scientific Reports. 2021;11(1):4988.
  • Yu, X.; Gao, L.; Jia, L.; Yamamoto, Y.; Bao, M. Copper-Catalyzed Synthesis of Quinazolin-4(3H)-ones from 2-Halobenzamides and Nitriles. The Journal of Organic Chemistry. 2018;83(17):10352-10358.
  • Al-Obaydi, A. M. J.; Al-Rawi, J. M. A. Synthesis of some new tricyclic 4(3H)
  • Yuan, C.; Chen, J.; Liu, Y.; et al. Recent advances in the synthesis of 2,3-fused quinazolinones. RSC Advances. 2023;13(1):1-18.
  • Fetter, J.; Czuppon, T.; Hornyák, G.; Feller, A. Cyclization of N-Acylanthranilic Acids with Vilsmeier Reagents. Chemical and Structural Studies. Tetrahedron. 1991;47(45):9393-9410.
  • Al-Mulla, A. A review: Biological importance of heterocyclic compounds. Der Pharma Chemica. 2017;9(13):141-147.
  • BOC Sciences. Building Block Synthesis for R&D. BOC Sciences. Accessed February 5, 2026.
  • Laha, J. K.; Hunjan, M. K. Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. The Journal of Organic Chemistry. 2022;87(4):2315-2323.
  • Matmour, D. Comparison of two synthesis methods of a pharmaceutical excipient used as conservative. Pharmaceutical and Chemical Journal. 2020;7(1):1-3.
  • Palakodety, R. B.; Vaddula, B. R.; Choutipalli, V. K.
  • Organic Chemistry Portal. Synthesis of quinazolinones. Organic Chemistry Portal. Accessed February 5, 2026.
  • Alagarsamy, V.; Murugesan, S.; Pandian, A. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. 2011;10(3):557-564.
  • U.S. Patent 5,783,577.
  • Zhang, Y.; Li, Y.; Wang, J. Synthesis of Heterocycles from 2-Acylbenzoic Acids. Asian Journal of Organic Chemistry. 2020;9(10):1554-1569.
  • BenchChem. 2-Acetylbenzoic Acid: A Superior Alternative to Aliphatic Keto Acids for the Synthesis of Fused Heterocyclic Scaffolds. BenchChem. Accessed February 5, 2026.
  • BenchChem. Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem. Accessed February 5, 2026.
  • BenchChem. A comparative study of the reactivity of different 2-arylbenzoic acids. BenchChem. Accessed February 5, 2026.
  • MDPI. Heterocycles in Medicinal Chemistry II. MDPI. Published October 11, 2024.
  • Raposo, M. M. M.; et al. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. 2020;25(24):5897.

Sources

Validation

A Comprehensive Guide to the Stability of 2-(2-Chloroacetyl)benzoic Acid: Protocol Design, Degradation Pathway Analysis, and Shelf-Life Determination

For researchers, scientists, and drug development professionals engaged in bioconjugation, medicinal chemistry, and materials science, the stability of reagents is a cornerstone of reproducible and reliable outcomes. 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in bioconjugation, medicinal chemistry, and materials science, the stability of reagents is a cornerstone of reproducible and reliable outcomes. 2-(2-Chloroacetyl)benzoic acid, a versatile bifunctional molecule, is increasingly utilized for its capacity to introduce a reactive chloroacetyl group. However, its inherent reactivity also predisposes it to degradation, impacting its purity, reactivity, and ultimately, the success of its application.

This guide provides an in-depth technical analysis of the stability of 2-(2-Chloroacetyl)benzoic acid. We will dissect its potential degradation pathways, present a rigorous, self-validating protocol for stability testing grounded in ICH guidelines, and offer a comparative perspective against other common acylating agents. This document is designed to empower the user with the knowledge to design and execute robust stability studies, ensuring the quality and reliability of this critical reagent.

The Chemical Vulnerability of 2-(2-Chloroacetyl)benzoic acid: Postulated Degradation Pathways

The stability of 2-(2-Chloroacetyl)benzoic acid is primarily dictated by its two functional groups: the α-chloro ketone and the carboxylic acid on an aromatic ring. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making the chloroacetyl moiety susceptible to nucleophilic attack. Concurrently, the ortho-positioning of the chloroacetyl and carboxylic acid groups creates the potential for intramolecular reactions.

Two primary degradation pathways are postulated:

  • Hydrolysis: The chloroacetyl group is susceptible to hydrolysis, particularly in the presence of moisture, leading to the formation of 2-(2-hydroxyacetyl)benzoic acid and hydrochloric acid. This reaction can be accelerated by basic or acidic conditions.[1][2] The resulting α-hydroxy ketone is significantly less reactive as an alkylating agent, thus diminishing the utility of the reagent.

  • Intramolecular Cyclization: The proximity of the carboxylic acid and the electrophilic chloroacetyl group can facilitate an intramolecular cyclization reaction. This would likely proceed via nucleophilic attack of the carboxylate anion onto the α-carbon, displacing the chloride ion to form a five-membered lactone, 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid. This transformation would completely alter the chemical nature and reactivity of the molecule.

The following diagram illustrates these potential degradation pathways:

G cluster_main 2-(2-Chloroacetyl)benzoic acid cluster_hydrolysis Hydrolysis Pathway cluster_cyclization Intramolecular Cyclization Pathway start 2-(2-Chloroacetyl)benzoic acid hydrolysis_product 2-(2-Hydroxyacetyl)benzoic acid start->hydrolysis_product H₂O cyclization_product 3-Oxo-1,3-dihydroisobenzofuran-1-carboxylic acid start->cyclization_product Intramolecular Nucleophilic Attack hcl HCl

Caption: Postulated degradation pathways of 2-(2-Chloroacetyl)benzoic acid.

A Rigorous Protocol for Stability Testing and Shelf-Life Determination

To ensure the scientific integrity of this study, the following protocol is designed based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.[3][4] This protocol incorporates forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

Experimental Workflow

G cluster_prep 1. Sample Preparation & Initial Analysis cluster_forced 2. Forced Degradation Studies cluster_stability 3. Long-Term & Accelerated Stability Studies cluster_analysis 4. Data Analysis & Shelf-Life Determination prep Prepare solutions of 2-(2-Chloroacetyl)benzoic acid t0 Time-Zero Analysis (HPLC, LC-MS) prep->t0 acid Acid Hydrolysis (e.g., 0.1 M HCl) t0->acid base Base Hydrolysis (e.g., 0.1 M NaOH) t0->base oxidative Oxidative Stress (e.g., 3% H₂O₂) t0->oxidative thermal Thermal Stress (e.g., 60°C) t0->thermal photo Photolytic Stress (ICH Q1B) t0->photo long_term Long-Term Storage (e.g., 25°C/60% RH) t0->long_term accelerated Accelerated Storage (e.g., 40°C/75% RH) t0->accelerated analysis Periodic Analysis (HPLC) long_term->analysis accelerated->analysis kinetics Degradation Kinetics analysis->kinetics shelf_life Shelf-Life Estimation kinetics->shelf_life

Caption: Experimental workflow for stability testing of 2-(2-Chloroacetyl)benzoic acid.

Step-by-Step Methodologies

1. Materials and Reagents:

  • 2-(2-Chloroacetyl)benzoic acid (high purity grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Reference standards for anticipated degradation products (if available)

2. Stability-Indicating HPLC Method Development:

A reverse-phase HPLC method should be developed and validated to separate the parent compound from its potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is recommended to ensure good peak shape for the carboxylic acid.[5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV spectrum of 2-(2-Chloroacetyl)benzoic acid (e.g., 230 nm).[6]

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

3. Forced Degradation Studies:

Forced degradation studies are performed to demonstrate the specificity of the analytical method and to identify potential degradation products.[7]

  • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C).

  • Photostability: Expose the solid compound and its solution to light as per ICH Q1B guidelines.

Samples from each condition should be analyzed by the validated HPLC method and by LC-MS to identify the mass of any degradation products.

4. Long-Term and Accelerated Stability Studies:

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Procedure: Store samples of 2-(2-Chloroacetyl)benzoic acid in appropriate containers (e.g., amber glass vials with inert caps) under both long-term and accelerated conditions.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 3, 6 months[3]

  • Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and degradation products.

5. Shelf-Life Determination:

The shelf-life is determined by the time it takes for the purity of the compound to decrease to a pre-defined acceptance criterion (e.g., 95%). The data from the long-term and accelerated studies can be used to model the degradation kinetics and extrapolate the shelf-life.

Comparative Stability Analysis

ReagentStructureKey Stability Considerations
2-(2-Chloroacetyl)benzoic acid Aromatic ring with ortho- chloroacetyl and carboxylic acid groups- Susceptible to hydrolysis of the chloroacetyl group.- Potential for intramolecular cyclization due to the proximity of the reactive groups.
Chloroacetyl chloride Highly reactive acyl chloride- Extremely sensitive to moisture, rapidly hydrolyzing to chloroacetic acid and HCl.[8]- Requires stringent anhydrous storage conditions.
Succinic anhydride Cyclic acid anhydride- Susceptible to hydrolysis, opening the ring to form succinic acid.- Generally more stable than acyl chlorides but still requires protection from moisture.
N-Hydroxysuccinimide (NHS) esters Activated esters- Prone to hydrolysis, especially at neutral to high pH, releasing NHS.- Stability is highly dependent on the specific acyl group and storage conditions.

Expert Insights:

  • Reactivity vs. Stability Trade-off: There is an inherent trade-off between the reactivity of an acylating agent and its stability. Highly reactive agents like chloroacetyl chloride are very effective but have a short shelf-life and require careful handling.

  • Structural Impact on Stability: The stability of 2-(2-Chloroacetyl)benzoic acid is uniquely influenced by the interaction of its two functional groups. While the chloroacetyl group is inherently reactive, the ortho-carboxylic acid can potentially catalyze both hydrolysis and intramolecular cyclization.

  • Practical Implications: For applications requiring high precision and reproducibility, such as in drug development, it is crucial to use freshly sourced or recently tested 2-(2-Chloroacetyl)benzoic acid. For less sensitive applications, a well-defined re-test date based on robust stability data is essential.

Conclusion

The stability of 2-(2-Chloroacetyl)benzoic acid is a critical parameter that dictates its suitability and reliability in various scientific applications. This guide has provided a comprehensive framework for understanding its potential degradation pathways and for establishing a robust stability testing program. By implementing the detailed protocols and considering the comparative insights provided, researchers, scientists, and drug development professionals can ensure the quality and integrity of this important chemical reagent, leading to more reliable and reproducible scientific outcomes.

References

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Chulalongkorn University. (2015). Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium and Its Main Impurities. [Link]

  • Gois, P. M. P., et al. (2015). Advances in Chemical Protein Modification. Chemical Reviews, 115(5), 2174-2224. [Link]

  • Lin, S., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8968. [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Li, H., et al. (2014). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Asian Journal of Chemistry, 26(10), 2815-2818. [Link]

  • LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Chiang Mai Journal of Science. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

  • Royal Society of Chemistry. (2023). Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry. [Link]

  • Royal Society of Chemistry. (2016). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • National Center for Biotechnology Information. (2016). Experimental accelerated shelf life determination of a ready-to-eat processed food. [Link]

  • ResearchGate. (2014). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. [Link]

  • OnePointe Solutions. (2020). Shelf Lives of Common Chemical Reagents. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (2010). Stability of Protein Pharmaceuticals: An Update. [Link]

  • National Center for Biotechnology Information. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

  • ResearchGate. (1975). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. [Link]

  • ChemRxiv. (2024). Intramolecular Cyclization and a Retro-Ene Reaction Enable the Rapid Fragmentation of a Vitamin B1-derived Breslow Intermediate. [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Decarboxylative sulfoximination of benzoic acids enabled by photoinduced ligand-to-copper charge transfer. [Link]

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • NSW Food Authority. (n.d.). SHELF-LIFE TESTING. Retrieved from [Link]

  • International Union of Crystallography. (2014). Protein stability: a crystallographer's perspective. [Link]

  • YouTube. (2019). mechanism of alpha-halogenation of ketones. [Link]

  • ResearchGate. (2001). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. [Link]

  • MDPI. (2021). Synthetic Access to Aromatic α-Haloketones. [Link]

  • ResearchGate. (2017). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. [Link]

  • Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

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Comparative

Chemoselectivity and Off-Target Reactivity Profiling of 2-(2-Chloroacetyl)benzoic Acid Derivatives

Executive Summary 2-(2-Chloroacetyl)benzoic acid (CABA) and its derivatives represent a unique class of electrophilic synthons. While primarily utilized as precursors for isoindolinones and phthalimidines , their retenti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Chloroacetyl)benzoic acid (CABA) and its derivatives represent a unique class of electrophilic synthons. While primarily utilized as precursors for isoindolinones and phthalimidines , their retention as open-chain "warheads" in chemical biology probes introduces significant reactivity challenges.

Unlike standard acrylamides (Michael acceptors) or simple chloroacetamides, CABA derivatives possess an ortho-carboxylate moiety . This group can act as an intramolecular base or nucleophile, exhibiting Neighboring Group Participation (NGP) . This effect significantly enhances the electrophilicity of the


-chloroketone, often leading to higher intrinsic reactivity and, consequently, elevated cross-reactivity with off-target cellular thiols (e.g., Glutathione).

This guide provides a technical framework for assessing the chemoselectivity of CABA derivatives, distinguishing between their intended target engagement (e.g., cysteine modification or cyclization) and promiscuous off-target alkylation.

Part 1: Mechanistic Basis of Cross-Reactivity

To control cross-reactivity, one must understand the driving forces. The CABA scaffold is not a static electrophile; it exists in a dynamic equilibrium that dictates its specificity.

The Reactivity Bifurcation

The core challenge with CABA derivatives is the competition between Intended Ligand-Directed Reactivity and Promiscuous Thiol Alkylation .

  • Pathway A (Intended): In synthetic applications, the amine nucleophile attacks the ketone, followed by cyclization to form the stable isoindolinone scaffold.

  • Pathway B (Cross-Reactivity): In biological systems, the highly electrophilic

    
    -carbon is vulnerable to 
    
    
    
    attack by non-target thiols (Glutathione, HSA-Cys34), leading to rapid clearance or immunotoxicity.
The Ortho-Effect (Anchimeric Assistance)

The ortho-carboxylic acid is the critical differentiator. It can stabilize the transition state for nucleophilic attack or transiently form a reactive lactol/lactone intermediate. This makes CABA derivatives 10–50x more reactive than their para-isomers or simple chloroacetamides, narrowing the therapeutic window.

CABA_Reactivity CABA 2-(2-Chloroacetyl) benzoic Acid (CABA) Transition Transition State (Ortho-Carboxylate Assistance) CABA->Transition Activation Isoindolinone Isoindolinone (Cyclized Product) CABA->Isoindolinone + Amine (Synthetic Route) Target Target Cysteine (Specific Inhibition) Transition->Target Ligand-Directed Alkylation GSH Glutathione (GSH) (Off-Target Depletion) Transition->GSH Promiscuous SN2 Attack

Figure 1: Reactivity bifurcation of CABA derivatives. The ortho-carboxylate creates an activated transition state, increasing susceptibility to both target engagement and off-target GSH scrubbing.

Part 2: Comparative Performance Analysis

The following data compares CABA derivatives against standard covalent warheads used in drug discovery.

Table 1: Electrophile Reactivity & Selectivity Profile

FeatureAcrylamides (Standard)Chloroacetamides (Generic)CABA Derivatives (Ortho-Substituted)
Mechanism Michael Addition (Soft)

Displacement (Hard/Soft)
Activated

(Assisted)
Intrinsic Reactivity (

)
Low to Moderate (

)
High (

)
Very High (Can exceed

)
GSH Half-life (

)
> 4 hours (Stable)30–120 mins< 15 mins (High Liability)
Selectivity High (Requires orientation)Low (Promiscuous)Tunable (Requires steric shielding)
Primary Risk Low potencyOff-target toxicityRapid metabolic clearance
Interpretation for Researchers
  • If your goal is a Probe: CABA derivatives are excellent for "fishing" low-nucleophilicity cysteines due to their high reactivity.

  • If your goal is a Drug: The CABA scaffold is likely too reactive in its open form. It must be cyclized (to isoindolinone) or sterically hindered (e.g.,

    
    -methyl substitution) to prevent rapid GSH depletion.
    

Part 3: Experimental Protocols (Self-Validating)

To quantify the cross-reactivity of your specific CABA derivative, use the GSH Trapping Assay . This protocol includes an internal validation step using a reference warhead (Iodoacetamide).

Protocol: Kinetic Glutathione (GSH) Trapping Assay

Objective: Determine the intrinsic reactivity half-life (


) of the CABA derivative to predict in vivo stability.
Materials
  • Test Compound: 10 mM stock in DMSO.

  • Reference Standard: Iodoacetamide (High reactivity control) and Acrylamide (Low reactivity control).

  • GSH Stock: 20 mM reduced glutathione in PBS (pH 7.4).

  • Internal Standard (IS): Warfarin or Tolbutamide (10 µM in Acetonitrile).

Step-by-Step Workflow
  • Preparation:

    • Dilute Test Compound to 10 µM in PBS (pH 7.4).

    • Critical Step: Ensure DMSO concentration is < 1% to prevent solvent effects on reaction rate.

  • Incubation:

    • Add GSH (final concentration 5 mM , mimicking cytosolic levels).

    • Ratio: 500:1 (GSH:Compound) to ensure pseudo-first-order kinetics.

    • Incubate at 37°C.

  • Sampling:

    • Extract aliquots at

      
       min.
      
    • Quench: Immediately add 3 volumes of Ice-Cold Acetonitrile + Internal Standard. This precipitates proteins (if using microsomes) and stops the reaction.

  • Analysis (LC-MS/MS):

    • Monitor the disappearance of the Parent Ion

      
      .
      
    • Monitor the appearance of the GSH-Adduct

      
      .
      
    • Validation: The GSH adduct often shows a characteristic neutral loss of 129 Da (pyroglutamic acid moiety) in MS/MS.

Data Calculation

Plot


 vs. Time. The slope is 

.

  • Pass Criteria:

    
     (Acceptable for lead optimization).
    
  • Fail Criteria:

    
     (High risk of haptenization/toxicity).
    

Part 4: Chemoproteomic Profiling Workflow

For advanced validation, you must demonstrate where the derivative binds in a complex proteome.

Chemoproteomics Lysate Cell Lysate (Proteome) Incubation Incubation (1h @ 37°C) Lysate->Incubation Probe CABA-Alkyne Probe (Clickable Analog) Probe->Incubation Click CuAAC Click Reaction (+ Biotin-Azide) Incubation->Click Enrich Streptavidin Enrichment & Tryptic Digest Click->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Bioinf Target ID & Quantification LCMS->Bioinf

Figure 2: Activity-Based Protein Profiling (ABPP) workflow to map the "promiscuity landscape" of CABA derivatives.

Protocol Note: If your CABA derivative shows >50 off-targets in this assay, consider modifying the scaffold by:

  • Adding steric bulk

    
     to the chloride.
    
  • Converting the carboxylic acid to an ester or amide to remove the ortho-assistance effect.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery10 , 307–317 (2011). Link

  • London, N., et al. "Covalent docking of large libraries for the discovery of chemical probes." Nature Chemical Biology10 , 1066–1072 (2014). Link

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry62 (12), 5673–5724 (2019). Link

  • Kalgutkar, A. S., & Dalvie, D. "Glutathione Trapping of Reactive Metabolites in Drug Discovery: Protocols and Applications." Methods in Molecular Biology1250 , 187–200 (2015). Link

  • Lonsdale, R., & Ward, R. A. "Structure-Based Design of Targeted Covalent Inhibitors." Chemical Society Reviews47 , 3816-3843 (2018). Link

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Chloroacetyl)benzoic acid

Introduction: Beyond the Reaction Vessel The molecular structure of 2-(2-Chloroacetyl)benzoic acid presents a dual challenge for disposal. It is a chlorinated organic compound and a reactive acyl chloride analogue.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Reaction Vessel

The molecular structure of 2-(2-Chloroacetyl)benzoic acid presents a dual challenge for disposal. It is a chlorinated organic compound and a reactive acyl chloride analogue. Improper disposal, such as sewer release, is strictly prohibited as it can contaminate waterways and harm aquatic life.[1][2][3] The presence of chlorine necessitates specific disposal technologies, as conventional combustion can be inefficient and lead to the formation of corrosive and hazardous byproducts like hydrogen chloride gas.[4][5] This document outlines the authoritative, safety-first procedures for managing this chemical waste stream.

Hazard Identification and Risk Assessment

Before handling any waste, a thorough understanding of the associated hazards is paramount. The GHS (Globally Harmonized System) classification for this compound and its close analogues indicates significant risks that dictate the required personal protective equipment (PPE) and handling procedures.

Table 1: GHS Hazard Summary for 2-(2-Chloroacetyl)benzoic Acid and Analogues | Hazard Class | Hazard Statement | GHS Pictogram | Recommended Precautions | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | H302: Harmful if swallowed.[6][7][8] |


| Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][9] |
| Skin Corrosion/Irritation  | H315: Causes skin irritation.[2][7][10][11] |

| Wear protective gloves, and clothing.[2][12] Wash contaminated skin thoroughly after handling.[2] |
| Serious Eye Damage  | H318 / H319: Causes serious eye damage/irritation.[2][6][7][9][11][13] |

| Wear safety glasses with side shields or chemical safety goggles.[12] |
| Respiratory Irritation  | H335: May cause respiratory irritation.[6][7][11] |

| Avoid breathing dust. Use only in a well-ventilated area or chemical fume hood.[10][13] |

Minimum Required PPE:

  • Nitrile or neoprene gloves

  • Chemical safety goggles

  • Lab coat

  • Work within a certified chemical fume hood

Core Disposal Principle: Segregation and Professional Management

The cardinal rule for the disposal of 2-(2-Chloroacetyl)benzoic acid is that it must be treated as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer.[1][3] The ultimate and most effective disposal method for chlorinated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[4][5] These facilities are equipped with scrubbers to neutralize the acidic gases (e.g., HCl) generated during combustion, preventing atmospheric pollution.[5]

Your institution's Environmental Health & Safety (EHS) department is the definitive authority on disposal procedures.[3][14] The protocols below provide a framework, but always defer to your local EHS guidelines.

Disposal Pathways and Workflow

There are two primary pathways for the disposal of this compound. The choice depends on laboratory capabilities, waste volume, and institutional policies.

Caption: Decision workflow for the disposal of 2-(2-Chloroacetyl)benzoic acid.

Experimental Protocols

Protocol 1: Direct Disposal of Solid Waste (Preferred Method)

This protocol is the standard, most compliant, and safest method for the majority of laboratory settings. It minimizes chemical handling and relies on professional disposal services.

Methodology:

  • Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and compatible chemical-resistant gloves (e.g., nitrile).

  • Waste Segregation:

    • Solid Waste: Carefully transfer any unused or waste 2-(2-Chloroacetyl)benzoic acid into a designated hazardous waste container. This container must be in good condition, compatible with the chemical, and feature a secure, vapor-tight lid.

    • Contaminated Labware: Place grossly contaminated items such as weighing boats, gloves, and pipette tips into a separate, clearly labeled, leak-proof bag or container.[15]

  • Labeling: Affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "2-(2-Chloroacetyl)benzoic acid"

    • Accumulation start date

    • Relevant hazard pictograms (Corrosive, Irritant)

  • Storage: Store the sealed container in a designated and properly signed satellite accumulation area. This area should be secure, away from drains, and segregated from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a waste pickup.[3][14]

Protocol 2: In-Lab Hydrolysis Pre-treatment

This protocol is an advanced option that may be suitable for larger quantities or specific scenarios where neutralizing the reactive chloroacetyl group is desired before disposal. This procedure must only be performed with prior approval from your EHS department.

Causality and Scientific Principle: The chloroacetyl group is an electrophilic site susceptible to nucleophilic attack. Acyl chlorides and their analogues readily react with water in a hydrolysis reaction.[16][17] This reaction is significantly accelerated under basic conditions, where the more potent nucleophile, the hydroxide ion (OH⁻), rapidly attacks the carbonyl carbon.[18] This process, known as saponification, converts the reactive chloroacetyl moiety into a more stable hydroxyacetyl group and sodium chloride, effectively neutralizing its primary reactivity hazard. The resulting product is a solution of the sodium salt of 2-(2-hydroxyacetyl)benzoic acid.

Methodology:

  • Setup: Perform all steps in a certified chemical fume hood. Place a stir bar in an appropriately sized beaker or flask equipped with a magnetic stir plate.

  • Prepare Base Solution: Prepare a 1-2 M solution of sodium hydroxide (NaOH) in water. Caution: This process is exothermic. Allow the solution to cool to room temperature.

  • Reaction: While stirring the NaOH solution vigorously, slowly and portion-wise add the solid 2-(2-Chloroacetyl)benzoic acid. The reaction is exothermic; control the rate of addition to maintain a moderate temperature.

  • Completion: Continue stirring the mixture for 1-2 hours at room temperature after the final addition to ensure the hydrolysis is complete.

  • Neutralization: The resulting solution will be highly basic. Slowly add a dilute acid (e.g., 1 M HCl) while monitoring the pH with a calibrated pH meter or test strips. Adjust the pH to between 6.0 and 8.0.

  • Final Disposal: Transfer the neutralized, clear aqueous solution into a dedicated hazardous waste container labeled "Aqueous Waste containing Chlorinated Organics."

  • Arrange for Pickup: Seal the container, affix a complete hazardous waste label, and arrange for EHS pickup as described in Protocol 1.

Conclusion: A Culture of Safety

The responsible disposal of 2-(2-Chloroacetyl)benzoic acid is a non-negotiable aspect of professional scientific conduct. By understanding the chemical principles behind the hazards and disposal protocols, researchers can ensure the safety of themselves, their colleagues, and the environment. Always prioritize direct disposal through your institution's EHS office and only consider in-lab treatment protocols after a thorough risk assessment and with explicit EHS approval.

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